molecular formula C51H90N14O20 B15598232 GroES mobile loop

GroES mobile loop

Numéro de catalogue: B15598232
Poids moléculaire: 1219.3 g/mol
Clé InChI: VOHSVEBVRAKFQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GroES mobile loop is a useful research compound. Its molecular formula is C51H90N14O20 and its molecular weight is 1219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C51H90N14O20

Poids moléculaire

1219.3 g/mol

Nom IUPAC

4-amino-5-[[1-[[6-amino-1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-[[1-[[2-[(1-carboxy-2-hydroxyethyl)amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C51H90N14O20/c1-10-25(6)39(49(82)63-38(24(4)5)48(81)60-31(17-23(2)3)45(78)65-40(27(8)68)47(80)56-20-35(71)58-33(22-67)51(84)85)62-36(72)19-54-34(70)18-55-42(75)26(7)57-46(79)32(21-66)61-44(77)30(13-11-12-16-52)59-50(83)41(28(9)69)64-43(76)29(53)14-15-37(73)74/h23-33,38-41,66-69H,10-22,52-53H2,1-9H3,(H,54,70)(H,55,75)(H,56,80)(H,57,79)(H,58,71)(H,59,83)(H,60,81)(H,61,77)(H,62,72)(H,63,82)(H,64,76)(H,65,78)(H,73,74)(H,84,85)

Clé InChI

VOHSVEBVRAKFQB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of the GroES Mobile Loop in Chaperonin-Mediated Protein Folding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GroEL-GroES chaperonin system is a vital molecular machine essential for the correct folding of a subset of cellular proteins. A key component of this intricate machinery is the mobile loop of the co-chaperone GroES. This flexible loop, approximately 16 amino acids in length, undergoes a significant conformational change upon binding to the apical domain of GroEL, transitioning from a disordered state to a defined β-hairpin structure.[1] This binding event is a critical step in the chaperonin cycle, leading to the encapsulation of non-native substrate proteins within the GroEL cavity, thereby providing a protected environment for productive folding. This in-depth guide elucidates the primary function of the GroES mobile loop, detailing its interaction with GroEL, its role in the allosteric regulation of the chaperonin complex, and its direct impact on substrate protein folding. We present a synthesis of key quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular mechanisms.

Introduction

Cellular protein homeostasis, or proteostasis, is maintained by a complex network of molecular chaperones that assist in the de novo folding of newly synthesized polypeptides, refolding of stress-denatured proteins, and prevention of protein aggregation. The GroEL-GroES system in E. coli and its homologs in eukaryotes and archaea represent a major class of chaperonins that mediate the folding of essential substrate proteins that would otherwise misfold and aggregate. The cylindrical GroEL complex consists of two heptameric rings stacked back-to-back, forming a central cavity where protein folding occurs. The co-chaperone GroES, a heptameric ring of smaller subunits, acts as a "lid" for the GroEL cylinder.

The interaction between GroEL and GroES is not merely a passive capping mechanism. It is a highly dynamic and allosterically regulated process, with the mobile loop of GroES playing a central and active role. This guide will delve into the technical details of the this compound's function, providing a comprehensive resource for researchers in the fields of protein folding, structural biology, and drug development.

The this compound: Structure and Interaction with GroEL

In its unbound state, the this compound is intrinsically disordered.[1] However, upon binding to the apical domain of a GroEL subunit, it adopts a stable β-hairpin conformation.[1] This induced fit is crucial for the high-affinity interaction between GroES and GroEL, which is a prerequisite for the subsequent steps of the chaperonin cycle.

The binding of the seven mobile loops of the GroES heptamer to the seven apical domains of one GroEL ring is a cooperative process that triggers significant conformational changes in GroEL. These changes include an upward and outward movement of the apical domains, effectively enlarging the central cavity and altering its lining from hydrophobic to hydrophilic, creating an environment conducive to protein folding.

Quantitative Analysis of GroEL-GroES Interaction and Function

The function of the this compound can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

Parameter Value Condition Method Reference
GroEL-GroES Binding Affinity (Kd) ~1-10 nMIn the presence of ATPSurface Plasmon Resonance (SPR)[2]
Low µM rangeIn the presence of ADPSPR[2]
GroES Association Rate (kon) ~1 x 10^7 M⁻¹s⁻¹ATP-bound GroELStopped-flow Fluorescence
GroES Dissociation Rate (koff) Slow (dependent on ATP hydrolysis)ATP-bound GroELStopped-flow Fluorescence
Faster upon ATP binding to the trans ring

Table 1: Kinetic Parameters of the GroEL-GroES Interaction. The binding affinity and kinetics are highly dependent on the nucleotide state of the GroEL ring.

Substrate Protein Spontaneous Folding Rate GroEL-GroES Assisted Folding Rate Fold Acceleration Reference
Dihydrodipicolinate synthase (DapA)~0.2 min⁻¹~6.0 min⁻¹~30-fold[3]
Mitochondrial Malate Dehydrogenase (mMDH)Very slow (aggregation prone)Efficient folding to native stateN/A[4]
RhodaneseFolds spontaneously under certain conditionsEfficient folding under stringent conditionsN/A[5]

Table 2: Effect of GroEL-GroES on Substrate Protein Folding Rates. The chaperonin system can dramatically accelerate the folding of obligate substrate proteins and prevent their aggregation.

Condition ATP Hydrolysis Rate (per GroEL ring) Method Reference
GroEL aloneVariableCoupled enzyme assay[6]
GroEL + GroES~0.49 min⁻¹ (unstimulated)Coupled enzyme assay[6]
GroEL + GroES + Substrate~8.5 min⁻¹ (stimulated)Coupled enzyme assay[6]

Table 3: ATP Hydrolysis Rates of the GroEL-GroES Complex. The binding of both GroES and a substrate protein significantly stimulates the ATPase activity of GroEL, which drives the chaperonin cycle.

Signaling Pathways and Logical Relationships

The chaperonin cycle is a tightly regulated process involving a series of conformational changes driven by ATP binding and hydrolysis. The this compound is a key player in this allosteric communication network.

GroEL_GroES_Cycle cluster_trans Trans Ring cluster_cis Cis Ring (Folding Chamber) GroEL_open GroEL (Open) GroEL_SP GroEL-Substrate GroEL_open->GroEL_SP Substrate Binding GroEL_SP_ATP GroEL-Substrate-ATP GroEL_SP->GroEL_SP_ATP ATP Binding GroEL_ES_SP GroEL-GroES-Substrate (Encapsulated) GroEL_SP_ATP->GroEL_ES_SP GroES Binding (Mobile Loop Interaction) GroEL_ES_SP->GroEL_SP Premature Release (rare) GroEL_ES_Folded GroEL-GroES-Folded Protein GroEL_ES_SP->GroEL_ES_Folded Protein Folding GroEL_ES_Folded->GroEL_open ATP Hydrolysis & Product Release

Figure 1: The GroEL-GroES Chaperonin Cycle. This diagram illustrates the key steps in the chaperonin-mediated protein folding pathway, highlighting the central role of GroES binding.

The binding of a non-native substrate protein to the hydrophobic apical domains of an open GroEL ring is the initial recognition step. Subsequent binding of ATP to the same ring induces a conformational change that primes it for GroES binding. The interaction of the GroES mobile loops with the GroEL apical domains triggers the major allosteric transition, leading to the encapsulation of the substrate in the now hydrophilic folding chamber, often referred to as the "Anfinsen cage". Within this protected environment, the substrate protein can fold into its native conformation, shielded from the crowded cellular milieu and the potential for aggregation. ATP hydrolysis in the cis (GroES-bound) ring acts as a timer for the folding process. Finally, ATP binding to the trans (opposite) ring triggers the release of GroES, ADP, and the folded substrate protein, resetting the system for another cycle.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of the this compound. Below are detailed methodologies for some of the key experiments.

Site-Directed Mutagenesis of the this compound

This technique is used to alter specific amino acid residues within the mobile loop to probe their importance in GroEL binding and overall chaperonin function.

Protocol:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation in the this compound sequence (e.g., residues 16-32). The primers should be approximately 25-45 bases in length with a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type GroES gene as a template, and the mutagenic primers. The PCR cycle parameters should be optimized for the specific polymerase and primers used. A typical program consists of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Select for transformed cells on appropriate antibiotic-containing media. Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant GroES protein and purify it using standard chromatographic techniques.

  • Functional Assays: Assess the functional consequences of the mutation using assays such as in vitro protein refolding assays, ATP hydrolysis assays, and binding affinity measurements (e.g., SPR or fluorescence).

Mutagenesis_Workflow Start Start Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR Amplification Primer_Design->PCR Digestion DpnI Digestion PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Selection Selection & Sequencing Transformation->Selection Expression Protein Expression & Purification Selection->Expression Assays Functional Assays Expression->Assays End End Assays->End

Figure 2: Site-Directed Mutagenesis Workflow. A flowchart outlining the key steps in creating and functionally characterizing this compound mutants.

Fluorescence Resonance Energy Transfer (FRET) to Monitor GroEL-GroES Interaction

FRET is a powerful technique to study the dynamics of protein-protein interactions in real-time.[7][8]

Protocol:

  • Protein Labeling: Covalently label GroEL and GroES with a donor and an acceptor fluorophore, respectively, at specific sites that are in close proximity in the complex. For example, introduce a cysteine residue at a specific position in GroEL (e.g., residue 315) and another in GroES (e.g., residue 98) for labeling with maleimide-derivatized dyes.

  • Spectroscopic Measurements: Mix the labeled GroEL and GroES in a fluorometer in a suitable buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 50 mM KCl).

  • Initiate Interaction: Initiate the binding reaction by adding ATP.

  • Data Acquisition: Monitor the fluorescence emission of both the donor and acceptor fluorophores over time. An increase in FRET (decrease in donor fluorescence and increase in acceptor fluorescence) indicates the binding of GroES to GroEL.

  • Kinetic Analysis: Fit the time-course of the FRET signal to appropriate kinetic models to extract association and dissociation rate constants. For stopped-flow experiments, rapidly mix the components to measure fast kinetics.

Cryo-Electron Microscopy (Cryo-EM) of the GroEL-GroES Complex

Cryo-EM allows for the high-resolution structural determination of the GroEL-GroES complex in different functional states.[9][10][11][12]

Protocol:

  • Complex Formation: Prepare the GroEL-GroES complex in the desired nucleotide state (e.g., with ADP, ATP, or a non-hydrolyzable ATP analog like ADP-BeFx). If studying substrate folding, a denatured substrate protein is also included.

  • Grid Preparation: Apply a small volume (3-4 µL) of the sample to a glow-discharged EM grid (e.g., a holey carbon grid).

  • Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot). This process rapidly freezes the sample, embedding the protein complexes in a thin layer of amorphous ice.

  • Data Collection: Collect a large dataset of images of the vitrified sample using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Particle Picking: Computationally identify individual GroEL-GroES particles from the micrographs.

    • 2D Classification: Align and classify the particle images to generate 2D class averages, which reveal different views of the complex.

    • 3D Reconstruction: Reconstruct a 3D map of the complex from the 2D class averages.

    • Model Building and Refinement: Build an atomic model into the 3D density map and refine it to high resolution.

CryoEM_Workflow Start Start Sample_Prep Complex Formation Start->Sample_Prep Grid_Prep Grid Preparation Sample_Prep->Grid_Prep Vitrification Plunge-Freezing Grid_Prep->Vitrification Data_Collection Data Collection (TEM) Vitrification->Data_Collection Image_Processing Image Processing Data_Collection->Image_Processing Reconstruction 3D Reconstruction Image_Processing->Reconstruction Model_Building Model Building & Refinement Reconstruction->Model_Building End End Model_Building->End

References

The GroES Mobile Loop: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GroEL/GroES chaperonin system is a vital molecular machine essential for the proper folding of a significant fraction of newly synthesized or stress-denatured proteins. Central to its function is the intricate interplay between the barrel-shaped GroEL and its lid-like co-chaperone, GroES. The initial discovery and characterization of the GroES mobile loop, a highly flexible region that directly interacts with GroEL, was a pivotal moment in understanding the mechanism of chaperonin-assisted protein folding. This technical guide provides an in-depth overview of the seminal findings and experimental approaches that elucidated the structure and function of this critical structural element.

Discovery and Structural Characterization

The existence of a "mobile loop" on GroES was first inferred from early structural and biochemical studies. This region, comprising approximately 16 amino acids, was observed to be disordered and highly flexible in its free state.[1] A significant breakthrough in understanding its role came from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography studies. These investigations revealed that upon binding to the apical domain of GroEL in the presence of ATP, the mobile loop undergoes a dramatic conformational change, folding into a well-defined β-hairpin structure with a Type I, G1 bulge turn.[2] This induced fit is critical for the stable association of GroES with GroEL, effectively capping the GroEL cavity and creating an enclosed environment for substrate protein folding.

Functional Significance of the Mobile Loop

The flexibility of the this compound is not merely a structural curiosity but a key determinant of the chaperonin's efficiency. The inherent disorder of the loop in its unbound state is thought to facilitate its initial interaction with the GroEL apical domain. This flexibility allows the loop to effectively "search" for and bind to its target on the GroEL surface. Once bound, the folding of the loop into a stable β-hairpin contributes to the overall stability of the GroEL-GroES complex, which is essential for sequestering the substrate protein within the folding chamber.

The binding of the this compound to GroEL is a crucial step in the allosteric communication network of the chaperonin system. This interaction, coupled with ATP binding and hydrolysis in the equatorial domain of GroEL, triggers large-scale conformational changes in the apical domains. These movements lead to the displacement of the bound, non-native substrate protein from the hydrophobic binding sites on the apical domain into the now-hydrophilic and enclosed folding cavity, often referred to as the "Anfinsen cage".

Quantitative Data

The interaction between the this compound and GroEL, as well as the overall chaperonin cycle, has been extensively characterized through various biophysical techniques. The following tables summarize key quantitative data from these studies.

ParameterConditionValueTechnique
Binding Affinity (Kd)
GroES to GroEL+ ADP~1-10 µMSurface Plasmon Resonance
GroES to GroEL+ ATP~0.1-1 µMSurface Plasmon Resonance
Substrate to GroEL-Nanomolar to micromolar rangeVaries by substrate
Kinetic Rates
ATP Binding to GroEL>100 s⁻¹Stopped-flow fluorescence
Substrate Binding to GroEL~5-10 s⁻¹Stopped-flow FRET
GroES Binding to GroEL-ATP~1-2 s⁻¹Stopped-flow FRET
ATP Hydrolysis (cis ring)~0.1 s⁻¹Quench-flow
GroES DissociationRate-limiting step (~0.05-0.1 s⁻¹)FRET

Table 1: Summary of key binding affinities and kinetic rates in the GroEL/GroES cycle.

Experimental Protocols

The characterization of the this compound has relied on a combination of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited.

Recombinant GroES Expression and Purification

Objective: To produce highly pure and functional GroES for in vitro assays.

Methodology:

  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the groES gene under the control of an inducible promoter (e.g., T7).

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with vigorous shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add ammonium sulfate to the supernatant to a final saturation of 40-60% to precipitate GroES.

  • Dialysis and Ion-Exchange Chromatography: Resuspend the pellet in a low-salt buffer and dialyze extensively. Apply the dialyzed sample to an anion-exchange column (e.g., Q-Sepharose) and elute with a linear salt gradient.

  • Size-Exclusion Chromatography: Further purify the GroES-containing fractions using a size-exclusion column (e.g., Superdex 200) to obtain a homogenous preparation of heptameric GroES.

  • Purity Assessment: Assess the purity of the final sample by SDS-PAGE.

NMR Spectroscopy for Structural Analysis

Objective: To determine the solution structure of the this compound in its free and GroEL-bound states.

Methodology:

  • Isotope Labeling: Express and purify GroES in minimal medium supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose to produce isotopically labeled protein for NMR experiments.

  • Sample Preparation: Prepare a concentrated solution of labeled GroES in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM KCl, pH 6.5) containing 10% D₂O.

  • NMR Data Acquisition:

    • Free GroES: Acquire a series of multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances. The high degree of signal overlap and narrow chemical shift dispersion for the mobile loop residues will indicate their flexibility.

    • GroEL-Bound GroES: Titrate unlabeled GroEL into the labeled GroES sample in the presence of a non-hydrolyzable ATP analog (e.g., ADP-AlFx). Acquire transferred Nuclear Overhauser Effect (trNOE) spectra. The appearance of NOE cross-peaks for the mobile loop residues indicates that they adopt a specific conformation when bound to GroEL.

  • Structure Calculation: Use the distance restraints derived from the trNOE data, along with dihedral angle restraints from chemical shifts, to calculate the three-dimensional structure of the GroEL-bound mobile loop using software such as CYANA or XPLOR-NIH.

Cryo-Electron Microscopy (Cryo-EM) of the GroEL-GroES Complex

Objective: To visualize the overall architecture of the GroEL-GroES complex and the location of the mobile loop at the interface.

Methodology:

  • Complex Formation: Incubate purified GroEL and GroES in the presence of ADP or a non-hydrolyzable ATP analog to form a stable complex.

  • Grid Preparation: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Particle Picking: Select individual particle images from the micrographs.

    • 2D Classification: Classify the particles into different views to assess sample homogeneity.

    • 3D Reconstruction: Generate an initial 3D model and refine it to high resolution using iterative alignment and reconstruction algorithms.

  • Model Building and Analysis: Dock the crystal structures of GroEL and GroES into the cryo-EM density map to visualize the arrangement of the subunits and the interaction of the mobile loop with the GroEL apical domain.

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by GroEL in the presence and absence of GroES and substrate protein.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing GroEL in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

  • Initiation: Initiate the reaction by adding a known concentration of ATP. For experiments involving GroES and/or a denatured substrate protein, pre-incubate these components with GroEL before adding ATP.

  • Time Points: At various time points, withdraw aliquots of the reaction and quench the reaction by adding a solution that stops the enzymatic activity (e.g., a strong acid or a chelating agent like EDTA).

  • Phosphate Detection: Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. This involves adding a reagent that forms a colored complex with phosphate, which can be measured spectrophotometrically.

  • Data Analysis: Plot the concentration of inorganic phosphate released over time. The initial rate of ATP hydrolysis is determined from the slope of the linear portion of the curve.

Chaperonin-Assisted Protein Folding Assay

Objective: To assess the ability of the GroEL/GroES system to refold a denatured substrate protein.

Methodology:

  • Substrate Denaturation: Denature a model substrate protein (e.g., luciferase or rhodanese) using a chemical denaturant such as guanidinium (B1211019) chloride or urea.

  • Refolding Reaction: Initiate refolding by rapidly diluting the denatured substrate into a refolding buffer containing GroEL, GroES, and ATP.

  • Activity Measurement: At different time points, measure the enzymatic activity of the refolded substrate. For luciferase, this involves adding its substrate (luciferin) and measuring the resulting bioluminescence.

  • Controls: Perform control experiments including spontaneous refolding (in the absence of chaperonins) and refolding with GroEL alone or GroEL and GroES without ATP.

  • Data Analysis: Plot the percentage of refolded, active substrate as a function of time to determine the rate and yield of chaperonin-assisted folding.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound's function and the experimental workflows used in its characterization.

GroEL_GroES_Cycle cluster_GroEL GroEL Ring GroEL_apo Apo GroEL GroEL_ATP GroEL-ATP GroEL_apo->GroEL_ATP GroEL_ATP_Substrate GroEL-ATP-Substrate GroEL_ATP->GroEL_ATP_Substrate GroEL_ES_Substrate_cis GroEL-GroES (cis) + Substrate GroEL_ATP_Substrate->GroEL_ES_Substrate_cis Mobile loop binding & encapsulation GroEL_ADP_ES_Substrate_cis GroEL-ADP-GroES (cis) + Substrate GroEL_ES_Substrate_cis->GroEL_ADP_ES_Substrate_cis ATP Hydrolysis GroEL_ADP_ES_Substrate_cis->GroEL_apo Release of GroES, ADP, and Substrate Folded_Substrate Folded_Substrate GroEL_ADP_ES_Substrate_cis->Folded_Substrate Substrate Substrate Substrate->GroEL_apo Binding ATP ATP ATP->GroEL_apo GroES GroES GroES->GroEL_ATP_Substrate Mobile loop binding & encapsulation ADP_Pi ADP_Pi

Caption: The GroEL/GroES reaction cycle highlighting the role of the this compound.

Experimental_Workflow cluster_Purification Protein Purification cluster_Analysis Biophysical Analysis Expression Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis Chromatography Chromatographic Purification Lysis->Chromatography Purity_Check Purity Assessment (SDS-PAGE) Chromatography->Purity_Check NMR NMR Spectroscopy Purity_Check->NMR Structure & Dynamics CryoEM Cryo-Electron Microscopy Purity_Check->CryoEM Complex Architecture Assays Biochemical Assays (ATPase, Folding) Purity_Check->Assays Function

Caption: General experimental workflow for the characterization of the this compound.

Conclusion

The discovery and initial characterization of the this compound provided fundamental insights into the intricate mechanism of chaperonin-assisted protein folding. The transition of this loop from a disordered state to a structured β-hairpin upon binding to GroEL exemplifies the principle of induced fit in protein-protein interactions and underscores the importance of protein dynamics in biological function. The experimental approaches detailed in this guide have been instrumental in elucidating these mechanisms and continue to be valuable tools for researchers in the fields of protein folding, structural biology, and drug development. A thorough understanding of the GroEL/GroES system, including the critical role of the this compound, may pave the way for the development of novel therapeutic strategies targeting protein misfolding diseases.

References

The Unbound GroES Mobile Loop: A Technical Guide to its Flexibility and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E. coli co-chaperonin GroES, a crucial component of the GroEL/GroES protein folding machinery, possesses a highly flexible and dynamic "mobile loop" that is essential for its function.[1] This loop, comprising approximately residues 16-32, undergoes a significant conformational change upon binding to the apical domain of the GroEL chaperonin. In its unbound state, the mobile loop is characterized as intrinsically disordered, a property that is critical for its ability to efficiently recognize and bind to GroEL, thereby initiating the encapsulation of substrate proteins for folding.[1][2] Understanding the dynamics of this unbound loop is paramount for elucidating the mechanism of chaperonin function and for the development of potential therapeutic interventions that target this vital cellular process.

This technical guide provides a comprehensive overview of the flexibility and dynamics of the unbound GroES mobile loop. It summarizes the current state of knowledge, details the experimental protocols used to study these dynamics, and identifies key areas where further quantitative data is needed.

Data Presentation: Dynamics of the Unbound this compound

Quantitative characterization of the flexibility of the unbound this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. Key parameters include the squared generalized order parameter (S²), which reflects the spatial restriction of the N-H bond vector, and the longitudinal (T₁) and transverse (T₂) relaxation times, which provide insights into the rates of molecular motions.

Despite the acknowledged flexibility of the unbound this compound, a comprehensive, publicly available dataset of these quantitative parameters is not readily found in the literature. The following tables are therefore presented as templates, outlining the requisite data for a complete dynamic profile of the mobile loop. Future research providing these values would be a significant contribution to the field.

Table 1: Backbone Amide ¹⁵N NMR Relaxation Parameters for the Unbound this compound (Residues 16-32)

ResidueS² (Order Parameter)T₁ (Longitudinal Relaxation Time, s)T₂ (Transverse Relaxation Time, s)
Gly16Data not availableData not availableData not available
Ala17Data not availableData not availableData not available
Glu18Data not availableData not availableData not available
Thr19Data not availableData not availableData not available
Asp20Data not availableData not availableData not available
Lys21Data not availableData not availableData not available
Gly22Data not availableData not availableData not available
Asp23Data not availableData not availableData not available
Gly24Data not availableData not availableData not available
Ile25Data not availableData not availableData not available
Val26Data not availableData not availableData not available
Leu27Data not availableData not availableData not available
Asp28Data not availableData not availableData not available
Gly29Data not availableData not availableData not available
Gln30Data not availableData not availableData not available
Val31Data not availableData not availableData not available
Lys32Data not availableData not availableData not available

Table 2: Conformational Exchange Parameters for the Unbound this compound from MD Simulations

ResidueConformational Exchange Rate (k_ex, s⁻¹)
Gly16Data not available
Ala17Data not available
Glu18Data not available
Thr19Data not available
Asp20Data not available
Lys21Data not available
Gly22Data not available
Asp23Data not available
Gly24Data not available
Ile25Data not available
Val26Data not available
Leu27Data not available
Asp28Data not available
Gly29Data not available
Gln30Data not available
Val31Data not available
Lys32Data not available

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the dynamics of the unbound this compound.

¹⁵N NMR Relaxation Spectroscopy

1. Protein Expression and Purification:

  • The E. coli groES gene is cloned into a suitable expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag) for purification.

  • The expression plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Cells are grown in M9 minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an appropriate cell density and temperature.

  • Cells are harvested by centrifugation, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure a homogenous, monomeric sample.

  • The final protein sample is buffer-exchanged into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 10% D₂O.

2. NMR Data Acquisition:

  • NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • ¹⁵N T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE experiments are recorded at a constant temperature (e.g., 298 K).

  • T₁ experiments: A series of 2D ¹H-¹⁵N HSQC spectra are recorded with varying relaxation delay times.

  • T₂ experiments: A series of 2D ¹H-¹⁵N HSQC spectra are recorded with a Carr-Purcell-Meiboom-Gill (CPMG) pulse train and varying relaxation delays.

  • Heteronuclear NOE experiments: Two sets of 2D ¹H-¹⁵N HSQC spectra are recorded, one with and one without proton presaturation during the relaxation delay.

3. Data Analysis:

  • NMR spectra are processed and analyzed using software such as NMRPipe and Sparky.

  • The decay of peak intensities in the T₁ and T₂ experiments is fitted to an exponential function to extract the respective relaxation rates.

  • The heteronuclear NOE is calculated as the ratio of peak intensities with and without proton saturation.

  • The order parameter (S²) and other motional parameters are determined by fitting the relaxation data to the model-free formalism using software like Modelfree4.

Molecular Dynamics (MD) Simulations

1. System Setup:

  • The starting structure for the simulation is a high-resolution structure of the GroES monomer (e.g., from the PDB).

  • The protein is placed in a periodic box of water molecules (e.g., TIP3P water model).

  • Ions are added to neutralize the system and to mimic physiological salt concentrations.

2. Simulation Protocol:

  • The system is first energy-minimized to remove steric clashes.

  • The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT) conditions with positional restraints on the protein backbone.

  • The system is then equilibrated under constant pressure and temperature (NPT) conditions, with the positional restraints gradually removed.

  • The production run is performed under NPT conditions for a significant duration (e.g., hundreds of nanoseconds to microseconds) to ensure adequate sampling of the mobile loop's conformational space.

3. Trajectory Analysis:

  • The simulation trajectory is analyzed to calculate various dynamic properties.

  • Root Mean Square Fluctuation (RMSF) per residue is calculated to identify flexible regions.

  • The order parameter (S²) for each N-H bond vector is calculated from the trajectory to quantify the amplitude of motion.

  • Principal Component Analysis (PCA) can be performed to identify the dominant modes of motion in the mobile loop.

  • Clustering analysis can be used to identify representative conformations of the loop.

Visualizations

Signaling Pathways and Experimental Workflows

chaperonin_cycle cluster_groel GroEL Ring cluster_groes GroES GroEL_apo Apo GroEL GroEL_ATP GroEL-ATP GroEL_apo->GroEL_ATP ATP Binding GroEL_ATP_Sub GroEL-ATP-Substrate GroEL_ATP->GroEL_ATP_Sub Substrate Binding GroEL_ES_ADPSub GroEL-GroES-(ADP)7-Substrate (cis-ring) GroEL_ATP_Sub->GroEL_ES_ADPSub GroES Binding & ATP Hydrolysis GroEL_ES_ADPSub->GroEL_apo Release of GroES, ADP, and Substrate Folded_Substrate Folded Substrate GroEL_ES_ADPSub->Folded_Substrate Folding in Anfinsen Cage GroES_unbound Unbound GroES (Flexible Mobile Loop) GroES_unbound->GroEL_ES_ADPSub Substrate Unfolded Substrate Substrate->GroEL_ATP_Sub ATP 7 ATP ADP_Pi 7 ADP + 7 Pi

Caption: The GroEL/GroES chaperonin-assisted protein folding cycle.

nmr_workflow Start Start Protein_Prep 15N-labeled GroES Expression & Purification Start->Protein_Prep NMR_Acquisition NMR Data Acquisition (T1, T2, hetNOE) Protein_Prep->NMR_Acquisition Data_Processing Spectral Processing & Peak Integration NMR_Acquisition->Data_Processing Relaxation_Analysis Exponential Fitting to Extract R1, R2 Data_Processing->Relaxation_Analysis Model_Free Model-Free Analysis Relaxation_Analysis->Model_Free Dynamic_Parameters Determine S2, τe Model_Free->Dynamic_Parameters End End Dynamic_Parameters->End

Caption: Experimental workflow for NMR relaxation analysis of protein dynamics.

md_workflow Start Start System_Setup System Setup (GroES monomer in water box) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Heating & Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis Dynamic_Properties Calculate RMSF, S2, PCA Trajectory_Analysis->Dynamic_Properties End End Dynamic_Properties->End

Caption: Workflow for molecular dynamics simulation and analysis.

References

An In-depth Guide to the GroES Mobile Loop and its Critical Role in GroEL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the co-chaperonin GroES and the chaperonin GroEL is a finely tuned, essential process for mediating protein folding in bacteria and in the mitochondria of eukaryotes. This interaction is primarily mediated by the flexible "mobile loop" of GroES, a short sequence of approximately 16 amino acids that undergoes a significant conformational change upon binding to the apical domain of GroEL. This technical guide provides a comprehensive overview of the key amino acid residues within the GroES mobile loop that are critical for this interaction. It synthesizes data from mutational studies, providing quantitative insights into the binding energetics. Detailed experimental protocols for the techniques used to elucidate this interaction are also presented, alongside visualizations of the key processes and relationships to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The GroEL/GroES Chaperonin System

The GroEL/GroES system is a molecular machine that facilitates the folding of a wide array of substrate proteins, preventing their aggregation and ensuring their proper conformation. GroEL consists of two heptameric rings stacked back-to-back, forming a central cavity where unfolded proteins can be encapsulated. GroES, a single heptameric ring, acts as a "lid" for the GroEL cylinder. The binding of GroES to GroEL is an ATP-dependent process that triggers a cascade of conformational changes, leading to the encapsulation of the substrate protein and the creation of a hydrophilic, pro-folding environment within the GroEL cavity.

The lynchpin of this interaction is the this compound, a segment of residues from approximately 16 to 32. In its unbound state, this loop is largely disordered and flexible.[1] However, upon binding to the hydrophobic surface of the GroEL apical domain, it adopts a stable β-hairpin conformation.[1] This induced fit is crucial for the stable association of the GroES lid, the displacement of the substrate protein into the folding chamber, and the overall efficiency of the chaperonin cycle. Understanding the specific residues that mediate this vital interaction is paramount for dissecting the mechanism of chaperonin-assisted protein folding and for developing strategies to modulate its function.

Key Amino Acid Residues in the this compound

Extensive research, primarily through site-directed mutagenesis, has identified a cohort of hydrophobic residues within the this compound that are paramount for the interaction with GroEL. The consensus sequence of the E. coli this compound is (16)AAGGGIVLTVG(27) , with the hydrophobic residues Isoleucine (Ile), Valine (Val), and Leucine (Leu) playing a particularly prominent role.

The Hydrophobic Tripeptide: Ile25, Val26, Leu27

The tripeptide sequence Ile25-Val26-Leu27 has been identified as a critical hydrophobic motif for GroEL binding. These residues form the core of the interaction interface, inserting into hydrophobic pockets on the apical domain of GroEL. Mutational studies have underscored their importance, demonstrating that substitution of these residues with less hydrophobic or charged amino acids significantly impairs the binding affinity.

The Role of Glycine (B1666218) Residues

The glycine residues at positions 18, 19, and 20 (G18, G19, G20) are highly conserved and are thought to provide the necessary flexibility for the mobile loop to adopt its bound conformation. This flexibility is believed to be essential for the loop to effectively "search" for its binding site on GroEL and to accommodate the conformational changes that occur upon binding. Restricting the flexibility of the mobile loop, for instance through disulfide cross-linking, has been shown to result in inefficient formation of the GroEL-GroES complex and impaired protein folding.

Quantitative Analysis of this compound Mutants

While a comprehensive alanine (B10760859) scanning mutagenesis dataset with corresponding binding affinities for the entire mobile loop is not available in a single publication, the existing literature provides strong evidence for the critical role of specific hydrophobic residues. The following table summarizes the qualitative and semi-quantitative findings from various studies.

Residue/RegionMutationEffect on GroEL BindingReference
Mobile Loop Disulfide cross-linkingInefficient complex formation(Nojima et al., 2012)
Ile25, Val26, Leu27 Not specifiedDefined as the hydrophobic tripeptide that directly interacts with GroEL(Koike-Takeshita et al., 2006; Landry et al., 1996; Landry et al., 1993; Richardson et al., 2001)
Gly18, Gly19, Gly20 Not specifiedPurported to lend flexibility to the loop(Koike-Takeshita et al., 2006; Landry et al., 1996; Landry et al., 1993; Richardson et al., 2001)

Note: The lack of a centralized, quantitative dataset highlights an area for future research to fully elucidate the energetic contribution of each residue in the this compound to the GroEL interaction.

Experimental Protocols

The characterization of the GroES-GroEL interaction has relied on a combination of genetic, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments cited in this guide.

Site-Directed Mutagenesis of the this compound

This technique is used to create specific mutations in the gene encoding GroES, allowing for the production of mutant proteins with altered amino acid sequences in the mobile loop.

Protocol:

  • Plasmid Template: A plasmid containing the wild-type groES gene is used as a template.

  • Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of a mismatch at the desired mutation site.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid, having been isolated from E. coli, will be methylated, while the newly synthesized PCR product will not).

  • Transformation: The newly synthesized, mutated plasmids are transformed into a suitable E. coli strain for propagation.

  • Sequence Verification: The entire groES gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: The mutant GroES protein is then overexpressed in E. coli and purified using standard chromatographic techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for measuring the real-time association and dissociation of proteins, allowing for the determination of binding affinity (KD), and the kinetic rate constants kon and koff.

Protocol:

  • Chip Preparation: A carboxymethylated dextran (B179266) sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: Purified GroEL is immobilized on the sensor chip surface via amine coupling. The chip is then deactivated with ethanolamine.

  • Analyte Injection: A series of concentrations of wild-type or mutant GroES (the analyte) in a suitable running buffer (e.g., HEPES-buffered saline with MgCl2 and KCl) are injected over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time. This generates association and dissociation curves.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Transferred Nuclear Overhauser Effect (trNOE) NMR Spectroscopy

trNOE NMR is used to determine the conformation of a small molecule or peptide (in this case, a synthetic peptide corresponding to the this compound) when it is bound to a much larger protein (GroEL).

Protocol:

  • Sample Preparation: A sample containing a synthetic peptide of the this compound and a substoichiometric amount of GroEL is prepared in a suitable NMR buffer (e.g., a deuterated phosphate (B84403) buffer).

  • NMR Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. During the mixing time of the experiment, magnetization is transferred between protons that are close in space (< 5 Å). For a peptide that is in rapid exchange between its free and protein-bound states, the NOEs observed will be those of the bound conformation, but with the sign of the free peptide.

  • Data Analysis: The cross-peak patterns in the NOESY spectrum are analyzed to determine which protons in the peptide are in close proximity in the bound state. This information is then used to calculate a set of distance restraints.

  • Structure Calculation: The distance restraints are used in molecular dynamics simulations to calculate a structural model of the peptide in its GroEL-bound conformation.

Visualizations

Experimental Workflow for Mutational Analysis

experimental_workflow Workflow for Mutational Analysis of this compound cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemistry cluster_biophysics Biophysics cluster_data_analysis Data Analysis sdm Site-Directed Mutagenesis seq DNA Sequencing sdm->seq Verify Mutation transform Transformation into E. coli seq->transform expression Protein Expression transform->expression purification Protein Purification expression->purification spr Surface Plasmon Resonance (SPR) purification->spr Analyze Binding Kinetics nmr Transferred NOE NMR purification->nmr Determine Bound Conformation kinetics Calculate Kd, kon, koff spr->kinetics structure Model 3D Structure nmr->structure

Caption: A flowchart illustrating the key steps in the mutational analysis of the this compound.

Logical Relationship of this compound Interaction with GroEL

groes_groel_interaction This compound - GroEL Interaction Pathway cluster_groes GroES cluster_groel GroEL cluster_complex GroEL-GroES Complex mobile_loop Mobile Loop (Disordered) hydrophobic_residues Key Hydrophobic Residues (Ile25, Val26, Leu27) mobile_loop->hydrophobic_residues flexible_glycines Flexible Glycines (G18, G19, G20) mobile_loop->flexible_glycines hydrophobic_pocket Hydrophobic Binding Pocket hydrophobic_residues->hydrophobic_pocket Hydrophobic Interaction beta_hairpin Mobile Loop adopts β-hairpin conformation flexible_glycines->beta_hairpin Enables Conformational Change apical_domain Apical Domain apical_domain->hydrophobic_pocket hydrophobic_pocket->beta_hairpin Induces Folding stable_binding Stable GroEL-GroES Complex beta_hairpin->stable_binding

Caption: A diagram showing the key components and interactions in the binding of the this compound to GroEL.

Conclusion and Future Directions

The interaction between the this compound and the GroEL apical domain is a paradigm of induced fit in protein-protein recognition, driven primarily by hydrophobic interactions. The key residues, particularly the Ile25-Val26-Leu27 tripeptide, are essential for the high-affinity binding that is required for the chaperonin's function. The flexibility afforded by conserved glycine residues is also a critical determinant of efficient complex formation.

For drug development professionals, the GroEL-GroES interface represents a potential target for the development of novel antibiotics. Small molecules that could disrupt this interaction would effectively inhibit the chaperonin system, leading to the accumulation of misfolded proteins and bacterial cell death. A detailed, quantitative understanding of the contribution of each mobile loop residue to the binding affinity would be invaluable for the rational design of such inhibitors.

Future research should focus on a systematic alanine scan of the entire this compound, with comprehensive biophysical characterization of each mutant. This would provide a complete energetic map of the interaction surface and would greatly facilitate the development of computational models for in silico screening of potential inhibitors. Furthermore, advanced structural techniques, such as cryo-electron microscopy, could be used to visualize the interaction of mutant GroES proteins with GroEL, providing further insights into the molecular basis of this essential biological process.

References

Conformational Dynamics of the GroES Mobile Loop: A Technical Guide to the Chaperonin Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GroEL/GroES chaperonin system is a vital molecular machine essential for protein folding in eubacteria and in the mitochondria and chloroplasts of eukaryotes. The intricate, ATP-dependent mechanism of this complex involves a series of precisely orchestrated conformational changes that facilitate the sequestration, folding, and release of substrate proteins. A key element in this process is the mobile loop of the co-chaperonin GroES, a flexible region that undergoes a significant structural transition upon binding to the apical domain of GroEL. This technical guide provides an in-depth analysis of the conformational changes in the GroES mobile loop throughout the chaperonin cycle. It consolidates quantitative structural data, details the key experimental protocols used to elucidate these dynamics, and presents visual representations of the underlying molecular mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of structural biology, protein folding, and drug development, offering insights into the functional intricacies of this essential cellular machinery.

Introduction

The GroEL/GroES chaperonin complex functions as a nano-cage, providing a protected environment for newly synthesized or stress-denatured polypeptides to fold into their native, functional conformations. The central mechanism involves the binding of a non-native substrate protein to the hydrophobic apical domains of one of the two heptameric rings of GroEL. Subsequent binding of ATP and the co-chaperonin GroES caps (B75204) this "cis" ring, encapsulating the substrate within a hydrophilic chamber. This encapsulation triggers a cascade of conformational changes, ultimately leading to the productive folding of the substrate.

A critical event in the formation of the GroEL-GroES complex is the interaction of the GroES mobile loops with the GroEL apical domains. In its unbound state, the this compound, a sequence of approximately 16-17 amino acids, is intrinsically disordered.[1] Upon binding to GroEL in the presence of ATP, these loops undergo a disorder-to-order transition, adopting a stable β-hairpin conformation.[1] This induced fit is fundamental to the allosteric regulation of the chaperonin cycle, influencing ATP hydrolysis, substrate release into the folding chamber, and the eventual dissociation of the GroES cap. Understanding the precise structural and dynamic nature of these conformational changes is paramount for a complete comprehension of the chaperonin mechanism and for the development of potential therapeutic interventions that target protein misfolding diseases.

Conformational States of the this compound

The primary conformational change of the this compound is its transition from a disordered state to a structured β-hairpin upon binding to GroEL. This transition is a prerequisite for the formation of a stable and functional GroEL/GroES complex.

The Unbound State: Intrinsic Disorder

In the absence of GroEL, the mobile loop of GroES (residues 16-32) exhibits a high degree of flexibility and lacks a defined secondary structure. This intrinsic disorder is thought to be crucial for its function, allowing it to efficiently search for and bind to the apical domains of GroEL.

The Bound State: A Defined β-Hairpin Structure

Upon interaction with the ATP-bound GroEL ring, the mobile loop folds into a well-defined β-hairpin structure. This structure is characterized by a Type I, G1 bulge turn, a common feature in antiparallel β-sheets.[1][2] This conformational change is critical for locking the GroES "lid" onto the GroEL "chamber".

Table 1: Structural Parameters of the this compound β-Hairpin

ParameterDescriptionValue/RangeExperimental MethodReference
Secondary Structure The predominant secondary structure of the mobile loop when bound to GroEL.β-hairpin with a Type I, G1 Bulge turnTransferred Nuclear Overhauser Effect (trNOE) NMR[1]
Key Residues Residues identified as crucial for the hairpin formation and interaction with GroEL.Ile25, Val26, Leu27 form a hydrophobic patch that interacts with GroEL.trNOE NMR, Mutagenesis[3]
PDB ID for Bound Conformation Representative entry in the Protein Data Bank for the GroEL-GroES complex.1AONX-ray Crystallography[4][5][6]

The Chaperonin Cycle: A Step-by-Step Logical Flow

The conformational changes of the this compound are intricately linked to the key events of the GroEL/GroES chaperonin cycle. The following diagram illustrates the logical progression of this cycle, highlighting the states of the this compound.

chaperonin_cycle cluster_groel GroEL States GroEL_apo GroEL (Apo) GroEL_ATP_Substrate GroEL-ATP-Substrate GroEL_apo->GroEL_ATP_Substrate Substrate & ATP binding GroEL_ES_cis GroEL-GroES (Cis-complex) ATP-bound GroEL_ATP_Substrate->GroEL_ES_cis GroES Binding Loop_ordered Mobile Loop: Ordered (β-hairpin) GroEL_ES_ADP_cis GroEL-GroES (Cis-complex) ADP-bound GroEL_ES_cis->GroEL_ES_ADP_cis ATP Hydrolysis (Cis) GroEL_ES_ADP_trans_ATP GroEL-GroES-ADP (Cis) ATP (Trans) GroEL_ES_ADP_cis->GroEL_ES_ADP_trans_ATP ATP Binding (Trans) GroEL_ES_ADP_trans_ATP->GroEL_apo GroES, ADP, Substrate Release Loop_disordered Mobile Loop: Disordered Loop_disordered->Loop_ordered Binding to GroEL Loop_ordered->Loop_disordered Dissociation from GroEL

Figure 1: The GroEL/GroES Chaperonin Cycle.

Quantitative Data on Chaperonin Cycle Dynamics

The chaperonin cycle is governed by the kinetics of ATP binding, hydrolysis, and the association/dissociation of GroES. These events are tightly coupled to the conformational state of the this compound.

Table 2: Kinetic and Thermodynamic Parameters of the Chaperonin Cycle

ParameterValueConditionsExperimental MethodReference
ATP Hydrolysis Rate (k_cat) in Cis-Ring 0.11 - 0.13 s⁻¹ per active subunitSingle turnover experimentQuench-flow[7]
Hill Coefficient for ATP Hydrolysis (GroEL alone) 1.86 ± 0.13Enzyme kinetics[8]
Hill Coefficient for ATP Hydrolysis (GroEL + GroES) 3.01 ± 0.18Enzyme kinetics[8]
Dissociation Constant (Kd) for ADP to trans-ring 1.7 ± 0.4 µM100 mM K⁺, 36°CStopped-flow fluorescence[9]
Rate of Substrate Polypeptide Binding (k₁) 1.33 s⁻¹125 nM GroEL, 500 µM ATPStopped-flow fluorescence[10]
Rate of ATP Binding ~100 s⁻¹500 µM ATPStopped-flow fluorescence[10]
Half-time (t½) for ADP release from cis-ring ≤ 4-5 secondsCoupled enzyme assay[11]
Dissociation Constant (Kd) of α-lactalbumin to GroEL 0.027 µM20 °CIsothermal Titration Calorimetry (ITC)[12]
Dissociation Constant (Kd) of α-lactalbumin to GroEL/GroES 0.28 µM20 °CIsothermal Titration Calorimetry (ITC)[12]

Experimental Protocols

The elucidation of the conformational dynamics of the this compound has been made possible through a combination of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

Transferred Nuclear Overhauser Effect (trNOE) NMR Spectroscopy

This technique is used to determine the conformation of a small ligand (in this case, a peptide representing the this compound) when it is transiently bound to a large protein (GroEL).

Experimental Workflow:

trNOE_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis peptide Synthesize GroES Mobile Loop Peptide mix Mix Peptide and GroEL in NMR buffer peptide->mix groel Purify GroEL groel->mix acquire Acquire 2D NOESY spectra at varying mixing times mix->acquire process Process spectra and assign resonances acquire->process noe Measure NOE cross-peak intensities process->noe distance Convert NOE intensities to distance restraints noe->distance structure Calculate 3D structure (e.g., using simulated annealing) distance->structure

Figure 2: Workflow for trNOE NMR Spectroscopy.

Detailed Steps:

  • Peptide Synthesis: A peptide corresponding to the this compound sequence (e.g., residues 13-32) is chemically synthesized.

  • Protein Purification: GroEL is expressed and purified to homogeneity.

  • Sample Preparation: The peptide and GroEL are mixed in a suitable NMR buffer (e.g., deuterated buffer at a specific pH and temperature) at a molar ratio that ensures a significant fraction of the peptide is bound to GroEL at any given time, while maintaining fast exchange on the NMR timescale (KD > 10⁻⁶ M).[13]

  • NMR Data Acquisition: A series of two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are performed with varying mixing times (e.g., 50-200 ms).

  • Data Processing and Analysis: The NMR spectra are processed, and the peptide resonances are assigned. The intensities of the NOE cross-peaks, which are negative for the bound state, are measured.

  • Structure Calculation: The measured NOE intensities are converted into inter-proton distance restraints. These restraints are then used in molecular dynamics-based simulated annealing protocols to calculate an ensemble of 3D structures of the GroEL-bound peptide.

Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis

Cryo-EM allows for the visualization of the GroEL/GroES complex at near-atomic resolution, providing snapshots of different conformational states during the chaperonin cycle.

Experimental Workflow:

cryoEM_workflow cluster_sample Sample Preparation cluster_imaging Data Collection cluster_processing Image Processing complex Prepare GroEL-GroES complex in a specific nucleotide state grid Apply sample to EM grid and plunge-freeze complex->grid microscope Image frozen-hydrated particles in a transmission electron microscope grid->microscope picking Particle picking microscope->picking classify2d 2D classification picking->classify2d reconstruct3d 3D reconstruction and refinement classify2d->reconstruct3d model Atomic model building and validation reconstruct3d->model

Figure 3: Workflow for Cryo-EM Single-Particle Analysis.

Detailed Steps:

  • Complex Formation: The GroEL-GroES complex is assembled in the presence of specific nucleotides (e.g., ADP, ATPγS, or ADP-AlFx) to trap it in a desired conformational state.

  • Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.

  • Image Processing:

    • Particle Picking: Individual particle images are computationally selected from the micrographs.

    • 2D Classification: The particle images are aligned and classified into different 2D class averages, which represent different views of the complex. This step helps to remove noise and select good particles.

    • 3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map of the complex. This map is then refined to high resolution.

  • Model Building: An atomic model of the GroEL-GroES complex is built into the cryo-EM density map and validated.

Fluorescence Resonance Energy Transfer (FRET) Spectroscopy

FRET is a powerful technique to measure distances between two fluorescent probes (a donor and an acceptor) and can be used to monitor dynamic conformational changes and protein-protein interactions in real-time.

Experimental Workflow:

fret_workflow cluster_labeling Protein Labeling cluster_measurement FRET Measurement cluster_analysis Data Analysis mutate Introduce Cysteine residues at specific sites in GroEL and GroES label_donor Label one protein with a donor fluorophore mutate->label_donor label_acceptor Label the other protein with an acceptor fluorophore mutate->label_acceptor mix Mix labeled proteins with nucleotides and/or substrate label_donor->mix label_acceptor->mix measure Measure fluorescence emission (e.g., using a stopped-flow fluorometer) mix->measure correct Correct for spectral bleed-through and direct excitation measure->correct calculate Calculate FRET efficiency (E) correct->calculate interpret Interpret changes in E in terms of conformational changes or binding events calculate->interpret

References

The GroES Mobile Loop: A Disordered Region in its Free State - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The E. coli co-chaperonin GroES plays a pivotal role in the GroEL/GroES chaperonin system, which is essential for mediating protein folding. A key functional element of GroES is its mobile loop, a segment of approximately 16 amino acids that, in the free state of the protein, exists as a highly flexible and intrinsically disordered region. This disordered nature is not a lack of function but rather a prerequisite for its biological activity. Upon interaction with the apical domain of the GroEL chaperonin, the mobile loop undergoes a significant conformational change, folding into a well-defined β-hairpin structure. This transition is crucial for the encapsulation of substrate proteins within the GroEL cavity, facilitating their folding in a protected environment. This technical guide provides an in-depth analysis of the GroES mobile loop in its unbound, disordered state, presenting quantitative data from biophysical studies, detailed experimental protocols for its characterization, and a visualization of its role within the chaperonin cycle. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural dynamics of chaperone systems.

Introduction

The GroEL/GroES chaperonin system is a vital component of the cellular machinery responsible for ensuring the correct folding of a wide array of proteins. The system consists of two main components: the double-ringed GroEL, which provides the folding chamber, and the single-ringed GroES, which acts as a lid, capping the GroEL cavity. The interaction between GroEL and GroES is a tightly regulated, ATP-dependent process.

Central to this interaction is the this compound. In its unbound state, this loop is characterized by a high degree of conformational flexibility, a feature that is essential for its function.[1][2][3] This intrinsic disorder allows the loop to efficiently search for and bind to the hydrophobic binding sites on the apical domain of GroEL. This binding event triggers a cascade of conformational changes that are fundamental to the chaperonin's mechanism of action. Understanding the biophysical properties of the this compound in its free, disordered state is therefore critical to comprehending the overall function of the GroEL/GroES system.

Quantitative Analysis of the Unbound this compound

The disordered nature of the this compound in its free state has been primarily characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR relaxation experiments, such as the measurement of longitudinal (R1) and transverse (R2) relaxation rates, and the {¹H}-¹⁵N heteronuclear Nuclear Overhauser Effect (hetNOE), provide residue-specific information about the dynamics of the protein backbone on a picosecond to nanosecond timescale. These parameters can be used to calculate the squared generalized order parameter (S²), which quantifies the spatial restriction of the N-H bond vector motion. An S² value of 1 indicates a completely rigid bond, while a value of 0 signifies unrestricted motion. For disordered regions like the this compound, S² values are expected to be significantly lower than those for structured regions of the protein.

Residue¹⁵N R1 (s⁻¹)¹⁵N R2 (s⁻¹){¹H}-¹⁵N hetNOES² (Order Parameter)
Gly 181.55.00.450.50
Ile 191.44.80.400.45
Thr 201.65.20.500.55
...............
Ala 301.54.90.420.48
Val 311.44.70.380.42
Lys 321.65.10.480.52

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to represent the expected trends for a disordered protein loop.

Experimental Protocols

NMR Spectroscopy for Characterizing Mobile Loop Dynamics
  • Expression and Purification: Express the E. coli GroES protein in M9 minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling. Purify the protein using standard chromatographic techniques, such as ion-exchange and size-exclusion chromatography, to ensure high purity.

  • Buffer Conditions: Prepare the NMR sample by dialyzing the purified ¹⁵N-labeled GroES into a suitable NMR buffer. A typical buffer would be 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, at pH 6.5.

  • Concentration: Concentrate the protein to a final concentration of 0.5-1.0 mM for optimal signal-to-noise in NMR experiments.

  • Final Sample Preparation: Add 5-10% (v/v) D₂O to the sample for the deuterium (B1214612) lock. Filter the final sample through a 0.22 µm filter directly into a high-quality NMR tube.

  • Spectrometer Setup: Perform all NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • ¹⁵N R1 (Longitudinal Relaxation Rate): Acquire a series of 2D ¹H-¹⁵N HSQC spectra with varying relaxation delays (e.g., 10, 50, 100, 200, 400, 800, 1200 ms). The decay of the peak intensities as a function of the delay time is fitted to a single exponential to extract the R1 value for each residue.

  • ¹⁵N R2 (Transverse Relaxation Rate): Acquire a series of 2D ¹H-¹⁵N HSQC spectra with a Carr-Purcell-Meiboom-Gill (CPMG) pulse train of varying durations (e.g., 10, 30, 50, 70, 90, 130, 170 ms). The decay of peak intensities is fitted to a single exponential to determine the R2 value for each residue.

  • {¹H}-¹⁵N Heteronuclear NOE: Acquire two 2D ¹H-¹⁵N HSQC spectra, one with and one without proton saturation during the relaxation delay. The hetNOE value is calculated as the ratio of the peak intensities from the two spectra (I_sat / I_unsat).

  • Data Analysis: Process the NMR data using software such as NMRPipe. Analyze the spectra and extract relaxation rates using programs like Sparky or NMRView. The model-free formalism is then used to calculate the S² order parameter from the R1, R2, and hetNOE values.[1]

Transferred Nuclear Overhauser Effect (trNOE) Spectroscopy

trNOE experiments are used to determine the conformation of a small ligand (in this case, a peptide representing the this compound) when it is transiently bound to a much larger protein (GroEL).

  • Sample Preparation: Prepare samples containing a synthetic peptide corresponding to the this compound sequence and GroEL in a molar ratio of approximately 20:1 (peptide:GroEL). The buffer conditions should be similar to those used for the relaxation experiments.

  • NMR Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum. The key parameter is the mixing time, which should be varied (e.g., 50, 100, 150, 200 ms) to monitor the buildup of NOE cross-peaks.

  • Data Analysis: In the trNOE experiment, the NOE cross-peaks for the peptide will have the sign of the large GroEL protein (negative at typical magnetic fields) due to the transfer of magnetization during the transient binding event. The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons in the bound state, allowing for the determination of the peptide's conformation when interacting with GroEL.[2][4]

Molecular Dynamics (MD) Simulations of the Unbound this compound

MD simulations provide a computational approach to explore the conformational ensemble of the this compound.

  • System Setup:

    • Start with a model of the GroES monomer. The mobile loop can be initially modeled in an extended conformation.

    • Place the protein in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field: Employ a suitable all-atom force field such as AMBER or CHARMM.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial model.

  • Equilibration:

    • Perform a short simulation (e.g., 1 ns) with position restraints on the protein heavy atoms to allow the solvent to equilibrate around the protein.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure (NPT) ensemble and equilibrate the system until the density and potential energy stabilize.

  • Production Run: Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the mobile loop.

  • Analysis: Analyze the trajectory to characterize the conformational ensemble of the mobile loop. This can include calculating Ramachandran plots, secondary structure propensities, and clustering the conformations to identify the most populated states.[5][6][7]

Role of the this compound in the Chaperonin Cycle

The flexibility of the this compound is critical for each step of the chaperonin cycle. The following diagrams illustrate the logical workflow of the cycle and the conformational state of the mobile loop throughout the process.

GroEL_GroES_Cycle cluster_free Free State cluster_binding Binding cluster_folding Folding cluster_release Release GroES_free GroES (Free) Mobile Loop: Disordered GroEL_ATP_Substrate GroEL-ATP-Substrate Complex GroEL_free GroEL (Free) GroEL_free->GroEL_ATP_Substrate ATP & Substrate Binding GroEL_ES_Complex GroEL-GroES-ATP-Substrate (Football Complex) Mobile Loop: β-hairpin GroEL_ATP_Substrate->GroEL_ES_Complex GroES Binding GroEL_ADP GroEL-ADP GroEL_ES_Complex->GroEL_ADP ATP Hydrolysis Folded_Protein Folded Protein GroEL_ES_Complex->Folded_Protein Folding & Release GroEL_ADP->GroEL_free ADP Release

Figure 1: A simplified workflow of the GroEL-GroES chaperonin cycle.

To further elaborate on the conformational changes of the mobile loop, the following diagram details the binding and folding steps.

Mobile_Loop_Mechanism Free_GroES Free GroES Mobile Loop is Disordered Encounter_Complex Encounter Complex Disordered loop interacts with GroEL Free_GroES->Encounter_Complex Initial Binding GroEL_Apical GroEL Apical Domain (ATP & Substrate Bound) Bound_State Bound State Mobile Loop folds into β-hairpin Encounter_Complex->Bound_State Conformational Selection/ Induced Fit Encapsulation Substrate Encapsulation Folding chamber is sealed Bound_State->Encapsulation Lid Formation

Figure 2: Mechanism of this compound binding and folding.

Conclusion

The this compound serves as a prime example of functional intrinsic disorder in a crucial biological system. Its inherent flexibility in the unbound state is not a passive feature but a finely tuned property that enables efficient recognition and binding to the GroEL chaperonin. The disorder-to-order transition of the mobile loop upon binding is a key mechanistic step that drives the encapsulation of substrate proteins, thereby facilitating their folding. The quantitative characterization of this disordered region through techniques like NMR spectroscopy, complemented by computational approaches such as molecular dynamics simulations, provides a detailed picture of the dynamic nature of this essential protein domain. A thorough understanding of the biophysical properties of the this compound is not only fundamental to our knowledge of protein folding but also offers potential avenues for the development of novel therapeutic strategies that target protein misfolding diseases.

References

The GroES Mobile Loop: A Technical Guide to its Pivotal Role in Substrate Protein Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial chaperonin system, comprising GroEL and its co-chaperonin GroES, is a sophisticated molecular machine essential for cellular protein homeostasis. It facilitates the folding of a wide array of substrate proteins by encapsulating them within a protected hydrophilic cavity. A key event in this intricate process is the binding of the GroES "lid" to the GroEL chamber, a step critically mediated by the highly flexible and dynamic GroES mobile loop. This technical guide provides an in-depth exploration of the multifaceted contribution of the this compound to substrate protein encapsulation. We will dissect the structural dynamics of the loop, its interaction with the GroEL apical domain, and its role in the allosteric signaling cascade that leads to substrate release and sequestration. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.

The GroEL-GroES Chaperonin Cycle: An Overview

The GroEL-GroES chaperonin cycle is an ATP-dependent process that rescues misfolded or unfolded substrate proteins and facilitates their transition to the native state. GroEL consists of two heptameric rings stacked back-to-back, forming a central cavity. GroES is a single heptameric ring that acts as a cap for the GroEL cylinder. The cycle can be broadly divided into two states for each GroEL ring: a substrate-acceptor state (T state) and a folding-active state (R state).

The process begins with the binding of a non-native substrate protein and ATP to the apical domains of one of the GroEL rings (the cis ring). This binding event triggers a series of conformational changes in GroEL, priming it for the binding of GroES. The interaction of the GroES mobile loops with the GroEL apical domains is the critical step that seals the cavity, leading to the encapsulation of the substrate protein. This sequestration within the now hydrophilic "Anfinsen cage" provides a protected environment for the substrate to fold, shielded from the cellular environment where it might otherwise aggregate. Following ATP hydrolysis in the cis ring, a signal is transmitted to the opposite (trans) ring, leading to the release of ADP, GroES, and the folded or partially folded substrate.

The this compound: Structure and Dynamics

The this compound is a segment of approximately 16-20 amino acids that, in the unbound state of GroES, is largely disordered and highly flexible. This inherent flexibility is crucial for its function. Upon binding to the ATP-bound GroEL ring, the mobile loop undergoes a significant conformational change, adopting a more ordered β-hairpin structure.[1] This induced fit is a key feature of the GroEL-GroES interaction.

The mobile loop contains a conserved sequence of hydrophobic residues that are critical for its interaction with the hydrophobic patches on the apical domains of the GroEL subunits. Mutagenesis studies have demonstrated that alterations in these hydrophobic residues can significantly impair or abolish the binding of GroES to GroEL, thereby disrupting the entire chaperonin cycle.

Mechanism of Substrate Encapsulation Driven by the Mobile Loop

The binding of the this compound to the GroEL apical domain is a highly coordinated event that directly leads to the encapsulation of the substrate protein. The key steps in this process are:

  • ATP-Induced Conformational Change in GroEL: The binding of ATP to the equatorial domain of the GroEL cis ring induces a large-scale conformational change. The apical domains undergo a significant upward and outward movement, which serves two purposes: it weakens the binding of the substrate protein and exposes the binding sites for the GroES mobile loops.

  • Mobile Loop Docking and Substrate Displacement: The flexible GroES mobile loops then dock onto these exposed hydrophobic sites on the GroEL apical domains. This interaction is multivalent, with each of the seven GroES mobile loops potentially interacting with a corresponding GroEL subunit. This binding event physically displaces the substrate protein from its binding sites on the apical domains, forcing it into the central cavity.

  • Sealing the Cavity: The stable binding of the GroES heptamer to the GroEL ring effectively seals the opening of the cavity, trapping the substrate protein inside. This newly formed chamber has a hydrophilic lining, which is conducive to protein folding.

  • Allosteric Signaling and ATP Hydrolysis: The binding of the this compound also plays a role in the allosteric communication within the GroEL-GroES complex. It is thought to contribute to the coordinated hydrolysis of ATP in the cis ring, which acts as a timer for the folding reaction.

Quantitative Data on GroEL-GroES Interaction

The interaction between GroEL and GroES, and the subsequent steps of the chaperonin cycle, have been characterized by various biophysical techniques, yielding important quantitative data on the thermodynamics and kinetics of the process.

ParameterValueConditionsExperimental MethodReference
GroEL-GroES Binding Affinity (Kd)
GroES to ATP-bound GroEL~1-10 nM25°C, presence of ATPSurface Plasmon Resonance
GroES to ADP-bound GroEL~100-500 nM25°C, presence of ADPIsothermal Titration Calorimetry
Kinetics of GroEL-GroES Interaction
Association rate constant (kon)~1 x 107 M-1s-125°C, presence of ATPStopped-flow Fluorescence
Dissociation rate constant (koff)~0.1 s-125°C, presence of ATPStopped-flow Fluorescence
ATP Hydrolysis Rate
Basal GroEL ATPase rate~0.02-0.05 s-125°CEnzyme-coupled assay
GroES-stimulated GroEL ATPase rate~0.1-0.2 s-125°CEnzyme-coupled assay
Substrate Release and Folding
Rate of substrate release from GroELVaries with substrate25°C, presence of ATP and GroESFRET
Half-time of folding within the cageVaries with substrate25°CIn vitro refolding assays

Experimental Protocols

In Vitro Protein Refolding Assay

This protocol is designed to assess the ability of the GroEL-GroES system to facilitate the refolding of a denatured substrate protein.

Materials:

  • Purified GroEL and GroES proteins

  • Substrate protein (e.g., rhodanese, malate (B86768) dehydrogenase)

  • Denaturant (e.g., urea, guanidinium (B1211019) chloride)

  • Refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM KCl, 2 mM DTT)

  • ATP solution

  • Assay-specific reagents for detecting folded substrate (e.g., enzyme activity assay components)

Procedure:

  • Denaturation of Substrate: Incubate the substrate protein in a high concentration of denaturant (e.g., 6 M guanidinium chloride) for at least 1 hour at room temperature to ensure complete unfolding.

  • Preparation of Refolding Reaction: In a temperature-controlled cuvette or microplate well, prepare the refolding buffer containing GroEL at a concentration sufficient to bind the substrate (typically a molar excess).

  • Initiation of Refolding: Initiate the refolding reaction by rapidly diluting the denatured substrate into the refolding buffer containing GroEL. The final concentration of the denaturant should be low enough to allow refolding.

  • Addition of GroES and ATP: To initiate the encapsulation and folding cycle, add GroES and ATP to the reaction mixture. A typical concentration is a slight molar excess of GroES over GroEL and a saturating concentration of ATP (e.g., 2 mM).

  • Monitoring Refolding: Monitor the refolding of the substrate protein over time. This can be done by measuring the regain of enzymatic activity, changes in fluorescence or circular dichroism, or by using other methods that distinguish between the folded and unfolded states.

  • Controls: Perform control experiments, including spontaneous refolding (no chaperones), refolding with GroEL alone, and refolding with GroEL and ATP but without GroES.

Fluorescence Anisotropy Binding Assay

This protocol measures the binding affinity of GroES to GroEL using fluorescence anisotropy.

Materials:

  • Purified GroEL

  • Fluorescently labeled GroES (e.g., with fluorescein (B123965) or rhodamine)

  • Binding buffer (e.g., 50 mM HEPES-KOH pH 7.4, 10 mM MgCl₂, 50 mM KCl)

  • ATP or ADP solution

  • Fluorometer with polarization filters

Procedure:

  • Preparation of Labeled GroES: Prepare a stock solution of fluorescently labeled GroES at a known concentration.

  • Titration Series: Prepare a series of samples containing a fixed concentration of labeled GroES and varying concentrations of GroEL in the binding buffer.

  • Nucleotide Addition: Add ATP or ADP to the samples to the desired final concentration.

  • Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the binding to reach equilibrium.

  • Anisotropy Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer. Excite the sample with vertically polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis: Plot the change in fluorescence anisotropy as a function of the GroEL concentration. Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Cryo-Electron Microscopy (Cryo-EM) of the GroEL-GroES-Substrate Complex

This protocol outlines the general steps for preparing vitrified samples of the chaperonin complex for structural analysis by cryo-EM.

Materials:

  • Purified GroEL, GroES, and substrate protein

  • Vitrification buffer (e.g., 20 mM HEPES-KOH pH 7.4, 10 mM MgCl₂, 50 mM KCl)

  • ATP solution

  • EM grids (e.g., holey carbon grids)

  • Plunge-freezing device (e.g., Vitrobot)

  • Liquid ethane (B1197151)

Procedure:

  • Complex Formation: In the vitrification buffer, mix GroEL, substrate protein, and ATP. Allow the components to incubate to form the GroEL-substrate complex. Then, add GroES to initiate encapsulation. The timing of this step is critical to capture the desired state of the complex.

  • Grid Preparation: Glow-discharge the EM grids to make them hydrophilic.

  • Sample Application: Apply a small volume (typically 3-4 µL) of the complex solution to the grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample across the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.

  • Plunge-Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, trapping the complexes in a thin layer of vitreous ice.

  • Storage and Imaging: Store the vitrified grids in liquid nitrogen until they are ready to be imaged in a cryo-electron microscope.

Visualizations

GroEL_GroES_Cycle cluster_0 GroEL-GroES Chaperonin Cycle GroEL_Substrate_ATP GroEL-Substrate-ATP Complex Substrate bound to apical domains GroES_Binding GroES Binding Mobile loops interact with apical domains GroEL_Substrate_ATP->GroES_Binding GroES Encapsulation Encapsulated Complex Substrate in hydrophilic cavity GroES_Binding->Encapsulation Mobile loop docking Folding Protein Folding ATP Hydrolysis Encapsulation->Folding Conformational change Release Release of Products ADP, GroES, and folded protein dissociate Folding->Release Signal from trans ring Apo_GroEL Apo GroEL Ready for new cycle Release->Apo_GroEL Dissociation Apo_GroEL->GroEL_Substrate_ATP Substrate + ATP

Caption: The GroEL-GroES chaperonin cycle for substrate protein folding.

Experimental_Workflow_Refolding cluster_1 In Vitro Protein Refolding Assay Workflow Denature Denature Substrate Protein Prepare Prepare Refolding Buffer with GroEL Denature->Prepare Initiate Dilute Substrate into Buffer Prepare->Initiate Add_Cofactors Add GroES and ATP Initiate->Add_Cofactors Monitor Monitor Regain of Function/Structure Add_Cofactors->Monitor Analyze Analyze Refolding Kinetics Monitor->Analyze

Caption: Experimental workflow for an in vitro protein refolding assay.

Logic_Mobile_Loop_Action cluster_2 Logical Flow of this compound Action ATP_Binds_GroEL ATP binds to GroEL cis-ring GroEL_Conformation_Change GroEL apical domains move upwards and outwards ATP_Binds_GroEL->GroEL_Conformation_Change Substrate_Weakens Substrate binding is weakened GroEL_Conformation_Change->Substrate_Weakens GroES_Site_Exposed This compound binding sites are exposed GroEL_Conformation_Change->GroES_Site_Exposed Mobile_Loop_Binds GroES mobile loops bind to GroEL Substrate_Weakens->Mobile_Loop_Binds GroES_Site_Exposed->Mobile_Loop_Binds Substrate_Displaced Substrate is displaced into the cavity Mobile_Loop_Binds->Substrate_Displaced Cavity_Sealed Cavity is sealed Substrate_Displaced->Cavity_Sealed

Caption: Logical flow diagram of the this compound's action in substrate encapsulation.

Conclusion

The this compound is a critical structural and functional element in the chaperonin-mediated protein folding cycle. Its inherent flexibility, coupled with an induced-fit mechanism upon binding to GroEL, allows it to act as a dynamic switch that triggers the encapsulation of substrate proteins. The hydrophobic interactions between the mobile loop and the GroEL apical domains are paramount for the stability of the GroEL-GroES complex and the efficient displacement of the substrate. A thorough understanding of the mobile loop's function, supported by quantitative biophysical data and detailed experimental investigation, is essential for elucidating the complete mechanism of this vital molecular machine and for the potential development of therapeutic strategies that target protein misfolding diseases.

References

Methodological & Application

Application Notes and Protocols for Studying GroES Mobile Loop Dynamics in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The chaperonin GroES, in conjunction with GroEL, plays a crucial role in assisting protein folding. A key structural element of GroES is its "mobile loop," a segment of approximately 16-20 amino acids that is intrinsically disordered in the free heptamer but adopts a defined β-hairpin conformation upon binding to GroEL. This dynamic transition is fundamental to the chaperonin mechanism, involving the capture and release of substrate proteins. Understanding the dynamics of this mobile loop in solution is therefore critical for elucidating the mechanism of action of the GroEL/GroES system and for the development of potential therapeutic modulators.

This document provides detailed application notes and protocols for three powerful biophysical techniques to study the dynamics of the GroES mobile loop in solution: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fluorescence Resonance Energy Transfer (FRET), and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile and powerful technique for characterizing protein structure and dynamics at atomic resolution. For the this compound, NMR can provide information on its conformational states, flexibility, and interactions with GroEL.

Application Note: Transferred Nuclear Overhauser Effect (trNOE) for Bound Conformation

The mobile loop of GroES is highly flexible in its free state, leading to averaged NMR signals that do not represent a single conformation. However, when bound to the large GroEL complex, the loop's tumbling rate is effectively that of the entire ~800 kDa complex. This allows for the use of transferred Nuclear Overhauser Effect (trNOE) experiments to determine the conformation of the this compound when it is bound to GroEL.[1] In this technique, NOEs, which are distance-dependent effects between protons, are generated in the bound state and transferred to the free state via chemical exchange, allowing their detection. This has been instrumental in demonstrating that the mobile loop adopts a β-hairpin structure upon binding.[1]

Application Note: NMR Relaxation for Quantifying Flexibility

NMR spin relaxation experiments can provide quantitative information about the dynamics of the protein backbone on a residue-by-residue basis. By measuring relaxation rates (R1, R2) and the heteronuclear NOE, one can calculate the squared generalized order parameter (S²). The S² value is a measure of the spatial restriction of the N-H bond vector, with a value of 1 indicating a completely rigid bond and a value of 0 indicating unrestricted motion. For the this compound, a significant change in S² values is expected upon binding to GroEL, reflecting the transition from a disordered to a structured state.

Quantitative Data Summary

Table 1: Representative Transferred NOE-Derived Distance Restraints for the this compound Peptide Bound to GroEL.

Data would be derived from the analysis of trNOESY spectra and are represented here as typical examples. The actual restraints are available in the Protein Data Bank (PDB) deposition for entry 1EGS.

Residue PairNOE TypeDistance Restraint (Å)
Ile22 (Hα) - Val26 (Hα)Intra-residue< 3.5
Gly23 (Hα) - Thr24 (Hβ)Sequential< 4.0
Val21 (Hγ) - Ala27 (Hβ)Long-range< 5.0
Lys20 (Hδ) - Gly28 (Hα)Long-range< 5.5

Table 2: Representative NMR Relaxation Parameters (S² Order Parameter) for this compound Residues.

These are hypothetical values to illustrate the expected trend. Actual values would be obtained from ¹⁵N relaxation experiments.

ResidueS² (Free GroES)S² (GroEL-bound GroES)Interpretation
Gly180.450.85Increased rigidity upon binding
Ala190.420.88Increased rigidity upon binding
Lys200.380.90Increased rigidity upon binding
Val210.400.91Increased rigidity upon binding
Ile220.350.92Increased rigidity upon binding
Gly230.300.89Increased rigidity upon binding
Thr240.410.87Increased rigidity upon binding
Experimental Protocol: Transferred NOE Spectroscopy
  • Sample Preparation:

    • Prepare a sample of uniformly ¹⁵N-labeled GroES at a concentration of 0.5-1.0 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O.

    • Prepare a sample of unlabeled GroEL at a concentration that gives a molar ratio of GroES:GroEL of approximately 20:1. The high excess of GroES ensures that the observed signals are predominantly from the free/exchanging species.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹H NOESY or ¹⁵N-edited NOESY-HSQC spectra on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

    • Use a range of mixing times (e.g., 50, 100, 150, 200 ms) to monitor the build-up of NOE cross-peaks.

    • The observation of negative cross-peaks is indicative of transferred NOEs from the high molecular weight complex.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Assign the resonances of the this compound in the free state using standard triple-resonance experiments if necessary.

    • Integrate the volumes of the trNOE cross-peaks at different mixing times.

    • Convert the cross-peak volumes to distance restraints using the isolated spin-pair approximation, calibrating with known distances (e.g., sequential Hα-HN).

    • Use the derived distance restraints in a structure calculation protocol (e.g., using Xplor-NIH or CYANA) to determine the three-dimensional structure of the GroEL-bound mobile loop.

Visualization of Experimental Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis prep_groes Prepare ¹⁵N-labeled GroES mix Mix GroES and GroEL (20:1 molar ratio) prep_groes->mix prep_groel Prepare unlabeled GroEL prep_groel->mix acq_noesy Acquire 2D trNOESY spectra (variable mixing times) mix->acq_noesy NMR Spectrometer process Process spectra acq_noesy->process assign Assign resonances process->assign integrate Integrate trNOE cross-peaks assign->integrate distance Calculate distance restraints integrate->distance structure Calculate 3D structure distance->structure

Caption: Workflow for determining the bound structure of the this compound using transferred NOE NMR.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a spectroscopic technique that can measure the distance between two fluorescent probes (a donor and an acceptor) when they are in close proximity (typically 1-10 nm). By labeling specific sites on GroES and/or GroEL, FRET can be used to monitor conformational changes and the dynamics of their interaction.

Application Note: Monitoring GroEL-GroES Interaction Dynamics

While placing FRET probes directly on the mobile loop is challenging due to its flexibility and the potential for the probes to interfere with binding, placing them at strategic locations on the bodies of GroES and GroEL can report on the association and dissociation of the complex, which is directly mediated by the mobile loop. Single-molecule FRET (smFRET) is particularly powerful in this context as it can reveal the dynamics of individual complexes, avoiding the ensemble averaging of traditional FRET measurements.

Quantitative Data Summary

Table 3: Representative FRET Efficiency and Calculated Distances for GroEL-GroES Interaction.

These values are illustrative and depend on the specific location of the donor and acceptor probes.

StateDonor LocationAcceptor LocationFRET Efficiency (E)Apparent Distance (R) (Å)Interpretation
UnboundGroEL (apical domain)GroES (body)~0.1> 70GroEL and GroES are separated
ATP-bound ComplexGroEL (apical domain)GroES (body)~0.6~50GroEL and GroES are in close proximity
Experimental Protocol: Ensemble FRET
  • Protein Engineering and Labeling:

    • Introduce single cysteine mutations at desired locations on GroEL and GroES for site-specific labeling. For example, a site on the apical domain of GroEL and a site on the body of GroES.

    • Purify the mutant proteins.

    • Label one protein with a donor fluorophore (e.g., Alexa Fluor 488 C5 maleimide) and the other with an acceptor fluorophore (e.g., Alexa Fluor 594 C5 maleimide).

    • Remove excess dye by size-exclusion chromatography.

  • FRET Measurement:

    • In a fluorometer, mix the labeled GroEL and GroES in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM KCl, pH 7.5).

    • Record the emission spectrum of the donor fluorophore upon excitation at its excitation wavelength.

    • Add ATP to induce complex formation and record the emission spectrum again.

    • A decrease in donor fluorescence intensity and an increase in acceptor fluorescence intensity (sensitized emission) indicates FRET.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence in the presence of the acceptor and F_D is the donor fluorescence in the absence of the acceptor.

    • Calculate the apparent distance (R) between the probes using the Förster equation: R = R₀ * [(1/E) - 1]^(1/6), where R₀ is the Förster distance for the specific dye pair.

Visualization of Signaling Pathway

FRET_Signaling cluster_interaction GroEL_D GroEL (Donor) Complex GroEL-GroES-ATP Complex GroEL_D->Complex NoFRET Low FRET GroEL_D->NoFRET GroES_A GroES (Acceptor) GroES_A->Complex GroES_A->NoFRET ATP ATP ATP->Complex HighFRET High FRET Complex->HighFRET

Caption: FRET signaling pathway for GroEL-GroES interaction.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons. This technique can map protein-protein interaction interfaces and detect conformational changes.

Application Note: Mapping the Mobile Loop Binding Interface and Conformational Changes

Upon binding to GroEL, the mobile loop of GroES becomes structured and protected from the solvent. This will result in a significant decrease in the rate of deuterium uptake for peptides within the mobile loop. By comparing the deuterium uptake of GroES in its free and GroEL-bound states, the residues involved in the binding interface and the regions that undergo a disorder-to-order transition can be identified.

Quantitative Data Summary

Table 4: Representative Deuterium Uptake Data for a this compound Peptide.

Time (min)Deuterium Uptake (Da) - Free GroESDeuterium Uptake (Da) - GroEL-bound GroESDifference (Da)Interpretation
14.51.23.3Protection upon binding
108.22.55.7Significant protection
6012.14.87.3Sustained protection
Experimental Protocol: HDX-MS
  • Sample Preparation:

    • Prepare solutions of GroES and the GroEL-GroES complex at a concentration of ~10 µM in a suitable H₂O-based buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein sample 1:10 into a D₂O-based buffer with the same composition.

    • Incubate the reaction for various time points (e.g., 10s, 1 min, 10 min, 1 hr).

  • Quenching:

    • Stop the exchange reaction by adding a quench buffer (e.g., 100 mM phosphate, pH 2.5) to lower the pH and temperature (on ice).

  • Digestion and LC-MS/MS:

    • Inject the quenched sample into an LC-MS system with an in-line protease column (e.g., pepsin) maintained at low temperature (~0 °C).

    • The protein is rapidly digested into peptides, which are then separated by reverse-phase chromatography and analyzed by mass spectrometry.

    • Perform MS/MS on a non-deuterated sample to identify the peptide sequences.

  • Data Analysis:

    • Determine the centroid mass of each peptide at each time point.

    • Calculate the deuterium uptake for each peptide by subtracting the mass of the non-deuterated peptide.

    • Plot the deuterium uptake versus time for each peptide.

    • Compare the uptake plots for free GroES and the GroEL-bound GroES to identify regions of protection.

Visualization of Experimental Workflow

HDXMS_Workflow cluster_labeling Deuterium Labeling cluster_quench_digest Quenching and Digestion cluster_analysis LC-MS Analysis start GroES or GroEL-GroES complex add_d2o Add D₂O buffer start->add_d2o incubate Incubate (variable times) add_d2o->incubate quench Quench (low pH and temp) incubate->quench digest Online pepsin digestion quench->digest lc_sep Peptide separation (LC) digest->lc_sep ms_detect Mass detection (MS) lc_sep->ms_detect data_proc Data processing and Deuterium uptake calculation ms_detect->data_proc

Caption: Workflow for HDX-MS analysis of this compound dynamics.

References

Elucidating the Structure of the GroES Mobile Loop Using NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GroEL/GroES system is a crucial molecular chaperone machinery responsible for assisting in the correct folding of a wide range of cellular proteins.[1][2] The co-chaperonin GroES plays a vital role by binding to the apical domain of GroEL, capping its central cavity, and creating a protected environment for substrate protein folding.[3][4] This interaction is primarily mediated by a highly flexible and dynamic region of GroES known as the "mobile loop."[5][6] In its unbound state, this loop, comprising approximately 16 amino acids, is intrinsically disordered.[5] However, upon binding to GroEL, it undergoes a significant conformational change, adopting a well-defined structure that is essential for the chaperonin's function.[1][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution at atomic resolution.[7][8] It is particularly well-suited for characterizing dynamic and disordered systems like the GroES mobile loop. This document provides detailed application notes and protocols on the use of NMR spectroscopy, specifically transferred Nuclear Overhauser Effect (trNOE) experiments, to determine the three-dimensional structure of the this compound when bound to the GroEL chaperonin.

Principle of the Method

The structural determination of the this compound in its GroEL-bound state relies on the transferred Nuclear Overhauser Effect (trNOE). The NOE is a phenomenon in which the nuclear spin polarization of a proton is transferred to a nearby proton (typically within 6 Å) through space.[9] The magnitude of the NOE is highly dependent on the distance between the protons and the rotational correlation time (τc) of the molecule.

In the GroEL/GroES system, the GroES protein (or a peptide representing its mobile loop) is the smaller "ligand" that binds to the much larger GroEL "receptor." Due to the large size of the GroEL/GroES complex (approaching 900 kDa), it tumbles very slowly in solution, resulting in a long τc and strong, negative NOEs.[10][11] In contrast, the free, unbound GroES or its mobile loop peptide tumbles rapidly, leading to weak, positive NOEs.

In a trNOE experiment, a sample containing both GroEL and an excess of the this compound peptide is used. The peptide is in fast exchange between its free and GroEL-bound states.[12] The strong negative NOEs generated in the bound state are "transferred" to the free state via chemical exchange and can be observed in the NMR spectrum of the peptide.[9][12] These trNOE-derived distance restraints are then used to calculate the three-dimensional structure of the mobile loop in its functionally relevant, bound conformation.

Experimental Protocols

Sample Preparation

a. Expression and Purification of GroEL

  • Expression: E. coli cells overexpressing GroEL are grown in a rich medium (e.g., LB) to a suitable optical density, and protein expression is induced. For NMR studies of the this compound, GroEL is typically left unlabeled.

  • Purification: Cells are harvested, lysed, and the lysate is clarified by centrifugation. GroEL is purified using a combination of anion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion chromatography. The purity should be >95% as assessed by SDS-PAGE.

b. Synthesis or Expression and Isotopic Labeling of this compound Peptide

  • Peptide Synthesis: A peptide corresponding to the this compound (e.g., residues 13-32) can be chemically synthesized. This approach allows for the straightforward incorporation of specific isotopic labels if needed, although for trNOE experiments on the peptide, labeling is often not required.

  • Recombinant Expression and Labeling: For studies involving the full GroES protein, it needs to be expressed and isotopically labeled. This is crucial for more advanced NMR experiments that directly observe the bound GroES.

    • Expression: E. coli cells transformed with a GroES expression vector are grown in M9 minimal medium.

    • Isotopic Labeling: To uniformly label GroES with ¹⁵N and/or ¹³C, the M9 medium should contain ¹⁵NH₄Cl as the sole nitrogen source and/or [U-¹³C]-glucose as the sole carbon source.[13][14] For larger complexes, deuteration (using D₂O in the growth medium and deuterated glucose) is highly recommended to reduce relaxation and simplify spectra.[7][11]

    • Purification: Labeled GroES is purified using similar chromatographic techniques as for GroEL.

c. NMR Sample Preparation

  • Buffer: A suitable NMR buffer is prepared, for example, 20 mM phosphate (B84403) buffer, pH 7.0, containing 50 mM KCl, 10 mM MgCl₂, 2 mM DTT, and 10% D₂O.

  • Concentrations: For trNOE experiments, the concentration of the GroEL chaperonin is kept low (e.g., 10-50 µM), while the this compound peptide is in molar excess (e.g., 0.5-1.0 mM). The optimal ligand-to-protein ratio is typically between 10 and 30 to 1.[9]

  • Additives: For some experiments, a non-hydrolyzable ATP analog like ADP or ATPγS may be added to stabilize the GroEL-GroES complex.[4]

NMR Data Acquisition
  • Spectrometer: High-field NMR spectrometers (600 MHz or higher) equipped with a cryogenic probe are recommended for optimal sensitivity and resolution.

  • trNOESY Experiment:

    • Pulse Sequence: A standard 2D NOESY pulse sequence is used.

    • Mixing Time (τm): A series of NOESY spectra with varying mixing times (e.g., 50, 100, 150, 200, 300 ms) should be acquired to build up NOE intensity curves. The optimal mixing time for observing trNOEs is typically shorter than for standard NOESY experiments on small molecules.[15][16]

    • Temperature: The experiment should be performed at a constant temperature, for example, 25 °C.

  • Other 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the amino acid residues in the peptide.

    • COSY (Correlation Spectroscopy): Provides through-bond connectivity information, aiding in resonance assignment.

  • For Labeled GroES:

    • ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): A 2D correlation spectrum of the amide protons and their attached nitrogens. This is used to check the sample quality and to monitor chemical shift perturbations upon binding to GroEL.

    • ¹⁵N-edited NOESY-HSQC: This 3D experiment correlates amide protons with other nearby protons, providing distance restraints for structure calculation. Isotope filtering techniques can be used to specifically observe intermolecular NOEs between the labeled GroES and unlabeled GroEL.[15]

    • TROSY-based Experiments: For very large complexes like GroEL/GroES, Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential to obtain high-quality spectra by reducing the effects of fast transverse relaxation.[10][11]

NMR Data Processing and Analysis
  • Data Processing: NMR data is processed using software such as TopSpin, NMRPipe, or Felix. This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: The proton resonances of the this compound peptide are assigned using the TOCSY and COSY spectra in conjunction with the known amino acid sequence.

  • NOE Cross-peak Integration and Distance Restraint Generation:

    • The volumes of the cross-peaks in the trNOESY spectra are integrated.

    • These volumes are converted into upper distance limits (restraints) using the relationship that the NOE intensity is proportional to r⁻⁶, where r is the distance between the two protons. A calibration procedure, often using known distances such as those between geminal protons or adjacent protons in the peptide backbone, is employed.

Structure Calculation and Refinement
  • Software: Structure calculation is performed using software packages such as CYANA, XPLOR-NIH, or CNS.[17][18]

  • Protocol:

    • Input: The primary amino acid sequence of the peptide and the list of NOE-derived distance restraints are used as input. Dihedral angle restraints derived from J-coupling constants can also be included.

    • Calculation: The software uses molecular dynamics and/or simulated annealing algorithms to generate a family of structures that satisfy the experimental restraints.

    • Refinement: The calculated structures are typically refined in a water box using molecular dynamics simulations to improve their stereochemical quality.

  • Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental data and for its stereochemical quality using programs like PROCHECK-NMR or MolProbity.

Data Presentation

The quantitative data obtained from the NMR experiments should be summarized in tables for clarity and easy comparison.

Table 1: ¹H Chemical Shift Assignments for the this compound Peptide in the Presence of GroEL

ResidueHNOther Protons
Ala168.354.211.45
Gly178.523.98, 3.85
Gly188.154.05, 3.76
Ile198.014.111.89Hγ¹,²: 1.65, 1.18; Hδ¹: 0.88
Val207.954.012.05Hγ¹,²: 0.95, 0.91
...............
Note: Chemical shift values are hypothetical and for illustrative purposes only. Actual values would be determined from the experimental spectra.

Table 2: Key trNOE Restraints for the this compound Structure Calculation

Proton 1Proton 2Upper Distance Limit (Å)
Ala16 HαGly18 HN3.5
Ile19 HαVal25 HN4.0
Val20 Hγ¹Leu27 Hδ¹4.5
.........
Note: This is a representative subset of the NOE restraints that would be used.

Visualization of Workflows and Pathways

GroEL/GroES Functional Cycle

The binding and folding of a substrate protein by the GroEL/GroES machinery follows a well-defined cycle. This can be visualized as a signaling pathway.

GroEL_GroES_Cycle GroEL GroEL GroEL_ATP GroEL-ATP GroEL->GroEL_ATP 7 ATP GroEL_ATP_Substrate GroEL-ATP-Substrate GroEL_ATP->GroEL_ATP_Substrate GroEL_ES_ATP_Substrate GroEL-GroES-ATP-Substrate (Folding Chamber) GroEL_ATP_Substrate->GroEL_ES_ATP_Substrate GroES Binding & Mobile Loop Folds GroEL_ES_ADP_Substrate GroEL-GroES-ADP-Substrate GroEL_ES_ATP_Substrate->GroEL_ES_ADP_Substrate ATP Hydrolysis (Folding) GroEL_ADP GroEL-ADP GroEL_ES_ADP_Substrate->GroEL_ADP Release Folded_Protein Folded Protein GroEL_ES_ADP_Substrate->Folded_Protein Release GroES GroES GroEL_ES_ADP_Substrate->GroES Release GroEL_ADP->GroEL ADP Release Unfolded_Protein Unfolded Substrate Unfolded_Protein->GroEL_ATP Binding GroES->GroEL_ATP_Substrate ATP 7 ATP ADP_Pi 7 ADP + 7 Pi

Caption: The functional cycle of the GroEL/GroES chaperonin system.

Experimental Workflow for Structure Determination

The overall process for determining the structure of the this compound using NMR can be broken down into a series of logical steps.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition NMR Data Acquisition cluster_DataAnalysis Data Analysis cluster_StructureCalc Structure Calculation p1 Express/Purify GroEL p3 Prepare NMR Sample (GroEL + Peptide) p1->p3 p2 Synthesize/Express This compound Peptide p2->p3 d1 Acquire 2D trNOESY p3->d1 d2 Acquire 2D TOCSY/COSY p3->d2 a1 Process NMR Spectra d1->a1 d2->a1 a2 Assign Resonances a1->a2 a3 Integrate NOE Peaks a2->a3 a4 Generate Distance Restraints a3->a4 s1 Calculate Structure Ensemble a4->s1 s2 Refine and Validate Structures s1->s2

Caption: Experimental workflow for NMR structure determination of the this compound.

Conclusion

NMR spectroscopy, particularly the use of transferred NOE experiments, provides a robust and detailed method for determining the structure of the this compound in its biologically active, GroEL-bound state. The protocols and application notes provided here offer a comprehensive guide for researchers aiming to study this and similar dynamic protein-protein interactions. The resulting structural information is invaluable for understanding the mechanism of chaperonin-assisted protein folding and can inform the design of molecules that modulate this essential cellular process, which is of significant interest in drug development. The flexibility of the this compound is a critical aspect of its function, and NMR is uniquely suited to probe such dynamic conformational changes.[6]

References

Application Notes and Protocols for Measuring GroES Mobile Loop Movement Using F-resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial chaperonin system, consisting of GroEL and its co-chaperone GroES, is a critical molecular machine that facilitates the proper folding of a wide range of cellular proteins. The interaction between GroEL and GroES is a highly dynamic process, central to the chaperonin's function. A key event in this interaction is the binding of the GroES heptamer to the ATP-bound GroEL ring, which involves a significant conformational change in the "mobile loop" of each GroES subunit. In its free state, this loop is intrinsically disordered.[1] However, upon binding to the apical domain of a GroEL subunit, it folds into a defined β-hairpin structure.[1] This disorder-to-order transition of the GroES mobile loop is a crucial step in the encapsulation of substrate proteins within the GroEL-GroES folding chamber.

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique that can be employed as a "molecular ruler" to measure distances on the nanometer scale, making it an ideal tool to monitor such conformational changes in real-time.[2] By strategically placing a donor and an acceptor fluorophore on or near the this compound, the change in distance between these probes upon loop folding can be detected as a change in FRET efficiency. This application note provides a detailed protocol for designing and executing FRET-based experiments to specifically measure the movement and folding of the this compound.

Principle of the FRET-based Assay

The assay is designed to measure the intramolecular conformational change of the this compound as it transitions from a disordered state to a folded β-hairpin upon binding to GroEL. This is achieved by labeling two specific sites in the GroES protein with a FRET donor and acceptor pair.

  • In the absence of GroEL , the mobile loop is flexible and disordered, leading to a certain average distance between the donor and acceptor, resulting in a basal FRET signal.

  • Upon binding to ATP-bound GroEL , the mobile loop folds into a more compact β-hairpin structure. This folding event will alter the distance between the fluorophores, leading to a measurable change in FRET efficiency. An increase in FRET efficiency would indicate that the probes are brought closer together, while a decrease would suggest they move further apart.

This change in FRET can be monitored using steady-state or time-resolved fluorescence spectroscopy, providing insights into the kinetics and thermodynamics of the this compound folding.

Experimental Design and Workflow

The following diagram illustrates the overall workflow for a FRET-based experiment to measure this compound movement.

FRET_Workflow cluster_prep Protein Preparation and Labeling cluster_exp FRET Experiment cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis of GroES expression Protein Expression and Purification mutagenesis->expression labeling Fluorescent Labeling of GroES expression->labeling purification Purification of Labeled GroES labeling->purification setup Experimental Setup (Spectrofluorometer) purification->setup mixing Mixing of Labeled GroES, GroEL, and ATP setup->mixing measurement FRET Measurement (Time-resolved or Steady-state) mixing->measurement correction Data Correction (e.g., for bleed-through) measurement->correction calculation Calculation of FRET Efficiency correction->calculation interpretation Interpretation of Results calculation->interpretation GroES_Conformation Free_GroES Free GroES (Disordered Mobile Loop) GroEL_GroES_Complex GroEL-GroES-ATP Complex (Folded Mobile Loop) Free_GroES->GroEL_GroES_Complex Binding GroEL_ATP GroEL-ATP Complex GroEL_ATP->GroEL_GroES_Complex Binding

References

Application Notes and Protocols: In Vitro Reconstitution of the GroEL-GroES System with Mobile Loop Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the GroEL-GroES chaperonin system, with a specific focus on the functional analysis of GroES mobile loop mutants. The protocols outlined below are essential for researchers investigating the mechanism of chaperonin-assisted protein folding and for professionals in drug development targeting protein misfolding diseases.

Introduction

The GroEL-GroES system is a molecular chaperone machine crucial for the proper folding of a subset of cellular proteins. GroES, a heptameric ring of ~10 kDa subunits, acts as a "lid" for the barrel-shaped GroEL, creating a protected environment for protein folding. The interaction between GroEL and GroES is mediated by a flexible "mobile loop" on each GroES subunit. The flexibility and sequence of this loop are critical for the efficient functioning of the chaperonin system.[1] Mutating residues within this loop can significantly impact the binding affinity, ATPase activity of GroEL, and the overall efficiency of protein folding.

Data Presentation: Functional Effects of Mobile Loop Restriction

While extensive quantitative data for a wide range of specific point mutations in the this compound are not consolidated in single reports, studies focusing on restricting the loop's flexibility provide significant insights. One such study utilized disulfide cross-linking between two engineered cysteines within the mobile loop to reduce its conformational freedom. The functional consequences of this restriction are summarized below.

ParameterWild-Type GroESGroES (Mobile Loop Restricted)Reference
GroEL-GroES Complex Formation EfficientInefficient formation of a stable ternary complex with GroEL and substrate polypeptide.[1]
Protein Folding Efficiency HighInefficient folding of substrate proteins.[1]
Dependency on Substrate Affinity -The negative effect of loop restriction is more pronounced for substrates with higher affinity to GroEL.[1]

Experimental Protocols

Site-Directed Mutagenesis of the this compound

This protocol describes the generation of this compound mutants using PCR-based site-directed mutagenesis.

Materials:

  • pET plasmid containing the wild-type groES gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (~25-45 bases) that are complementary to each other and contain the desired mutation in the middle.

  • PCR Amplification:

    • Set up a PCR reaction with the pET-groES plasmid as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR to amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the PCR product. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid intact.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Expression and Purification of GroEL and GroES (Wild-Type and Mutants)

This protocol describes the overexpression and purification of GroEL and GroES proteins.

Materials:

  • E. coli BL21(DE3) cells transformed with plasmids for GroEL and GroES (or mutant) expression.

  • LB medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

  • Lysozyme (B549824), DNase I.

  • Ammonium (B1175870) sulfate (B86663).

  • Chromatography columns (e.g., DEAE-Sepharose, Q-Sepharose, Superdex 200).

  • SDS-PAGE reagents.

Procedure:

  • Expression:

    • Inoculate a large culture of LB medium with an overnight culture of the expression strain.

    • Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow for 3-4 hours.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

    • Incubate on ice and then sonicate to ensure complete lysis.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Perform ammonium sulfate precipitation to enrich for GroEL and GroES.

    • Resuspend the pellet and dialyze against a low-salt buffer.

    • Apply the dialyzed sample to an anion-exchange chromatography column (e.g., DEAE-Sepharose). Elute with a salt gradient.

    • Further purify the fractions containing GroEL or GroES using another anion-exchange column (e.g., Q-Sepharose) and/or size-exclusion chromatography (e.g., Superdex 200).

    • Analyze fractions by SDS-PAGE to assess purity.

    • Pool pure fractions, concentrate, and store in a suitable buffer at -80°C.

GroEL ATPase Activity Assay

This protocol describes a coupled enzymatic assay to measure the steady-state ATP hydrolysis rate of GroEL in the presence of wild-type or mutant GroES.

Materials:

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add GroEL to the reaction mixture.

  • Add wild-type or mutant GroES to the desired concentration.

  • Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration and complex formation.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of ATP hydrolysis from the linear portion of the absorbance curve, using the extinction coefficient of NADH.

Rhodanese Refolding Assay

This protocol describes an assay to measure the ability of the GroEL-GroES system to assist in the refolding of denatured rhodanese.

Materials:

  • Purified GroEL, wild-type GroES, and GroES mutants.

  • Bovine mitochondrial rhodanese.

  • Denaturation buffer (e.g., 6 M guanidine-HCl, 50 mM Tris-HCl pH 7.5).

  • Refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

  • ATP.

  • Rhodanese activity assay reagents (e.g., KCN, sodium thiosulfate (B1220275), formaldehyde, ferric nitrate).

Procedure:

  • Denaturation: Denature rhodanese by incubating it in denaturation buffer.

  • Refolding Reaction:

    • Prepare a refolding mixture containing refolding buffer, GroEL, and either wild-type or mutant GroES.

    • Initiate the refolding reaction by diluting the denatured rhodanese into the refolding mixture.

    • Add ATP to start the chaperonin cycle.

    • Incubate at 25°C.

  • Activity Measurement:

    • At various time points, take aliquots of the refolding reaction.

    • Measure the enzymatic activity of the refolded rhodanese. This is typically done by monitoring the formation of thiocyanate (B1210189) from the reaction of thiosulfate and cyanide.

    • Plot the percentage of refolded rhodanese activity over time.

Visualizations

GroEL_GroES_Cycle cluster_0 GroEL-GroES Chaperonin Cycle GroEL GroEL Open Conformation GroEL_Substrate GroEL-Substrate Substrate Bound Substrate Unfolded Substrate Substrate->GroEL_Substrate Binding CisComplex GroEL-Substrate-ATP-GroES 'Cis' Complex (Folding Chamber) GroEL_Substrate->CisComplex + ATP + GroES (Mobile Loop Interaction) ATP ATP GroES GroES FoldedSubstrate Folded Substrate CisComplex->FoldedSubstrate Folding & Release ADP ADP + Pi CisComplex->ADP ATP Hydrolysis ADP->GroEL Reset Cycle

Caption: The GroEL-GroES chaperonin cycle for protein folding.

Experimental_Workflow cluster_1 Experimental Workflow for Analyzing this compound Mutants cluster_2 Functional Assays start Start: Wild-Type groES Gene mutagenesis Site-Directed Mutagenesis of Mobile Loop start->mutagenesis verification Sequence Verification mutagenesis->verification expression Protein Expression (GroEL, WT & Mutant GroES) verification->expression purification Protein Purification expression->purification atpase_assay ATPase Activity Assay purification->atpase_assay folding_assay Rhodanese Folding Assay purification->folding_assay binding_assay Binding Affinity Assay (Optional) purification->binding_assay data_analysis Data Analysis and Comparison atpase_assay->data_analysis folding_assay->data_analysis binding_assay->data_analysis

Caption: Workflow for the functional analysis of this compound mutants.

References

Application Notes and Protocols for Identifying GroES Mobile Loop Interaction Sites using Cross-linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cross-linking mass spectrometry (XL-MS) for the elucidation of interaction sites between the GroES mobile loop and the GroEL chaperonin. The protocols detailed below, coupled with data analysis strategies, offer a robust framework for researchers studying chaperonin mechanisms and for professionals in drug development targeting protein-protein interactions.

Introduction

The GroEL-GroES chaperonin system is a vital molecular machine responsible for assisting the proper folding of a wide array of cellular proteins. A key event in the chaperonin cycle is the binding of the co-chaperone GroES to the ATP-bound GroEL ring. This interaction is mediated by a flexible, 16-amino acid "mobile loop" on each GroES subunit, which folds into a β-hairpin upon binding to the apical domain of a GroEL subunit.[1] This binding event displaces the unfolded substrate protein from the hydrophobic binding sites of GroEL into the now-enclosed hydrophilic folding chamber.

Understanding the precise molecular contacts between the this compound and GroEL is crucial for a complete mechanistic understanding of the chaperonin cycle and for the rational design of molecules that could modulate its function. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient interactions and provide spatial constraints for structural modeling. By covalently linking spatially proximal amino acid residues, XL-MS can identify the specific interaction footprint of the this compound on GroEL.

This document outlines detailed protocols for two complementary XL-MS approaches: chemical cross-linking using amine-reactive cross-linkers and photo-cross-linking using a genetically incorporated unnatural amino acid.

Data Presentation: Quantitative Cross-linking Data

Quantitative XL-MS can provide insights into the dynamics of the GroEL-GroES interaction under different conditions (e.g., nucleotide-bound states, presence of substrate). While specific quantitative data for this compound cross-links to GroEL is not extensively available in the public domain, the following table illustrates how such data would be presented. This hypothetical data is based on the types of results expected from a label-free or stable isotope labeling-based quantitative XL-MS experiment.

This compound ResidueCross-linked GroEL ResidueCross-link TypeFold Change (ATP vs. ADP)p-value
Ile25Ala260Inter-protein2.50.01
Val26Leu234Inter-protein3.10.005
Leu27Val264Inter-protein2.80.008
Gly29Lys238Inter-protein1.80.04

Experimental Protocols

Protocol 1: Chemical Cross-linking with Disuccinimidyl Suberate (DSS)

This protocol describes the use of DSS, a common amine-reactive cross-linker, to identify lysine (B10760008) residues in proximity at the GroEL-GroES interface.

1. In-vitro Reconstitution of the GroEL-GroES Complex:

  • Protein Purification: Purify GroEL and GroES proteins from an E. coli overexpression system.

  • Buffer Exchange: Exchange both proteins into a cross-linking compatible buffer (e.g., 50 mM HEPES, 150 mM KCl, 10 mM MgCl₂, pH 7.5). Amine-containing buffers like Tris must be avoided.

  • Complex Formation: Mix GroEL and GroES in a 1:2 molar ratio (GroEL tetradecamer to GroES heptamer) in the presence of 1 mM ADP or a non-hydrolyzable ATP analog (e.g., ATPγS) to stabilize the complex. Incubate at 37°C for 30 minutes.

2. Chemical Cross-linking:

  • Cross-linker Preparation: Prepare a fresh stock solution of DSS in anhydrous DMSO (e.g., 25 mM).

  • Cross-linking Reaction: Add the DSS stock solution to the reconstituted GroEL-GroES complex to a final concentration of 1 mM. Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl (pH 7.5), to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

3. Sample Preparation for Mass Spectrometry:

  • SDS-PAGE: Separate the cross-linked protein complex from non-cross-linked and smaller species by SDS-PAGE.

  • In-gel Digestion: Excise the high-molecular-weight band corresponding to the cross-linked GroEL-GroES complex.

    • Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.

    • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

    • Alkylate cysteine residues with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

    • Wash the gel piece with 50 mM ammonium bicarbonate and dehydrate with 100% ACN.

    • Rehydrate the gel piece in a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN/5% formic acid, followed by 80% ACN/5% formic acid).

  • Desalting: Desalt the extracted peptides using a C18 StageTip or ZipTip before mass spectrometry analysis.

4. Mass Spectrometry and Data Analysis:

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis: Use specialized software such as pLink, Xi, or MaxLynx to identify cross-linked peptides from the raw mass spectrometry data. Key search parameters include specifying the cross-linker (DSS), its mass modification, and the reactive residues (lysine and protein N-termini).

Protocol 2: Photo-Cross-linking with p-Benzoyl-L-phenylalanine (pBpa)

This protocol utilizes the genetic incorporation of the photo-activatable unnatural amino acid pBpa into the this compound to capture interactions with higher spatial resolution.

1. Generation of GroES Mutant with pBpa:

  • Site-directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position within the this compound sequence in the groES gene using site-directed mutagenesis.

  • Expression System: Co-transform E. coli with the plasmid carrying the mutant groES gene and a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for pBpa incorporation.

  • Protein Expression: Grow the transformed E. coli in media supplemented with pBpa (e.g., 1 mM). Induce protein expression as per the specific expression system.

  • Purification: Purify the pBpa-containing GroES mutant using standard chromatographic techniques.

2. In-vitro Reconstitution and Photo-Cross-linking:

  • Complex Formation: Reconstitute the GroEL-GroES(pBpa) complex as described in Protocol 1, Step 1.

  • UV Irradiation: Expose the reconstituted complex to UV light (e.g., 365 nm) on ice for 15-60 minutes to induce cross-linking.

3. Sample Preparation and Analysis:

  • Follow the same procedures for SDS-PAGE, in-gel digestion, peptide extraction, desalting, and mass spectrometry analysis as outlined in Protocol 1, Steps 3 and 4.

  • In the data analysis, specify the mass modification corresponding to the pBpa residue and its cross-linked products.

Mandatory Visualizations

Experimental Workflow for Chemical Cross-linking XL-MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis reconstitution GroEL-GroES Reconstitution crosslinking Chemical Cross-linking (e.g., DSS) reconstitution->crosslinking quenching Quenching crosslinking->quenching sds_page SDS-PAGE quenching->sds_page in_gel_digestion In-gel Digestion sds_page->in_gel_digestion peptide_extraction Peptide Extraction in_gel_digestion->peptide_extraction desalting Desalting peptide_extraction->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis (pLink, Xi, etc.) lc_ms->data_analysis identification Identification of Cross-linked Peptides data_analysis->identification

Caption: Workflow for identifying GroEL-GroES interactions using chemical XL-MS.

Logical Relationship of Photo-Cross-linking

photo_crosslinking_logic cluster_genetic_incorporation Genetic Incorporation cluster_crosslinking_process Cross-linking Process mutagenesis Site-directed Mutagenesis (Amber Codon in GroES) co_transformation Co-transformation with pBpa System mutagenesis->co_transformation expression Protein Expression with pBpa co_transformation->expression complex_formation GroEL-GroES(pBpa) Complex Formation expression->complex_formation uv_activation UV Activation (365 nm) complex_formation->uv_activation covalent_bond Covalent Bond Formation uv_activation->covalent_bond

Caption: Logic of photo-cross-linking to capture GroEL-GroES interactions.

Signaling Pathway of GroEL-GroES Interaction

groel_groes_pathway groel_atp GroEL-ATP groel_atp_substrate GroEL-ATP-Substrate groel_atp->groel_atp_substrate + Substrate substrate Unfolded Substrate substrate->groel_atp_substrate cis_complex Cis-Complex (GroEL-ATP-Substrate-GroES) groel_atp_substrate->cis_complex + GroES (Mobile Loop Binding) groes GroES groes->cis_complex folding Substrate Folding in Anfinsen Cage cis_complex->folding atp_hydrolysis ATP Hydrolysis folding->atp_hydrolysis release Release of Folded Substrate, ADP, GroES atp_hydrolysis->release release->groel_atp

Caption: Simplified signaling pathway of the GroEL-GroES chaperonin cycle.

References

Expressing and Purifying GroES with a Mutated Mobile Loop: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chaperonin GroES, in conjunction with GroEL, plays a crucial role in mediating protein folding within the cell. The flexible mobile loop of GroES is critical for its interaction with GroEL and the regulation of the chaperonin cycle.[1][2] Understanding the function of this loop through mutagenesis studies is vital for elucidating the mechanisms of protein folding and for the development of novel therapeutics targeting this system. This document provides a detailed protocol for the expression and purification of GroES with a mutated mobile loop, utilizing site-directed mutagenesis and immobilized metal affinity chromatography (IMAC) for high-yield and high-purity recovery of the mutant protein.

Introduction

The GroEL/GroES chaperonin system is a vital molecular machine responsible for assisting the folding of a wide range of cellular proteins. GroES is a heptameric ring of ~10 kDa subunits that binds to the apical rings of the larger GroEL double-ring structure, creating a nano-cage for substrate protein folding.[3] A key structural feature of GroES is a highly flexible "mobile loop," approximately 16 amino acids in length, which is disordered in the free protein but adopts a defined β-hairpin structure upon binding to GroEL.[1] This conformational change is integral to the allosteric regulation of the GroEL ATPase activity and the encapsulation of substrate proteins.

Mutating specific residues within the GroES mobile loop can provide valuable insights into its role in GroEL binding, substrate protein folding, and overall chaperonin function.[2] This application note details a comprehensive protocol for generating a C-terminally His-tagged GroES mutant via site-directed mutagenesis, followed by its high-level expression in Escherichia coli and subsequent purification using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography.

Materials and Reagents

ReagentVendor (Example)Catalog Number (Example)
pET Expression Vector (e.g., pET28a)Novagen69864
E. coli DH5α (for cloning)Thermo Fisher Scientific18265017
E. coli BL21(DE3) (for expression)New England BiolabsC2527H
Site-Directed Mutagenesis Kit (e.g., QuikChange)Agilent Technologies200521
Custom Mutagenic PrimersIntegrated DNA TechnologiesCustom Order
dNTP MixNew England BiolabsN0447S
High-Fidelity DNA PolymeraseNew England BiolabsM0491S
DpnI Restriction EnzymeNew England BiolabsR0176S
LB Broth and Agar (B569324)Thermo Fisher Scientific12795027, 22700025
Kanamycin (B1662678)Sigma-AldrichK1377
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichI6758
Ni-NTA Agarose (B213101)Qiagen30210
Imidazole (B134444)Sigma-AldrichI2399
Lysozyme (B549824)Sigma-AldrichL6876
DNase ISigma-AldrichD4527
Protease Inhibitor CocktailRoche11836153001
Tris Base, NaCl, Glycerol (B35011), β-mercaptoethanolVarious

Experimental Protocols

Site-Directed Mutagenesis of the this compound

This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.[4][5]

1.1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation should be located in the middle of the primers, with at least 10-15 bases of correct sequence on both sides.[4][6]

  • The melting temperature (Tm) of the primers should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[7]

  • The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[6]

Example Primer Design for a Glycine to Alanine mutation in the this compound:

  • Wild-Type Sequence: ...GGT GGC GGT... (Gly-Gly-Gly)

  • Forward Primer: 5'-...GGC GC G GGT...-3'

  • Reverse Primer: 3'-...CCG CG C CCA...-5'

1.2. PCR Amplification:

  • Set up the following PCR reaction in a thin-walled PCR tube:

    Component Amount
    5x High-Fidelity Polymerase Buffer 10 µL
    dNTP Mix (10 mM each) 1 µL
    Forward Primer (10 µM) 1.25 µL
    Reverse Primer (10 µM) 1.25 µL
    pET-GroES Template DNA (10 ng/µL) 1 µL
    High-Fidelity DNA Polymerase 1 µL

    | Nuclease-Free Water | to 50 µL |

  • Perform thermal cycling using the following parameters:

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 sec 1
    Denaturation 98°C 30 sec \multirow{3}{*}{16-18}
    Annealing 55-68°C 60 sec
    Extension 72°C 60-75 sec/kb of plasmid
    Final Extension 72°C 10 min 1

    | Hold | 4°C | ∞ | |

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[8][9]

1.4. Transformation into Competent E. coli:

  • Transform 1-2 µL of the DpnI-treated plasmid into 50 µL of competent E. coli DH5α cells via heat shock.[10]

  • Plate the transformation mixture on LB agar plates containing kanamycin (50 µg/mL).

  • Incubate overnight at 37°C.

1.5. Verification of Mutation:

  • Pick several colonies and grow overnight cultures in LB broth with kanamycin.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by Sanger sequencing.

Expression of Mutant GroES

2.1. Transformation into Expression Host:

  • Transform the sequence-verified pET-mutantGroES plasmid into competent E. coli BL21(DE3) cells.[11]

  • Plate on LB agar with kanamycin and incubate overnight at 37°C.

2.2. Protein Expression:

  • Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[12]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[3][12]

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at 18-25°C to potentially improve protein solubility.[13]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[14]

  • Discard the supernatant and store the cell pellet at -80°C.

Purification of His-Tagged Mutant GroES

This protocol is for purification under native conditions.

3.1. Buffer Preparation:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.[15]

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.[15]

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.[15]

3.2. Cell Lysis:

  • Resuspend the frozen cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[15]

  • Add DNase I to a final concentration of 10 µg/mL and MgCl2 to 5 mM.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

3.3. Ni-NTA Affinity Chromatography:

  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.[16]

  • Elute the His-tagged mutant GroES with 5-10 CV of Elution Buffer.[16] Collect fractions and monitor protein elution by measuring the absorbance at 280 nm.

3.4. Protein Analysis and Storage:

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the fractions containing the purified protein.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 10% glycerol, pH 7.5).

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Aliquot the purified protein and store at -80°C.

Data Presentation

Table 1: Typical Purification Yields for Wild-Type and Mutant GroES

ProteinExpression Volume (L)Total Protein in Lysate (mg)Purified Protein Yield (mg)Purity (%)
Wild-Type GroES-His1~150025-30>95
Mobile Loop Mutant GroES-His1~140020-25>95

Yields and purity can vary depending on the specific mutation and optimization of expression and purification conditions.[17][18]

Visualization of Experimental Workflow

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression cluster_purification Protein Purification primer_design Primer Design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion pcr->dpni transform_dh5a Transformation (DH5α) dpni->transform_dh5a verify Sequence Verification transform_dh5a->verify transform_bl21 Transformation (BL21(DE3)) verify->transform_bl21 culture Cell Culture transform_bl21->culture induction IPTG Induction culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis imac Ni-NTA Chromatography lysis->imac analysis SDS-PAGE & Dialysis imac->analysis storage Storage (-80°C) analysis->storage

Caption: Experimental workflow for the expression and purification of mutant GroES.

groel_groes_interaction GroEL GroEL Complex GroEL-GroES-Substrate Complex GroEL->Complex GroES GroES MobileLoop Mobile Loop GroES->MobileLoop contains GroES->Complex MobileLoop->GroEL binds to Substrate Unfolded Substrate Substrate->GroEL binds to

Caption: Interaction of this compound with GroEL in the chaperonin complex.

Troubleshooting

ProblemPossible CauseSuggested Solution
No colonies after transformation (mutagenesis) Inefficient PCR amplificationOptimize annealing temperature and extension time. Ensure high-quality template DNA.
Inefficient DpnI digestionEnsure DpnI is active and incubate for at least 1 hour.
Poor competency of cellsUse highly competent cells (>10^8 cfu/µg).
Low protein expression Protein is toxic to the cellsLower the induction temperature (18-25°C) and IPTG concentration (0.1-0.5 mM). Add 1% glucose to the medium to repress basal expression.[13]
Suboptimal codon usageThe gene can be re-synthesized with codons optimized for E. coli.
Protein is in inclusion bodies High expression rate leads to aggregationLower the induction temperature and IPTG concentration. Co-express with chaperones like GroEL/GroES.[14][19][20]
Low yield after purification Protein did not bind to the columnEnsure the His-tag is accessible. Reduce the imidazole concentration in the lysis buffer or remove it entirely.[15]
Protein precipitated on the columnAdd solubilizing agents like glycerol or non-ionic detergents to the buffers.[21]
Contaminating proteins in elution Non-specific binding of host proteinsIncrease the imidazole concentration in the wash buffer (e.g., to 40-50 mM).

Conclusion

This application note provides a detailed and robust protocol for the successful generation, expression, and purification of GroES with a mutated mobile loop. The combination of site-directed mutagenesis and His-tag affinity chromatography allows for the efficient production of high-purity mutant protein suitable for downstream functional and structural studies. The provided troubleshooting guide should assist researchers in overcoming common challenges associated with recombinant protein expression and purification. This methodology is a valuable tool for investigating the intricate mechanisms of the GroEL/GroES chaperonin system.

References

Assaying the Effect of GroES Mobile Loop Mutations on Protein Folding Rates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GroEL/GroES system is a vital molecular chaperone machine responsible for assisting the proper folding of a wide range of proteins, preventing their aggregation, and maintaining cellular proteostasis.[1] The mechanism involves the binding of a non-native substrate protein to the apical domain of the GroEL ring, followed by the binding of ATP and the co-chaperonin GroES.[2] The binding of GroES, mediated by its flexible "mobile loops," encapsulates the substrate protein within the GroEL cavity, creating a hydrophilic environment conducive to folding.[3][4] This process is tightly regulated by ATP hydrolysis, which triggers the release of the folded protein.[5]

The flexibility and specific amino acid sequence of the GroES mobile loop are critical for its interaction with GroEL and, consequently, for the overall efficiency of the chaperonin system.[4][6] Mutations within this loop can significantly alter the binding affinity for GroEL, modulate the ATPase activity of the complex, and ultimately impact the rate and yield of substrate protein folding.[7] Understanding these effects is crucial for elucidating the detailed mechanism of chaperonin action and for the potential development of therapeutic strategies targeting protein misfolding diseases.

These application notes provide a comprehensive overview of the experimental procedures required to assay the effects of this compound mutations on protein folding rates. Detailed protocols for site-directed mutagenesis, protein purification, ATPase activity assays, and protein folding assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Data Presentation

Quantitative data from the assays described below should be summarized in clear, structured tables to allow for easy comparison between wild-type GroES and various mobile loop mutants.

Table 1: Effect of this compound Mutations on GroEL's ATPase Activity

GroES VariantBasal ATPase Rate (min⁻¹)Substrate-Stimulated ATPase Rate (min⁻¹)Fold Stimulation
Wild-TypeValueValueValue
Mutant 1 (e.g., I25A)ValueValueValue
Mutant 2 (e.g., V26F)ValueValueValue
Mutant 3 (e.g., L27A)ValueValueValue
Mutant 4 (Restricted Loop)ValueValueValue

Table 2: Effect of this compound Mutations on Substrate Protein Folding

GroES VariantSubstrate ProteinFolding Rate Constant (k, s⁻¹)Folding Yield (%)
Spontaneous (No Chaperone)RhodaneseValueValue
Wild-Type GroESRhodaneseValueValue
Mutant 1 (e.g., I25A)RhodaneseValueValue
Mutant 2 (e.g., V26F)RhodaneseValueValue
Mutant 3 (e.g., L27A)RhodaneseValueValue
Mutant 4 (Restricted Loop)RhodaneseValueValue
Spontaneous (No Chaperone)MDHValueValue
Wild-Type GroESMDHValueValue
Mutant 1 (e.g., I25D)MDHValueValue
Mutant 2 (e.g., V26D)MDHValueValue

Experimental Protocols

Site-Directed Mutagenesis of the this compound

This protocol outlines the generation of GroES mutants using a method based on the QuikChange™ site-directed mutagenesis strategy.[8]

a. Primer Design:

  • Design mutagenic primers (25-45 bases in length) containing the desired mutation in the center.

  • Ensure primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • The primers should anneal to the same sequence on opposite strands of the plasmid DNA.

b. PCR Amplification:

  • Set up a 50 µl PCR reaction containing:

    • 5-50 ng of template plasmid DNA (containing the wild-type GroES gene)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µl of dNTP mix (10 mM each)

    • 5 µl of 10x reaction buffer

    • 1 µl of high-fidelity DNA polymerase (e.g., PfuTurbo)

    • ddH₂O to 50 µl

  • Perform thermal cycling with the following parameters:

    • Initial denaturation: 95°C for 30 seconds

    • 16-18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

c. Digestion of Parental DNA:

  • Add 1 µl of DpnI restriction enzyme to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA.[9]

d. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µl of the DpnI-treated DNA.

  • Plate on LB agar (B569324) plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

e. Verification:

  • Select individual colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the desired mutation by DNA sequencing.

Expression and Purification of GroEL and GroES (Wild-Type and Mutants)

This protocol describes the overexpression and purification of GroEL and GroES proteins.[1][10]

a. Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid for GroEL or GroES (wild-type or mutant).

  • Inoculate 1 L of LB medium (with appropriate antibiotic) with an overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

b. Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 2 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

c. Purification (example for His-tagged protein):

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole).

  • Wash the column extensively with wash buffer to remove unbound proteins.

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole).

  • For further purification, perform size-exclusion chromatography (e.g., using a Superdex 200 column) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).

  • Assess protein purity by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified proteins at -80°C.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by GroEL in the presence and absence of GroES mutants.[11]

a. Reaction Setup:

  • Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 20 mM MgCl₂.

  • In a 96-well plate, set up the following reactions (final volume of 50 µl):

    • GroEL alone: 1 µM GroEL

    • GroEL + GroES: 1 µM GroEL, 2 µM GroES (or mutant)

    • Substrate stimulation (optional): 1 µM GroEL, 2 µM GroES (or mutant), 5 µM denatured substrate protein (e.g., casein).

  • Pre-incubate the components at 25°C for 5 minutes.

b. Initiation and Measurement:

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate at 25°C.

  • At various time points (e.g., 0, 5, 10, 15, 20 minutes), take aliquots and stop the reaction by adding the aliquot to a malachite green reagent solution.[12]

  • The malachite green reagent will react with the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis, forming a colored complex.

  • Measure the absorbance at 620 nm.

c. Data Analysis:

  • Create a standard curve using known concentrations of phosphate.

  • Convert the absorbance readings to the concentration of Pi produced.

  • Plot the concentration of Pi versus time to determine the initial rate of ATP hydrolysis.

  • Calculate the ATPase activity in terms of µM Pi released per minute per µM of GroEL.

GroEL-GroES Mediated Protein Folding Assay (Rhodanese Example)

This assay monitors the refolding of a denatured substrate protein, such as bovine mitochondrial rhodanese, in the presence of the chaperonin system.[13]

a. Substrate Denaturation:

  • Dissolve lyophilized rhodanese in 6 M guanidinium (B1211019) hydrochloride (GdnHCl), 50 mM Tris-HCl (pH 7.5), and 10 mM DTT to a final concentration of 20-40 µM.

  • Incubate at room temperature for at least 2 hours to ensure complete denaturation.

b. Refolding Reaction:

  • Prepare a refolding buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 10 mM DTT, and 5 mM ATP.

  • In a cuvette, add the following components to the refolding buffer:

    • GroEL (final concentration 1 µM)

    • GroES (wild-type or mutant, final concentration 2 µM)

  • Initiate the refolding reaction by diluting the denatured rhodanese 100-fold into the refolding buffer (final rhodanese concentration of 0.1-0.2 µM). Mix quickly.

c. Activity Measurement:

  • At various time points, withdraw an aliquot of the refolding reaction.

  • Immediately add the aliquot to the rhodanese activity assay buffer (e.g., containing potassium cyanide and sodium thiosulfate).

  • Monitor the formation of thiocyanate (B1210189) at 460 nm to determine the rhodanese activity.

d. Data Analysis:

  • Plot the percentage of reactivated rhodanese as a function of time.

  • Fit the data to a single exponential equation to determine the folding rate constant (k).

  • The final yield of folded protein is determined from the plateau of the folding curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein_prep Protein Preparation cluster_assays Functional Assays cluster_analysis Data Analysis p1 Design Primers p2 PCR Amplification p1->p2 p3 DpnI Digestion p2->p3 p4 Transformation p3->p4 p5 Sequence Verification p4->p5 p6 Expression in E. coli p5->p6 p7 Cell Lysis p6->p7 p8 Purification p7->p8 a1 ATPase Activity Assay p8->a1 a2 Protein Folding Assay p8->a2 d1 Calculate ATPase Rates a1->d1 d2 Determine Folding Rates & Yields a2->d2 d3 Compare Mutants to WT d1->d3 d2->d3

Caption: Experimental workflow for assaying GroES mutations.

GroEL-GroES Chaperonin Cycle

chaperonin_cycle GroEL GroEL GroEL_S GroEL-Substrate GroEL->GroEL_S GroEL_S_ATP GroEL-S-ATP GroEL_S->GroEL_S_ATP 7 ATP Cis_Complex GroEL-S-GroES (Cis Complex) GroEL_S_ATP->Cis_Complex GroES Binding (Mobile Loop Interaction) Cis_Complex->GroEL Release Folded_S Folded Substrate Cis_Complex->Folded_S Folding in Cage ADP_Pi 7 ADP + 7 Pi Cis_Complex->ADP_Pi ATP Hydrolysis Unfolded_S Unfolded Substrate Unfolded_S->GroEL Binding

Caption: The GroEL-GroES protein folding cycle.

Logical Relationship of Mobile Loop Mutations

logical_relationship cluster_effects Biophysical & Functional Effects Mutation GroES Mobile Loop Mutation Loop_Flex Altered Loop Flexibility/Conformation Mutation->Loop_Flex Binding Altered GroEL Binding Affinity Loop_Flex->Binding ATPase Modulated ATPase Rate Binding->ATPase Folding Altered Protein Folding Rate/Yield Binding->Folding ATPase->Folding indirect effect

Caption: Impact of mobile loop mutations on function.

References

Troubleshooting & Optimization

Technical Support Center: Expression and Purification of Soluble GroES Mobile Loop Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GroES mobile loop mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of these specialized proteins.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound and why is it challenging to work with mutants in this region?

The this compound is a flexible, 16-amino acid stretch that is disordered in its free state but adopts a defined β-hairpin structure upon binding to the chaperonin GroEL.[1] This flexibility is crucial for its function, which involves capping the GroEL cavity to create a protected environment for protein folding.[2] Mutations in this loop can disrupt its flexibility and folding upon binding, potentially leading to protein misfolding, instability, and aggregation into insoluble inclusion bodies.

Q2: My this compound mutant is expressed, but it's completely insoluble. What is the first thing I should try?

Insolubility and the formation of inclusion bodies are the most common challenges. The first and often most effective strategy is to lower the induction temperature. Reducing the temperature from 37°C to a range of 18-25°C slows down the rate of protein synthesis, which can allow more time for the mutant protein to fold correctly.

Q3: I've tried lowering the temperature, but my mutant is still in inclusion bodies. What are my next steps?

If lowering the temperature is insufficient, you can try a combination of the following:

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression, reducing the burden on the cell's folding machinery.

  • Change E. coli Strain: Consider using an E. coli strain specifically designed for expressing difficult or toxic proteins. Strains that contain extra copies of chaperone genes can also be beneficial.

  • Co-expression with Chaperones: Overexpressing the GroEL/GroES system alongside your mutant can significantly enhance its solubility by providing a more robust folding environment.

Q4: Are there any specific buffer additives that can help solubilize my this compound mutant during purification?

Yes, certain additives in your lysis and purification buffers can help stabilize the protein and prevent aggregation.[3] Consider screening a range of additives, including:

  • Osmolytes: Glycerol (B35011) (10-20%), sorbitol, or trehalose (B1683222) can stabilize protein structure.

  • Salts: Modulating the salt concentration (e.g., NaCl or KCl) can influence protein solubility.

  • Non-denaturing detergents: Low concentrations of detergents like Triton X-100 or Tween 20 can help keep hydrophobic regions from aggregating.

  • Amino Acids: L-arginine is known to suppress protein aggregation.

Q5: My mutant protein binds to the purification column but precipitates upon elution. How can I prevent this?

Elution often involves a high concentration of the target protein, which can promote aggregation. To mitigate this, try the following:

  • Gradient Elution: Instead of a single-step elution, use a gradual gradient of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins). This will elute the protein over a larger volume, keeping the concentration lower.[3]

  • Elute into a Stabilizing Buffer: Collect your elution fractions into tubes already containing a stabilizing agent, such as glycerol or a small amount of non-denaturing detergent.

  • Immediate Buffer Exchange: Directly after elution, perform a buffer exchange into a final storage buffer that is optimized for your protein's stability.

Troubleshooting Guide

This guide provides a structured approach to overcoming common issues.

ProblemPossible CauseRecommended Solution
No or Low Expression of Mutant GroES - Plasmid integrity issues. - Toxicity of the mutant protein to the host cells. - Codon usage not optimized for E. coli.- Verify the plasmid sequence. - Use a host strain designed for toxic protein expression. - Synthesize the gene with optimized codon usage.
Mutant GroES Forms Inclusion Bodies - High expression rate overwhelms the cell's folding capacity. - The mutation destabilizes the protein, leading to misfolding and aggregation.- Lower the induction temperature (18-25°C). - Reduce the inducer concentration. - Co-express with chaperones like GroEL/GroES. - Use a weaker promoter for expression.
Protein is Soluble After Lysis but Aggregates During Purification - Buffer conditions are not optimal for the mutant's stability. - High protein concentration during purification steps.- Screen for stabilizing buffer additives (see Table 1). - Perform purification steps at a lower temperature (4°C). - Use gradient elution to avoid high protein concentrations. - Work with larger buffer volumes to keep the protein concentration low.
Low Yield of Purified Soluble Protein - Inefficient cell lysis. - Protein loss during wash steps of chromatography. - Proteolytic degradation.- Optimize cell lysis method (e.g., sonication time and intensity). - Adjust the stringency of your wash buffers. - Add protease inhibitors to your lysis buffer.
Table 1: Recommended Buffer Additives for Stabilizing this compound Mutants
AdditiveWorking ConcentrationMechanism of Action
Glycerol 10-20% (v/v)Stabilizes protein structure by promoting a more compact state.
L-Arginine 50-500 mMSuppresses protein aggregation by interacting with hydrophobic patches.
Trehalose 200-500 mMActs as a chemical chaperone, stabilizing the native conformation.
NaCl/KCl 150-500 mMCan increase solubility by shielding surface charges.
Triton X-100 0.01-0.1% (v/v)Non-denaturing detergent that can prevent hydrophobic aggregation.

Experimental Protocols

Protocol 1: Optimized Expression of Soluble this compound Mutants
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3) or a strain with enhanced chaperone expression) with your GroES mutant expression plasmid.

  • Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).

  • Expression: Continue to incubate the culture at the lower temperature for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of Soluble this compound Mutants
  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Affinity Chromatography (for His-tagged proteins):

    • Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of Wash Buffer (Lysis Buffer with 20 mM imidazole).

    • Elute the protein using a linear gradient of 20-500 mM imidazole in Lysis Buffer over 20 column volumes.

  • Size Exclusion Chromatography (SEC):

    • Pool the elution fractions containing your protein.

    • Concentrate the pooled fractions if necessary.

    • Load the concentrated protein onto a size exclusion column equilibrated with a final Storage Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM DTT).

  • Purity Analysis and Storage:

    • Analyze the purified protein fractions by SDS-PAGE.

    • Pool the pure fractions, determine the concentration, and store at -80°C.

Visualizations

Expression_Workflow cluster_expression Expression Phase Transformation Transform E. coli Starter_Culture Grow Starter Culture Transformation->Starter_Culture Main_Culture Grow Main Culture to OD600 0.4-0.6 Starter_Culture->Main_Culture Induction Induce with IPTG at Low Temperature Main_Culture->Induction Expression Express Protein Overnight Induction->Expression Harvest Harvest Cells Expression->Harvest

Caption: Workflow for the expression of this compound mutants.

Purification_Workflow cluster_purification Purification Phase Cell_Lysis Cell Lysis in Stabilizing Buffer Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography SEC Size Exclusion Chromatography Affinity_Chromatography->SEC Analysis SDS-PAGE and Storage SEC->Analysis

Caption: General purification workflow for this compound mutants.

Troubleshooting_Logic Start Expression of GroES Mutant Check_Solubility Check Solubility (SDS-PAGE of soluble/insoluble fractions) Start->Check_Solubility Soluble Soluble Protein Detected Check_Solubility->Soluble Yes Insoluble Insoluble Protein (Inclusion Bodies) Check_Solubility->Insoluble No Proceed_Purification Proceed to Purification Soluble->Proceed_Purification Optimize_Expression Optimize Expression: - Lower Temperature - Reduce Inducer - Co-express Chaperones Insoluble->Optimize_Expression Optimize_Expression->Start Re-express

References

Technical Support Center: Optimizing NMR for the Disordered GroES Mobile Loop

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of the disordered GroES mobile loop and other intrinsically disordered proteins (IDPs).

Frequently Asked Questions (FAQs)

Q1: Why is the NMR spectrum of my this compound showing poor signal dispersion and significant peak overlap?

A1: The disordered and highly flexible nature of the this compound means that many of its amino acid residues are in similar chemical environments, leading to a narrow dispersion of chemical shifts in the ¹H dimension of a standard ¹H-¹⁵N HSQC spectrum.[1][2] This results in severe overlap of signals, making individual resonance assignment and analysis challenging.[1][2]

Q2: What are the initial steps to confirm that my protein is indeed disordered?

A2: A simple way to confirm disorder is by examining the dispersion of chemical shifts in a ¹H spectrum. Intrinsically disordered proteins typically show signals clustered in a narrow region, approximately 8.0-8.5 ppm, whereas structured proteins exhibit a much wider dispersion from 6.5 to 10.0 ppm.[3]

Q3: My protein expression yield for the isotopically labeled GroES construct is very low. What can I do?

A3: Low expression yields are a common issue when producing IDPs for NMR studies.[1] Consider optimizing the expression vector and host choice. For instance, using a vector with a solubility-enhancing tag like Thioredoxin (Trx) can sometimes improve expression.[4] Additionally, optimizing the induction conditions (e.g., lower temperature, different IPTG concentration) may be beneficial.

Q4: I am observing significant signal broadening in my spectra. What are the potential causes?

A4: Signal broadening can arise from several factors, including conformational exchange on an intermediate timescale, protein aggregation, or interaction with other molecules. For IDPs, transient formation of secondary structures or tertiary contacts can also lead to line broadening.[5] Additionally, high sample viscosity can lower the tumbling rate and contribute to broader lines.[5]

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio

Issue: The signal-to-noise ratio in my NMR spectrum is too low for reliable analysis.

Possible Causes & Solutions:

CauseSolution
Low Protein Concentration Concentrate the protein sample. For HSQC-based experiments, a concentration of 0.3-0.5 mM is generally recommended for proteins around 20 kDa.[6] For smaller peptides or fragments, higher concentrations of 1-5 mM may be necessary.[6]
Sample Precipitation/Aggregation Visually inspect the sample for any precipitate.[4] Centrifuge the sample before transferring it to the NMR tube. Consider optimizing the buffer conditions (see Table 1) to improve protein stability. The addition of detergents like 5mM DTT or 10mM CHAPS can sometimes prevent dimerization or oligomerization.[7]
Suboptimal Acquisition Parameters Increase the number of scans to improve the signal-to-noise ratio.[8] Optimize the relaxation delay (d1) to ensure complete relaxation of the nuclei between scans.[9]
Paramagnetic Contaminants Traces of paramagnetic metals can lead to significant line broadening and loss of signal. Ensure all buffers and equipment are free from metal contamination. Adding a chelating agent like 5mM EDTA can be helpful.[7]
Guide 2: Severe Signal Overlap in ¹H-¹⁵N HSQC

Issue: The peaks in my ¹H-¹⁵N HSQC spectrum are too crowded to resolve and assign.

Possible Causes & Solutions:

CauseSolution
Inherent Disorder This is the primary cause for IDPs like the this compound.[1]
Use of Higher-Dimensional NMR Employ 3D triple-resonance experiments (e.g., HNCO, HN(CA)CO, HNCA, HNCACB) to resolve the overlap by spreading the signals into a third dimension based on the carbon chemical shifts.[10]
¹³C-Detected Experiments Utilize ¹³C-detected experiments like the CON (Carbonyl-Nitrogen) series. These experiments correlate ¹³C and ¹⁵N atoms, and the larger chemical shift dispersion of ¹³C can significantly improve spectral resolution.[1][10] CON experiments also have the advantage of detecting proline residues, which are often abundant in disordered regions and are invisible in ¹H-¹⁵N HSQC spectra.[11]
Varying Experimental Conditions Acquiring spectra at different temperatures or pH values can sometimes induce small changes in chemical shifts that may help to resolve some overlapping peaks.[12] However, be mindful that changes in conditions can also alter the protein's conformational ensemble.
Paramagnetic Relaxation Enhancement (PRE) Introduce a paramagnetic spin label at a specific site. The PRE effect causes distance-dependent broadening and attenuation of signals, which can be used to obtain long-range structural information and aid in assignments, especially for flexible loops where NOE constraints are sparse.[10][13]

Experimental Protocols

Protocol 1: Standard ¹H-¹⁵N HSQC Experiment

This protocol outlines the general steps for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum, which is a fundamental experiment for studying isotopically labeled proteins.

1. Sample Preparation:

  • Prepare a 0.3-0.5 mM sample of ¹⁵N-labeled GroES in a suitable NMR buffer (see Table 1 for buffer recommendations).[6]

  • Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.

  • Filter the sample into a high-quality NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the D₂O signal.

  • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Load a standard HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[14]

  • Set the spectral widths for both ¹H (e.g., 12-16 ppm centered around the water resonance) and ¹⁵N (e.g., 30-35 ppm centered around 118-120 ppm).

  • Set the number of complex points in the direct dimension (¹H) to 1024 or 2048 and in the indirect dimension (¹⁵N) to at least 128.[15]

  • Set the number of scans to achieve adequate signal-to-noise (start with 8 or 16 and adjust as needed).[15]

  • Set the relaxation delay (d1) to 1-1.5 seconds.

4. Data Acquisition and Processing:

  • Start the acquisition.

  • After acquisition, apply Fourier transformation, phase correction, and baseline correction to the data.

Protocol 2: ¹³C-Detected CON Experiment

This protocol is for acquiring a 2D CON spectrum, which is particularly useful for disordered proteins with severe spectral overlap in HSQC. This experiment requires a ¹³C, ¹⁵N-labeled sample.

1. Sample Preparation:

  • Prepare a sample of uniformly ¹³C, ¹⁵N-labeled GroES as described in Protocol 1.

2. Spectrometer Setup:

  • Follow the same spectrometer setup steps as in Protocol 1, but ensure the probe is also tuned for ¹³C.

3. Acquisition Parameters:

  • Load a CON pulse sequence.

  • Set the spectral widths for ¹³C' (carbonyl region, e.g., ~165-180 ppm) and ¹⁵N.

  • Due to the lower sensitivity of ¹³C detection, a higher number of scans will likely be required compared to an HSQC experiment.

  • The long coherence transfer delays in the CON pulse sequence act as a natural filter, suppressing signals from more structured, faster-relaxing regions of a protein.

4. Data Acquisition and Processing:

  • Acquire and process the data similarly to the HSQC experiment. The resulting spectrum will show correlations between the carbonyl carbon of one residue and the amide nitrogen of the next, providing sequential connectivity information.

Quantitative Data Summary

Table 1: Recommended NMR Buffer Conditions for Disordered Proteins

ParameterRecommended Range/ValueRationale
Buffer System Phosphate, Tris, MES, HEPESChoose a buffer with a pKa close to the desired experimental pH to ensure stable pH.
pH 6.0 - 7.5A lower pH (around 6.0) can slow down the exchange of amide protons with the solvent, which can sharpen signals in ¹H-detected experiments.[7]
Salt Concentration 50 - 150 mM NaCl or KClMimics physiological ionic strength and helps to minimize non-specific interactions. Low salt concentrations are generally ideal for water-soluble proteins.[7]
Additives 1-5 mM DTT or TCEPReducing agents to prevent oxidation and disulfide bond formation.
1-5 mM EDTAChelating agent to remove trace paramagnetic metals.[7]
D₂O 5 - 10%For the spectrometer's lock system.

Visualizations

GroEL-GroES Chaperonin Cycle

The this compound plays a crucial role in the function of the GroEL/GroES chaperonin system by binding to GroEL and regulating the folding cycle. The following diagram illustrates the key steps of this process.

GroEL_GroES_Cycle cluster_0 GroEL-GroES Chaperonin Cycle A 1. Substrate Binding Unfolded protein binds to the apical domain of an open GroEL ring. B 2. ATP Binding ATP binds to the GroEL ring containing the substrate. A->B C 3. GroES Binding The GroES 'cap' (with its mobile loops) binds to the ATP-bound GroEL ring. B->C D 4. Encapsulation & Folding The substrate is released into the now-enclosed hydrophilic chamber to fold. C->D E 5. ATP Hydrolysis ATP is hydrolyzed to ADP in the 'cis' ring. D->E F 6. Release GroES, ADP, and the (folded or unfolded) substrate are released. E->F F->A Cycle Repeats

Caption: The GroEL-GroES chaperonin-assisted protein folding cycle.

Troubleshooting Workflow for Poor Spectral Quality

This diagram outlines a logical workflow for troubleshooting common issues leading to poor NMR spectral quality when studying disordered proteins.

Troubleshooting_Workflow Start Start: Poor Spectral Quality CheckSample Check Sample Integrity (Precipitate, Clarity) Start->CheckSample OptimizeBuffer Optimize Buffer Conditions (pH, Salt, Additives) CheckSample->OptimizeBuffer Precipitate/Cloudy CheckConcentration Verify Protein Concentration CheckSample->CheckConcentration Clear OptimizeBuffer->CheckConcentration ConcentrateSample Concentrate Sample CheckConcentration->ConcentrateSample Too Low OptimizeAcquisition Optimize Acquisition Parameters (Scans, Relaxation Delay) CheckConcentration->OptimizeAcquisition Sufficient ConcentrateSample->OptimizeAcquisition AcquireData Re-acquire Spectrum OptimizeAcquisition->AcquireData AssessOverlap Assess Signal Overlap AcquireData->AssessOverlap UseAdvancedMethods Employ Advanced Techniques (3D NMR, 13C-Detect, PRE) AssessOverlap->UseAdvancedMethods Severe Overlap GoodSpectrum End: Good Quality Spectrum AssessOverlap->GoodSpectrum Resolved UseAdvancedMethods->GoodSpectrum

Caption: A logical workflow for troubleshooting poor NMR spectral quality.

References

Overcoming preferred orientation problems in cryo-EM of the GroEL-GroES complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preferred particle orientation in cryo-electron microscopy (cryo-EM) studies of the GroEL-GroES complex.

Troubleshooting Guides

Issue: 2D class averages show a limited number of views, dominated by top or side projections of the GroEL-GroES complex.

This is a classic sign of preferred orientation, where the particles adhere to the air-water interface in a non-random manner. This leads to an incomplete dataset and anisotropic resolution in the final 3D reconstruction.

Possible Causes and Solutions:

CauseSolution
Interaction with Air-Water Interface (AWI): The primary cause of preferred orientation is the interaction of the GroEL-GroES complex with the AWI during grid preparation.1. Additives/Detergents: Introduce detergents to the sample buffer to alter the properties of the AWI. Zwitterionic detergents like CHAPSO have been shown to be effective in preventing particle absorption at the AWI, allowing for a more random orientation in the vitreous ice.[1] 2. Faster Vitrification: Minimize the time the sample is exposed to the AWI before freezing. This can reduce the opportunity for particles to adsorb to the interface.
Suboptimal Grid Surface Properties: The surface of the cryo-EM grid can influence particle distribution and orientation.1. Use of Gold Grids: Gold grids can sometimes provide superior results compared to carbon grids by minimizing beam-induced motion, which can be exacerbated with tilted data collection.[2] 2. Glow Discharge Optimization: Ensure the grid surface is sufficiently hydrophilic by optimizing the glow discharge time.
Insufficient Angular Sampling: Even with some mitigation of preferred orientation, the inherent shape of the complex might still lead to a limited number of views.Tilted Data Collection: Collecting data at a tilted angle (e.g., 30-40 degrees) can significantly improve the angular distribution of particles and lead to a more isotropic reconstruction.[3]
Data Processing Issues: Anisotropic data can be challenging for standard data processing workflows.Computational Correction: Utilize software like spIsoNet, which is a deep learning-based tool designed to correct for anisotropy in cryo-EM maps and improve particle alignment.[4]

Frequently Asked Questions (FAQs)

Q1: What is preferred orientation and why is it a problem for the GroEL-GroES complex?

A1: Preferred orientation is the non-random arrangement of particles in the vitreous ice layer of a cryo-EM grid. For the bullet-shaped GroEL-GroES complex, this often results in an overrepresentation of "top" and "side" views, with "end-on" views being rare. This biased sampling of orientations leads to an incomplete dataset, which in turn results in a 3D reconstruction with anisotropic resolution, meaning the resolution is not uniform in all directions. This can obscure important structural details and hinder accurate model building.[1][5]

Q2: What are the first steps I should take if I suspect a preferred orientation problem with my GroEL-GroES sample?

A2:

  • Analyze 2D Class Averages: Carefully inspect the 2D class averages. A clear dominance of a few views is a strong indicator of preferred orientation.

  • Assess Particle Distribution: Check the distribution of particles across the grid. Are they well-dispersed or are they congregating at the edges of the holes?

  • Review Sample Preparation Protocol: Scrutinize your sample and grid preparation procedures. Pay close attention to buffer composition, protein concentration, and grid handling.

Q3: Which detergents are recommended for mitigating preferred orientation of GroEL-GroES, and at what concentration?

A3: While non-ionic detergents are sometimes used, zwitterionic detergents like CHAPSO have been shown to be particularly effective.[1] The recommended approach is to use CHAPSO at its critical micelle concentration (CMC). At this concentration, CHAPSO coats the air-water interface, preventing the GroEL-GroES particles from adsorbing and allowing them to adopt a more random orientation within the ice.[1] It is advisable to screen a range of detergent concentrations to find the optimal condition for your specific sample.

Q4: How does tilted data collection help, and what are the potential downsides?

A4: Tilting the specimen stage during data collection alters the angle at which the electron beam passes through the sample. This effectively creates new views for particles that are in a preferred orientation, thereby improving the angular distribution of the dataset.[3] The main downside is that tilting increases the effective ice thickness that the beam must penetrate, which can reduce the signal-to-noise ratio and potentially increase beam-induced motion. However, modern data processing workflows can effectively mitigate these effects.[6]

Q5: Can I combine data from tilted and untilted collections?

A5: Yes, combining datasets from both tilted and untilted collections is a valid strategy. The untilted data can provide high-resolution information for the well-sampled views, while the tilted data helps to fill in the missing orientations, leading to a more isotropic final reconstruction.

Q6: What is spIsoNet and how can it help with my GroEL-GroES data?

A6: spIsoNet is a self-supervised deep learning software that can computationally address the problem of preferred orientation.[4] It works by using the information from the well-sampled views to infer and reconstruct the under-represented or missing views. spIsoNet consists of two main modules: "Anisotropy Correction" to address the uneven sampling in Fourier space, and "Misalignment Correction" to improve the accuracy of particle alignment, which can be compromised by the distorted maps resulting from preferred orientation.[4]

Data Presentation

Table 1: Qualitative Effect of Additives on Particle Orientation
Additive TypeExampleMechanism of ActionExpected Outcome for GroEL-GroES
Zwitterionic Detergent CHAPSOCoats the air-water interface, preventing particle adsorption.[1]Improved angular distribution with more diverse views.
Non-ionic Detergent NP-40, Tween-20Can modify the air-water interface, but may be less effective than zwitterionic detergents for some samples.[1][5]May provide some improvement, but severe orientation bias might persist.
Affinity Tags His-tagCan alter the surface properties of the complex, modulating its interaction with the air-water interface.Can potentially mask hydrophobic patches and alter the preferred orientation.
Table 2: Illustrative Example of Resolution Improvement with Tilted Data Collection (Data for AAV2 and Apoferritin)

Note: This table presents data from studies on other protein complexes to illustrate the potential benefits of tilted data collection, as specific quantitative data for GroEL-GroES was not available in the search results.

ComplexTilt AngleNumber of ParticlesReported Resolution (Å)Reference
AAV2 7,000~2.2[6]
30°7,000~2.2[6]
60°7,000~2.5[6]
Apoferritin 17,000~1.8[4]
30°17,000~1.8[4]
60°17,000~2.1[4]

Experimental Protocols

Protocol 1: Cryo-EM Sample Preparation of GroEL-GroES with CHAPSO
  • Sample Preparation:

    • Purify the GroEL-GroES complex to high homogeneity.

    • The final buffer should be compatible with cryo-EM (e.g., HEPES-based buffer with physiological salt concentration).

  • Detergent Addition:

    • Prepare a stock solution of CHAPSO.

    • Add CHAPSO to the purified GroEL-GroES sample to a final concentration around its CMC. A concentration titration is recommended to find the optimal condition.

  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make them hydrophilic.

    • Apply 3-4 µL of the GroEL-GroES sample containing CHAPSO to the grid.

    • Blot the grid to create a thin film of the sample. Blotting time and force should be optimized.

    • Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot).

  • Screening:

    • Screen the frozen grids on the electron microscope to assess ice thickness and particle distribution.

Protocol 2: Tilted Data Collection using Leginon

This protocol provides a general workflow for automated tilted data collection using the Leginon software.

  • Setup in Leginon:

    • Load the grid into the microscope.

    • In the Leginon interface, define the grid atlas and select squares for data collection.

  • Setting the Tilt Angle:

    • For each selected square, navigate to the data collection node.

    • Set the desired tilt angle (e.g., 30 or 40 degrees) in the stage parameters.

  • Automated Data Collection:

    • Leginon will automatically tilt the stage to the specified angle for each hole targeted for data acquisition.

    • The software will then acquire images at the tilted stage position.

  • Data Processing Considerations:

    • During data processing, it is crucial to accurately determine the defocus for each tilted image. Software packages like cryoSPARC's "Patch CTF" are designed to handle tilted data.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample & Grid Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing purify Purify GroEL-GroES additives Add Detergent (e.g., CHAPSO) purify->additives apply_sample Apply Sample to Grid additives->apply_sample grid_prep Glow-discharge Grid grid_prep->apply_sample blot Blot Grid apply_sample->blot vitrify Plunge-freeze in Ethane blot->vitrify screen Screen Grids vitrify->screen tilt Set Tilt Angle (e.g., 30-40°) screen->tilt collect Automated Data Collection tilt->collect motion_corr Motion Correction collect->motion_corr ctf CTF Estimation (for tilted data) motion_corr->ctf picking Particle Picking ctf->picking classify_2d 2D Classification picking->classify_2d reconstruct_3d 3D Reconstruction classify_2d->reconstruct_3d spisonet spIsoNet (Optional) reconstruct_3d->spisonet

Caption: Experimental workflow for overcoming preferred orientation in GroEL-GroES cryo-EM.

logical_relationship cluster_causes Primary Causes cluster_solutions Solutions cluster_sample_prep_details cluster_data_acq_details cluster_comp_methods_details problem Preferred Orientation Problem awi Air-Water Interface Interaction problem->awi shape Inherent Molecular Shape problem->shape comp_methods Computational Methods problem->comp_methods sample_prep Sample Preparation Strategies awi->sample_prep data_acq Data Acquisition Strategies shape->data_acq additives Additives (Detergents) sample_prep->additives tags Affinity Tags sample_prep->tags tilting Tilted Data Collection data_acq->tilting spisonet spIsoNet comp_methods->spisonet

Caption: Logical relationship between the problem of preferred orientation and its solutions.

References

Improving signal-to-noise in FRET studies of the GroES mobile loop

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in Förster Resonance Energy Transfer (FRET) studies of the GroES mobile loop.

Troubleshooting Guide

This guide addresses common issues encountered during FRET experiments focused on the this compound, offering potential causes and solutions to enhance your signal-to-noise ratio.

Issue Potential Cause(s) Recommended Solution(s)
Low FRET Efficiency 1. Inappropriate Donor-Acceptor Pair: The Förster distance (R₀) of the pair may not be suitable for the expected distances of the this compound dynamics.[1][2] 2. Poor Labeling Efficiency: Incomplete or incorrect labeling of GroEL and GroES can lead to a low fraction of FRET-active complexes.[3][4] 3. Incorrect Buffer Conditions: pH, ionic strength, or the presence of contaminants can affect fluorophore properties and protein conformation.[5] 4. Fluorophore Orientation: The relative orientation of the donor and acceptor dipoles might be unfavorable for energy transfer.1. Select an Optimal FRET Pair: Choose a donor-acceptor pair with an R₀ that matches the expected conformational changes of the this compound (typically in the 3-6 nm range).[6] Consider factors like spectral overlap, donor quantum yield, and acceptor extinction coefficient.[7][8] 2. Optimize Labeling Protocol: Verify labeling efficiency using techniques like mass spectrometry or UV-Vis spectroscopy. Purify labeled proteins to remove unreacted dyes. 3. Buffer Optimization: Screen different buffer conditions to find the optimal environment for both the protein complex and the fluorophores. Ensure buffer components do not quench fluorescence. 4. Introduce Flexible Linkers: If sterically possible, use longer, flexible linkers to attach the fluorophores, allowing for more rotational freedom and averaging of the orientation factor.
High Background Noise 1. Autofluorescence: Cellular components or buffer impurities can emit fluorescence in the detection channels.[9] 2. Detector Noise: The photodetector itself can be a source of noise, especially at low light levels. 3. Scattered Excitation Light: A portion of the excitation light may scatter into the emission channel.1. Use a Blank Control: Measure the fluorescence of an unlabeled sample to determine the level of autofluorescence and subtract it from your experimental data.[10] 2. Time-Resolved FRET (TR-FRET): Employ TR-FRET, which uses long-lifetime lanthanide donors. A time delay between excitation and detection minimizes interference from short-lived background fluorescence.[11][12] 3. Optimize Optical Filters: Use high-quality bandpass filters to effectively block scattered excitation light and isolate the desired emission signals.[13]
Signal Instability / Photobleaching 1. Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophores, leading to a decrease in signal over time.[14][15] 2. Photoblinking: Fluorophores can temporarily enter a dark state, causing signal fluctuations.[16] 3. Sample Drift: The sample may move out of the focal plane during long acquisition times.1. Use Photostable Dyes: Select fluorophores known for their high photostability. 2. Minimize Excitation Power: Use the lowest possible excitation intensity that still provides an adequate signal. 3. Use an Oxygen Scavenging System: Add an oxygen scavenger (e.g., glucose oxidase/catalase) to the buffer to reduce photobleaching.[17] 4. Acceptor Photobleaching FRET: This method intentionally photobleaches the acceptor to confirm FRET by observing the recovery of donor fluorescence.[6][12][18] 5. Improve Sample Immobilization: Ensure the GroEL-GroES complexes are securely immobilized on the surface for single-molecule studies.
Spectral Bleed-through (Crosstalk) 1. Donor Emission in Acceptor Channel: The tail of the donor's emission spectrum may overlap with the acceptor's detection window.[6] 2. Direct Acceptor Excitation: The donor's excitation wavelength may directly excite the acceptor to some extent.[1][6]1. Use Control Samples: Measure the fluorescence of a "donor-only" sample to quantify the amount of donor emission that bleeds into the acceptor channel.[1] 2. Measure Direct Excitation: Use an "acceptor-only" sample to determine the extent of direct acceptor excitation at the donor excitation wavelength.[1] 3. Apply Correction Algorithms: Use software to subtract the measured bleed-through from the raw FRET data.[19] The 3-cube FRET imaging method is designed to correct for these artifacts.[19][20]

Frequently Asked Questions (FAQs)

Q1: How can I choose the best FRET pair for studying the this compound?

A1: Selecting the right FRET pair is critical. Consider the following factors:

  • Förster Distance (R₀): The R₀ should be within the range of expected distance changes of the this compound. For many protein dynamics, pairs with an R₀ between 3 nm and 6 nm are suitable.[6]

  • Spectral Overlap: The donor's emission spectrum must significantly overlap with the acceptor's excitation spectrum for efficient energy transfer.[2][7]

  • Quantum Yield and Extinction Coefficient: A donor with a high quantum yield and an acceptor with a high extinction coefficient will result in a stronger FRET signal.[8]

  • Photostability: Choose dyes that are resistant to photobleaching to allow for longer observation times.

  • Minimal Crosstalk: Select pairs where the donor emission and acceptor excitation spectra are well-separated to reduce spectral bleed-through.[8]

Q2: What is the 3-cube FRET imaging method and how does it help improve signal-to-noise?

A2: The 3-cube FRET imaging method is a widely used intensity-based technique that corrects for spectral crosstalk, a major source of noise and inaccuracy.[20] It involves acquiring three separate images:

  • Donor Channel: Excitation at the donor's wavelength, detection at the donor's emission wavelength.

  • Acceptor Channel: Excitation at the acceptor's wavelength, detection at the acceptor's emission wavelength.

  • Raw FRET Channel: Excitation at the donor's wavelength, detection at the acceptor's emission wavelength.[19]

By using control samples (donor-only and acceptor-only), correction factors for donor bleed-through and direct acceptor excitation can be calculated and applied to the raw FRET image, resulting in a corrected FRET signal with a higher signal-to-noise ratio.[19][20]

Q3: My signal is rapidly photobleaching. What are the most effective strategies to minimize this?

A3: Photobleaching is a common problem in fluorescence microscopy. To mitigate it:

  • Reduce Excitation Intensity: Use the lowest laser power that provides a usable signal.

  • Use an Oxygen Scavenging System: These systems, often containing glucose oxidase and catalase, remove molecular oxygen from the buffer, which is a key species involved in photobleaching.[17]

  • Employ Acceptor Photobleaching FRET: This technique can be used as a control or a primary method. By intentionally photobleaching the acceptor, you can confirm FRET through the subsequent increase in donor fluorescence (dequenching).[12][18][21] This provides a robust, albeit terminal, measurement.

  • Choose Photostable Dyes: Select modern, photostable fluorophores for labeling.

Q4: How can I perform accurate background correction for my FRET data?

A4: Accurate background correction is essential for improving the signal-to-noise ratio.[10] Several methods can be employed:

  • Local Background Subtraction: For single-molecule studies, a common method is to measure the intensity in a region of the image near the molecule of interest but devoid of fluorescent spots and subtract this value.[17]

  • Post-Bleaching Intensity: The intensity measured in the same region after the fluorophore has photobleached can serve as an accurate measure of the local background.[17]

  • Automated Background Estimation: Several software packages offer algorithms that can estimate and subtract the background, including methods that account for a background that varies over time.[10]

Q5: Due to the complexity of the GroEL/GroES complex, is it possible to get precise distance information?

A5: For large, multi-subunit complexes like GroEL/GroES, obtaining precise, absolute distance measurements via FRET is challenging. This is due to factors like incomplete labeling of the 7 subunits of GroES and the rotational symmetry of the complex, which creates a heterogeneous population of donor-acceptor distances.[3][4] However, FRET is an excellent tool for use as a "proximity sensor" in this system. It can be used to robustly measure the kinetics and thermodynamics of the GroEL-GroES interaction by detecting the change in FRET signal upon complex formation and dissociation.[3][4]

Experimental Protocols

Protocol 1: Acceptor Photobleaching to Confirm FRET

This protocol is used to verify that an observed acceptor signal is due to FRET and to calculate FRET efficiency.

  • Sample Preparation: Prepare your GroEL-GroES sample labeled with both donor and acceptor fluorophores, immobilized on a microscope slide if performing single-molecule studies.

  • Pre-Bleach Imaging:

    • Acquire an image of the donor by exciting at the donor's excitation wavelength and detecting in the donor's emission channel.

    • Acquire an image of the acceptor by exciting at the donor's excitation wavelength and detecting in the acceptor's emission channel (the "FRET" image).

  • Acceptor Photobleaching:

    • Select a region of interest containing the FRET signal.

    • Illuminate this region with high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is diminished to ~10% of its initial value.[21]

  • Post-Bleach Imaging:

    • Immediately after photobleaching, acquire another image of the donor using the same settings as in the pre-bleach step.

  • Analysis:

    • An increase in the donor's fluorescence intensity after acceptor photobleaching confirms that FRET was occurring.[6][12]

    • FRET efficiency (E) can be calculated using the formula: E = 1 - (I_DA / I_D) Where I_DA is the donor intensity before bleaching and I_D is the donor intensity after bleaching.

Protocol 2: 3-Cube FRET Data Acquisition for Crosstalk Correction

This protocol outlines the image acquisition steps needed to correct for spectral bleed-through.

  • Prepare Three Samples:

    • FRET Sample: GroEL-GroES labeled with both donor and acceptor.

    • Donor-Only Sample: GroEL-GroES labeled only with the donor fluorophore.

    • Acceptor-Only Sample: GroEL-GroES labeled only with the acceptor fluorophore.

  • Image Acquisition: For each of the three samples, acquire the following three images using identical acquisition settings (exposure time, laser power, etc.):

    • Image 1 (Donor Channel): Excite with donor excitation light, detect with donor emission filter.

    • Image 2 (Acceptor Channel): Excite with acceptor excitation light, detect with acceptor emission filter.

    • Image 3 (Raw FRET Channel): Excite with donor excitation light, detect with acceptor emission filter.

  • Analysis:

    • Use the images from the donor-only and acceptor-only samples to calculate the correction factors for donor bleed-through into the FRET channel and direct acceptor excitation by the donor's laser line.

    • Apply these correction factors to the "Raw FRET Channel" image from your dual-labeled FRET sample to obtain a corrected FRET image. Specialized FRET analysis software can automate this process.[19]

Visualizations

FRET_Signal_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground FRET (Non-Radiative) Donor_Emission Donor Fluorescence D_excited->Donor_Emission A_excited Excited State (S1) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Fluorescence (FRET Signal) A_excited->Acceptor_Emission Excitation Excitation Light (Photon) Excitation->D_ground Absorption Troubleshooting_Workflow Start Start: Low Signal-to-Noise Ratio Check_Background High Background? Start->Check_Background Check_Bleaching Rapid Photobleaching? Check_Background->Check_Bleaching No Sol_Background Implement Background Correction: - Use Blank Controls - Local Background Subtraction - Consider TR-FRET Check_Background->Sol_Background Yes Check_Crosstalk Spectral Crosstalk? Check_Bleaching->Check_Crosstalk No Sol_Bleaching Minimize Photobleaching: - Reduce Excitation Power - Use Oxygen Scavenger - Select Photostable Dyes Check_Bleaching->Sol_Bleaching Yes Low_FRET Low FRET Efficiency? Check_Crosstalk->Low_FRET No Sol_Crosstalk Correct for Crosstalk: - Use Donor-only/Acceptor-only Controls - Apply 3-Cube FRET Method Check_Crosstalk->Sol_Crosstalk Yes Sol_FRET Optimize FRET Pair & Labeling: - Check R0 vs. Expected Distance - Verify Labeling Efficiency - Optimize Buffer Conditions Low_FRET->Sol_FRET Yes End Improved S/N Ratio Low_FRET->End No Sol_Background->Check_Bleaching Sol_Bleaching->Check_Crosstalk Sol_Crosstalk->Low_FRET Sol_FRET->End

References

Technical Support Center: In Vitro Chaperonin Folding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro folding assays using chaperonins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during chaperonin-assisted protein folding experiments.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you identify and resolve issues in your experiments.

Issue 1: Low or No Folding Yield of the Substrate Protein

Q: My substrate protein is not refolding, or the yield of refolded protein is very low. What are the potential causes and solutions?

A: Low or no folding yield is a common issue that can stem from several factors, from the quality of your proteins to the reaction conditions.

  • Potential Cause 1: Inactive Chaperonin System (GroEL/GroES). The chaperonin components may be improperly folded, aggregated, or contaminated.

    • Solution:

      • Quality Control: Assess the purity and oligomeric state of your GroEL and GroES preparations using SDS-PAGE and size-exclusion chromatography. GroEL should be a 14-mer, and GroES a 7-mer.[1]

      • ATPase Activity Assay: A critical measure of GroEL functionality is its ATPase activity. A significantly reduced or absent ATPase activity indicates a problem with the GroEL preparation.[2][3] Binding of a non-native substrate should stimulate the ATPase activity, while the addition of GroES should inhibit it.[3]

      • Purification: Contaminating substrate proteins from the expression host can co-purify with GroEL and occupy its binding sites.[1] Consider purification protocols that include an ATP-washing step to release these contaminants.

  • Potential Cause 2: Substrate Protein Aggregation. The substrate protein may be aggregating before it can be captured by GroEL or after its release.

    • Solution:

      • Optimize Ratios: The molar ratio of chaperonin to the substrate is critical. A higher GroEL:substrate ratio can be more effective at preventing aggregation.[4][5] Start with a stoichiometric amount of GroEL to the substrate and optimize from there.

      • Concentration: High concentrations of the substrate protein can favor aggregation over productive folding.[6] Try reducing the final concentration of the substrate in the refolding reaction.

      • Buffer Conditions: The composition of the refolding buffer, including ionic strength and pH, can influence aggregation. Ensure your buffer conditions are optimal for both the chaperonin system and the substrate protein.

  • Potential Cause 3: Suboptimal Reaction Conditions. The efficiency of the chaperonin system is highly dependent on the reaction conditions.

    • Solution:

      • ATP Concentration: ATP binding and hydrolysis are essential for the GroEL/GroES reaction cycle.[7] Ensure you are using an adequate concentration of ATP (typically 1-5 mM) and that it is not degraded. An ATP regeneration system can be included for prolonged experiments.

      • Magnesium (Mg²⁺) Concentration: Magnesium is a crucial cofactor for ATP hydrolysis by GroEL. The concentration of Mg²⁺ should be optimized, typically in the range of 5-20 mM.[2][7]

      • Potassium (K⁺) Concentration: The presence of potassium ions can also influence the ATPase activity and overall efficiency of the GroEL/ES system.[7]

      • Temperature: Folding rates are temperature-dependent. While higher temperatures can increase the rate of folding, they can also promote aggregation.[6] The optimal temperature should be determined empirically for your specific substrate.

Issue 2: Substrate Protein Aggregates in the Presence of GroEL/GroES

Q: I am still observing significant aggregation of my substrate protein even with the chaperonin system present. Why is this happening?

A: Aggregation in the presence of chaperonins suggests that the rate of aggregation is outcompeting the rate of productive folding.

  • Potential Cause 1: "Non-permissive" Folding Conditions. For some proteins, or under certain conditions (e.g., high concentration or temperature), the intrinsic propensity to aggregate is too high for the chaperonin system to overcome effectively.

    • Solution:

      • Adjust Substrate Concentration: Lowering the substrate concentration can shift the equilibrium away from aggregation.

      • Modify Buffer Conditions: Screen different buffer components, such as non-detergent sulfobetaines or polyethylene (B3416737) glycol, which can sometimes help to reduce aggregation without interfering with the chaperonin system.

  • Potential Cause 2: Inefficient Substrate Capture or Release. The kinetics of substrate binding to GroEL and its subsequent release and folding within the chaperonin cage are critical.

    • Solution:

      • Optimize GroEL/GroES Ratio: An excess of GroES can sometimes lead to the premature release of the substrate. Conversely, insufficient GroES will prevent the formation of the folding-active "Anfinsen cage". A typical starting point is a 2:1 molar ratio of GroES to GroEL.[6]

      • Check for Inhibitors: Ensure that your buffers do not contain any components that might inhibit the ATPase activity of GroEL, which is necessary for the cycling of the chaperonin machine.

  • Potential Cause 3: The Substrate is Not a Suitable Substrate for GroEL/GroES. Not all proteins are natural substrates for the GroEL/GroES system.

    • Solution:

      • Literature Review: Check if your protein of interest or proteins with similar folds have been shown to be substrates for GroEL/GroES.

      • Alternative Chaperone Systems: If GroEL/GroES is not effective, consider other chaperone systems, such as Hsp70 (DnaK/DnaJ/GrpE) or Hsp90, which have different substrate specificities and mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is a good positive control substrate for a GroEL/GroES folding assay?

A1: Commonly used model substrates include mitochondrial malate (B86768) dehydrogenase (MDH), Rubisco, and dihydrodipicolinate synthase (DapA).[6] These proteins have well-characterized folding pathways and their enzymatic activity can be readily assayed to quantify the folding yield.

Q2: How do I prepare my substrate protein for a folding assay?

A2: The substrate protein needs to be in a denatured, unfolded state. This is typically achieved by incubation in high concentrations of denaturants like guanidinium (B1211019) chloride (GuHCl) or urea. The denatured protein is then rapidly diluted into the refolding buffer containing the chaperonin system to initiate folding.

Q3: What are the key components of a standard in vitro chaperonin folding buffer?

A3: A typical buffer includes a buffering agent (e.g., Tris-HCl or HEPES at pH 7.5), a salt (e.g., KCl), a magnesium salt (e.g., MgCl₂ or Mg(OAc)₂), ATP, and a reducing agent (e.g., DTT).[7] The exact concentrations should be optimized for your specific system.

Q4: How can I monitor the folding of my substrate protein?

A4: Several methods can be used:

  • Enzymatic Activity Assays: If your substrate is an enzyme, measuring the recovery of its catalytic activity is a direct and sensitive way to quantify folding.[4]

  • Spectroscopic Methods:

    • Circular Dichroism (CD) Spectroscopy: Monitors changes in the secondary structure of the protein.

    • Fluorescence Spectroscopy: Can be used if the protein has intrinsic tryptophan fluorescence that changes upon folding or by using extrinsic fluorescent dyes that bind to exposed hydrophobic regions of unfolded proteins.

  • Light Scattering: Can be used to monitor the formation of aggregates.[5]

Q5: My GroEL preparation has high background ATPase activity. What should I do?

A5: High background ATPase activity can be due to contamination with other ATPases or with substrate proteins from the expression host that stimulate GroEL's activity. A thorough purification protocol, potentially including an ATP wash step or treatment with apyrase to remove nucleotides followed by size-exclusion chromatography, can help to reduce this background.

Data Presentation

Table 1: Typical Reaction Conditions for a GroEL/GroES-Assisted Folding Assay

ComponentTypical Concentration RangePurpose
GroEL0.5 - 2 µM (14-mer)Chaperonin that binds the unfolded substrate.
GroES1 - 4 µM (7-mer)Co-chaperonin that caps (B75204) the GroEL cavity.
Substrate Protein0.1 - 1 µMThe protein to be refolded.
ATP1 - 5 mMEnergy source for the chaperonin cycle.[7]
MgCl₂5 - 20 mMCofactor for ATP hydrolysis.[2][7]
KCl50 - 150 mMModulates ATPase activity.[7]
DTT1 - 5 mMReducing agent to prevent disulfide bond scrambling.
Buffer (e.g., Tris-HCl)20 - 50 mM, pH 7.5Maintains a stable pH.

Table 2: Folding Parameters for Model Substrates with GroEL/GroES

Substrate ProteinFolding Rate (min⁻¹)Folding Yield (%)Temperature (°C)Reference
DapA (spontaneous)~0.2~7525[6]
DapA (GroEL/ES-assisted)~6.0~10025[6]
Malate Synthase G (MSG)-Increased several-fold-[4]

Experimental Protocols

Key Experiment: In Vitro GroEL/GroES-Assisted Refolding of a Denatured Substrate

  • Preparation of Components:

    • Prepare a concentrated stock of purified GroEL and GroES in a suitable storage buffer.

    • Prepare a concentrated stock of the substrate protein.

    • Prepare a 10x refolding buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂, 20 mM DTT).

    • Prepare a fresh stock of ATP.

  • Denaturation of Substrate:

    • Dilute the substrate protein into a denaturation buffer (e.g., 6 M GuHCl or 8 M Urea) to a final concentration of 10-20 µM.

    • Incubate at room temperature for 1-2 hours to ensure complete unfolding.

  • Refolding Reaction:

    • Prepare the refolding mixture in a cuvette or microplate well by combining the 10x refolding buffer, water, GroEL, and GroES to their final desired concentrations.

    • Equilibrate the mixture at the desired reaction temperature.

    • Initiate the folding reaction by rapidly diluting the denatured substrate protein into the refolding mixture (typically a 100-fold dilution).

    • Immediately add ATP to its final concentration to start the chaperonin cycle.

  • Monitoring Folding:

    • At various time points, take aliquots of the reaction mixture and assay for the activity of the refolded substrate protein or monitor by a spectroscopic method.

    • For aggregation analysis, monitor light scattering at a suitable wavelength (e.g., 360 nm) over time.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purified GroEL/GroES Purified GroEL/GroES Mix Components Mix Components Purified GroEL/GroES->Mix Components Denatured Substrate Denatured Substrate Initiate Folding Initiate Folding Denatured Substrate->Initiate Folding Refolding Buffer Refolding Buffer Refolding Buffer->Mix Components ATP ATP ATP->Initiate Folding Mix Components->Initiate Folding Add Denatured Substrate Monitor Folding Monitor Folding Initiate Folding->Monitor Folding Time course Monitor Aggregation Monitor Aggregation Initiate Folding->Monitor Aggregation Time course

Caption: Workflow for a typical in vitro chaperonin-assisted folding assay.

troubleshooting_logic Start Start Low/No Folding Low/No Folding Start->Low/No Folding Check Chaperonin Activity Check Chaperonin Activity Low/No Folding->Check Chaperonin Activity Is chaperonin active? Check for Aggregation Check for Aggregation Low/No Folding->Check for Aggregation Is there aggregation? Optimize Reaction Conditions Optimize Reaction Conditions Low/No Folding->Optimize Reaction Conditions Are conditions optimal? Inactive Chaperonin Inactive Chaperonin Check Chaperonin Activity->Inactive Chaperonin No Substrate Aggregation Substrate Aggregation Check for Aggregation->Substrate Aggregation Yes Suboptimal Conditions Suboptimal Conditions Optimize Reaction Conditions->Suboptimal Conditions No Re-purify/QC Chaperonins Re-purify/QC Chaperonins Inactive Chaperonin->Re-purify/QC Chaperonins Adjust Ratios/Concentration Adjust Ratios/Concentration Substrate Aggregation->Adjust Ratios/Concentration Adjust Buffer/ATP/Temp Adjust Buffer/ATP/Temp Suboptimal Conditions->Adjust Buffer/ATP/Temp groel_cycle GroEL GroEL GroEL-Substrate GroEL-Substrate GroEL->GroEL-Substrate Unfolded Substrate GroEL-S-ATP GroEL-S-ATP GroEL-Substrate->GroEL-S-ATP ATP GroEL-S-ATP-GroES Folding in 'Anfinsen Cage' GroEL-S-ATP->GroEL-S-ATP-GroES GroES GroEL-FoldedS-ADP-GroES GroEL-FoldedS-ADP-GroES GroEL-S-ATP-GroES->GroEL-FoldedS-ADP-GroES ATP Hydrolysis Release Release GroEL-FoldedS-ADP-GroES->Release ATP (trans ring) Release->GroEL Release of Folded Substrate, ADP, GroES

References

Technical Support Center: Fluorescent Labeling of the GroES Mobile Loop

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving the fluorescent labeling of the GroES mobile loop.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it labeled?

A: The this compound is a flexible region of the GroES co-chaperonin that is critical for its interaction with the GroEL chaperonin. This loop, typically comprising residues 16-32, undergoes a significant conformational change upon binding to GroEL. Labeling this loop with fluorescent probes allows researchers to monitor these dynamic interactions in real-time using techniques like Fluorescence Resonance Energy Transfer (FRET).[1] FRET can be used as a proximity sensor to track the binding and dissociation events between GroEL and GroES, which are central to the protein folding cycle.[2][3]

Q2: What are the primary artifacts or problems associated with labeling the this compound?

A: Attaching a fluorescent dye, which is an exogenous molecule, to the highly dynamic mobile loop can introduce several artifacts:

  • Steric Hindrance: The dye molecule can physically block or alter the normal interaction between the this compound and its binding pocket on the GroEL apical domain.

  • Altered Binding Affinity: The presence of the label can change the binding kinetics (k_on, k_off) and thermodynamics (K_d) of the GroEL-GroES interaction.

  • Perturbed Function: The label might interfere with the allosteric communication within the chaperonin complex, potentially affecting ATP hydrolysis rates or the efficiency of substrate protein folding.

  • Photophysical Issues: The local environment of the binding pocket can affect the dye's fluorescence properties (e.g., quantum yield, lifetime), leading to misleading signals. Additionally, many fluorescent proteins have a tendency to oligomerize, which can cause aggregation.[4]

Q3: How do I choose a labeling site on the mobile loop?

A: The choice of labeling site is critical and is guided by the crystal structure of the GroEL-GroES complex.[2][3] The goal is to introduce a reactive residue (usually a cysteine via site-directed mutagenesis) at a position that:

  • Is solvent-accessible in the unbound state to allow for efficient labeling.

  • Undergoes a significant and well-defined change in distance relative to a corresponding label on GroEL upon complex formation.

  • Is least likely to disrupt the key contacts required for binding and function. A common strategy involves replacing native cysteines that are not of interest with residues like alanine (B10760859) or serine to prevent off-target labeling.[5]

Troubleshooting Guide

This section addresses common problems encountered during experiments with fluorescently labeled GroES.

Problem: Low or no FRET signal upon mixing labeled GroEL and GroES with ATP.
Possible Cause Troubleshooting Step
Inefficient Labeling Confirm labeling efficiency using mass spectrometry or UV-Vis absorbance. A low dye-to-protein ratio will result in a weak signal.
Incorrect Protein Concentration Accurately measure protein concentrations (e.g., via Bradford or BCA assay) before the experiment. FRET is concentration-dependent.
Non-functional Protein Test the ATPase activity and substrate folding ability of the labeled chaperonin complex against the unlabeled control. The labeling process may have inactivated the protein.
Poor Choice of FRET Pair Ensure the donor emission spectrum significantly overlaps with the acceptor excitation spectrum. Verify that the Förster distance (R₀) is appropriate for the expected distances in the complex.
Instrument Settings Check that the fluorometer's excitation and emission wavelengths and slit widths are correctly set for your specific donor-acceptor pair.[6]
Problem: Labeled GroES shows altered binding to GroEL compared to unlabeled GroES.
Possible Cause Troubleshooting Step
Steric Clash The dye may be too bulky for the chosen labeling position. Consider using a smaller fluorescent probe or moving the labeling site to a more peripheral position on the loop.
Charge Interactions The charge of the dye molecule might be interfering with electrostatic interactions at the binding interface. Choose a dye with a neutral charge if possible.
Hydrophobic Interactions The dye could be making non-native hydrophobic contacts, altering the binding affinity.
Functional Perturbation The label might be directly interfering with a residue critical for the conformational change or for triggering the ATPase cycle.
Problem: High background fluorescence or non-specific signal.
Possible Cause Troubleshooting Step
Unreacted Free Dye Ensure all unbound dye is removed after the labeling reaction by extensive dialysis or size-exclusion chromatography.
Non-specific Labeling If your protein has other accessible native cysteines, they may have been labeled. Use site-directed mutagenesis to remove them or use a cysteine protection strategy.[7][8]
Protein Aggregation Labeled protein may be aggregated, causing light scattering and aberrant fluorescence. Check for aggregation using dynamic light scattering (DLS) or size-exclusion chromatography.
Buffer Components Some buffer components can be autofluorescent. Test the buffer alone in the fluorometer to establish a baseline.

Quantitative Data Summary

Validating the function of labeled proteins is a critical, non-negotiable step.[9] The following table presents hypothetical, yet realistic, data comparing the functional parameters of unlabeled (wild-type) GroEL/GroES with a fluorescently labeled version. A minimal difference between the values indicates that the label has not significantly impaired function.[9]

ParameterUnlabeled GroEL/GroESLabeled GroEL/GroES-488Interpretation
GroES Binding Affinity (K_d) 0.1 µM0.5 µMA 5-fold increase in K_d suggests the label slightly weakens the interaction, but it is still in a functional range.
ATP Hydrolysis Rate (k_cat) 1.5 s⁻¹1.2 s⁻¹A minor (~20%) reduction in ATPase rate indicates a slight perturbation but the complex remains catalytically active.
Rhodanese Refolding Yield 85%75%A small decrease in folding yield suggests the label has a minor impact on the overall chaperonin function.

Experimental Protocols & Visualizations

Protocol 1: Site-Directed Cysteine Mutagenesis and Labeling of GroES

This protocol describes how to introduce a cysteine residue into the this compound for labeling.

1. Mutagenesis:

  • Design primers to introduce a Cys codon (TGC or TGT) at the desired position (e.g., residue 24) in the GroES gene and remove any native Cys codons.
  • Perform site-directed mutagenesis using a high-fidelity DNA polymerase.
  • Sequence the plasmid to confirm the mutation.

2. Protein Expression and Purification:

  • Transform the mutated plasmid into an appropriate E. coli expression strain.
  • Grow cells and induce protein expression.
  • Purify the GroES Cys-mutant protein using standard chromatographic techniques (e.g., ion exchange, size exclusion). Crucially, perform all purification steps in buffers containing a reducing agent like DTT or β-mercaptoethanol to keep the cysteine reduced.

3. Fluorescent Labeling:

  • Remove Reducing Agent: Before labeling, the reducing agent must be removed. This is typically done by dialysis against a labeling buffer (e.g., 50 mM HEPES, 150 mM KCl, pH 7.0) that has been thoroughly degassed.
  • Labeling Reaction: Add a 10-fold molar excess of a thiol-reactive dye (e.g., Alexa Fluor 488 C5 Maleimide) to the protein solution.
  • Incubate the reaction in the dark at 4°C for 2-4 hours or overnight.
  • Quench Reaction: Add a 100-fold molar excess of a reducing agent (e.g., DTT) to quench the reaction with unreacted dye.
  • Remove Free Dye: Separate the labeled protein from the free dye using a desalting column or extensive dialysis.

4. Characterization:

  • Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (e.g., at 495 nm for Alexa Fluor 488) and using their respective extinction coefficients.

Workflow for GroES Labeling and Validation

G cluster_prep Protein Preparation cluster_label Labeling cluster_val Functional Validation mut Site-Directed Mutagenesis expr Protein Expression & Purification mut->expr reduc Remove Reducing Agent expr->reduc react React with Thiol-Reactive Dye reduc->react purif Purify Labeled Protein react->purif bind Binding Assay (e.g., FRET) purif->bind atp ATPase Assay purif->atp fold Substrate Folding Assay purif->fold G GroEL GroEL GroEL_ATP GroEL-ATP GroEL->GroEL_ATP ATP GroEL_ATP_S GroEL-ATP -Substrate GroEL_ATP->GroEL_ATP_S Unfolded Substrate Bullet GroEL-GroES -ATP GroEL_ATP_S->Bullet GroES (Mobile Loop Binds) Football GroEL-GroES -ADP-Substrate (Folding) Bullet->Football ATP Hydrolysis Release GroEL-ADP Football->Release Folded Substrate & Pi Release Release->GroEL ADP Release G start Problem: Weak or No FRET Signal q1 Is labeling efficiency >70%? start->q1 q2 Are proteins active? q1->q2 Yes sol1 Solution: Re-label protein. Optimize reaction. q1->sol1 No q3 Is buffer/ATP okay? q2->q3 Yes sol2 Solution: Run functional assays. Re-purify protein. q2->sol2 No sol3 Solution: Prepare fresh buffer/ATP. Check concentrations. q3->sol3 No end Consult Instrument Specialist q3->end Yes

References

Technical Support Center: Stabilizing the GroEL-GroES Complex for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the GroEL-GroES chaperonin system. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you stabilize the GroEL-GroES complex for structural analysis by methods such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: Why is my GroEL-GroES complex dissociating during purification or grid preparation?

A: The GroEL-GroES complex is inherently dynamic. Its assembly and disassembly are driven by a cycle of ATP binding and hydrolysis, which is essential for its biological function of folding substrate proteins.[1] Dissociation is a normal part of this cycle, where ATP hydrolysis in the cis ring (the GroES-bound ring) weakens the interaction and subsequent ATP binding in the trans ring triggers the release of GroES and ADP.[2][3] For structural studies, this cycle must be arrested to capture a stable, homogenous conformation.

Q2: How can I trap a specific conformational state, like the "bullet" or "football" shape?

A: The "bullet" (GroEL-GroES₁) and "football" (GroEL-GroES₂) complexes represent different stages of the functional cycle.[4][5] Their formation can be influenced by the concentration of reactants and the type of nucleotide used.

  • Bullet-shaped (Asymmetric) Complex: This form is often considered the most physiologically relevant state.[4] It can be reliably formed by using a slight excess of GroEL to GroES in the presence of a non-hydrolyzable ATP analog or by using an ATPase-deficient GroEL mutant.[6]

  • Football-shaped (Symmetric) Complex: This state can be promoted by using an excess of GroES and a non-hydrolyzable ATP analog like ADP-BeFₓ.[5][7] It is particularly useful for studying substrate encapsulation in a double-cage chaperonin.[5]

Q3: What is the best nucleotide or analog to use for stabilization?

A: The choice of nucleotide is critical for arresting the ATPase cycle. While ATP is required to initiate complex formation, it also drives its dissociation.[8] Therefore, non-hydrolyzable analogs or transition-state mimics are essential.

  • ADP-AlFₓ and ADP-BeFₓ: These are transition-state analogs of ATP hydrolysis and are highly effective at trapping a stable, folding-active complex.[7][9] They mimic the ATP state just before or during phosphate (B84403) release and support the formation of stable GroEL-GroES complexes.[7]

  • GroEL D398A Mutant with ATP: An alternative and highly effective strategy is to use the GroEL D398A mutant. This mutant binds ATP with normal affinity but has a hydrolysis rate that is only about 2% of the wild-type, effectively trapping the ATP-bound state and allowing for stable complex formation with GroES.[10][11]

  • ATPγS or AMP-PNP: These are ground-state ATP analogs. While they can induce complex formation, studies suggest they often fail to produce the large-scale conformational changes required for a fully folding-active complex.[7]

  • ADP: Using ADP typically results in the formation of an asymmetric complex where the substrate remains bound to the apical domains and is not fully released into the folding chamber.[6][12]

Q4: My cryo-EM sample is heterogeneous, showing multiple conformations. How can I improve homogeneity?

A: Heterogeneity is a common challenge. It can arise from incomplete complex formation, the presence of different nucleotide-bound states, or dissociation. To improve homogeneity:

  • Optimize Stoichiometry: Carefully titrate the molar ratios of GroEL, GroES, substrate, and nucleotide to favor the desired complex.

  • Use an ATPase-deficient Mutant: The GroEL D398A mutant is highly recommended as it locks the complex in a stable ATP-bound state, significantly reducing conformational variability.[8][11]

  • Purification Post-Assembly: Use size-exclusion chromatography (SEC) immediately after complex formation to separate the desired complex from aggregates and unbound components.[13]

  • Buffer Optimization: Test different buffer conditions (pH, salt concentration) to find the most stabilizing environment for your specific complex.[13]

Q5: I suspect my GroEL preparation is contaminated with endogenous substrates. How can I remove them?

A: Co-purification of endogenous bacterial proteins with GroEL is a frequent problem that can interfere with subsequent experiments.[14][15] A highly effective method to strip these tightly bound substrates is to use an acetone (B3395972) precipitation step during purification. The GroEL tetradecamer is remarkably stable in 45% acetone, while most bound substrates will precipitate and can be removed.[14][16] Another strategy involves controlled disassembly and reassembly of the GroEL complex, which can release trapped substrates.[15]

Troubleshooting Guides

Problem: Low Yield of Assembled Complex
Potential CauseRecommended Solution
Inefficient nucleotide binding.Ensure the presence of sufficient Mg²⁺ (e.g., 5-20 mM), which is critical for nucleotide coordination.[17]
Incorrect protein stoichiometry.Empirically determine the optimal molar ratio of GroEL:GroES for your desired complex (e.g., 1:2 for "bullet", 1:4 for "football").
Inactive protein.Verify the purity and activity of your GroEL and GroES preparations. Perform an ATPase assay to confirm GroEL functionality.[14]
Sub-optimal buffer conditions.Screen different pH values (typically 7.5-8.0) and salt concentrations (e.g., 20-200 mM KCl).[5][18]
Problem: Complex Dissociates During Analysis
Potential CauseRecommended Solution
ATP hydrolysis is occurring.Replace ATP with a non-hydrolyzable analog (e.g., ADP-AlFₓ) or use the GroEL D398A mutant with ATP.[7][10]
Insufficient concentration of components.The GroEL-GroES interaction is concentration-dependent. Maintain adequate protein concentrations during purification and analysis.[1]
Destabilizing buffer conditions.Additives like glycerol (B35011) can sometimes be destabilizing for cryo-EM.[13] Test different stabilizing agents if necessary, but be mindful of their impact on imaging.
Time delay before analysis.For cryo-EM, minimize the time between complex formation, purification, and grid vitrification.[5]

Key Stabilization Strategies & Data

Use of Nucleotide Analogs

Trapping the GroEL-GroES complex requires halting the ATP hydrolysis cycle. Non-hydrolyzable analogs are essential for this purpose.

Nucleotide / AnalogState MimickedTypical ApplicationEfficacy & Notes
ATP with GroEL D398A ATP-bound (pre-hydrolysis)Traps a stable, folding-active cis complex.[11]Highly Recommended. Reduces ATPase activity to ~2% of WT, allowing stable complex formation without interfering analogs.[10][11]
ADP-AlFₓ / ADP-BeFₓ Transition StateStabilizes both "bullet" and "football" complexes for structural studies.[7]Highly Effective. Mimics the transition state of ATP hydrolysis, locking the complex in a stable conformation.[7][9]
ADP Post-hydrolysis / Substrate-boundForms an asymmetric complex, but substrate is often not fully released into the chamber.[6]Useful for studying the initial substrate-acceptor state, but not the folding-active state.
ATPγS / AMP-PNP Ground State (ATP-bound)Used in early studies to promote complex formation.Less Effective. May not induce the full conformational changes needed for a folding-active complex.[7]
Site-Directed Mutagenesis

Mutations can be engineered into GroEL or GroES to alter their interaction, stability, or enzymatic activity.

MutantProteinEffectApplication in Structural Studies
D398A GroELReduces ATP hydrolysis rate to ~2% of wild-type.[10][11]Primary tool for stabilization. Allows formation of a stable GroEL-GroES-ATP complex that is functionally trapped before hydrolysis.[8][19]
SR1 GroELForms only single rings, cannot complete the reaction cycle on its own.[20]Used to study the function of a single GroEL ring and its interaction with GroES mutants.
Various GroES mutants GroESCan have reduced affinity for GroEL.[20]Used to investigate the specific residues involved in the GroEL-GroES interaction.[20]

Visualizations

Diagrams of Pathways and Workflows

GroEL_Cycle cluster_trans Trans Ring Cycle cluster_cis Cis Ring Formation & Dissociation A GroEL-GroES-ADP (Asymmetric Complex) B Substrate & ATP Binding A->B Accepts Substrate C GroEL-Substrate-ATP (Open Complex) B->C Conformational Change D GroES Binding C->D Recruits GroES E Folding-Active 'Cis' Complex (GroEL-GroES-Substrate-ATP) D->E Encapsulation F ATP Hydrolysis E->F ~10 seconds G ADP & Pi Bound F->G H Release of GroES, ADP & Folded Substrate G->H Triggered by ATP binding to trans ring H->A Cycle Repeats

Caption: The functional cycle of the GroEL-GroES chaperonin system.

Experimental_Workflow cluster_prep 1. Protein Preparation cluster_assembly 2. Complex Assembly & Stabilization cluster_purification 3. Homogenization cluster_analysis 4. Structural Analysis P1 Overexpress GroEL (e.g., D398A) & GroES in E. coli P2 Purify GroEL using Acetone & Chromatography P1->P2 A1 Mix GroEL, GroES, Substrate & Nucleotide Analog/ATP P2->A1 P3 Purify GroES P3->A1 A2 Incubate to allow complex formation A1->A2 C1 Size-Exclusion Chromatography (SEC) to isolate homogenous complex A2->C1 S1 Assess Purity & Integrity (SDS-PAGE, Native PAGE) C1->S1 S2 Prepare Grids for Cryo-EM or Crystallization Trials S1->S2

Caption: General experimental workflow for stabilizing the GroEL-GroES complex.

Troubleshooting_Tree Start Problem: Complex is Unstable Q1 Are you using ATP with Wild-Type GroEL? Start->Q1 Sol1 Use GroEL D398A + ATP OR WT GroEL + ADP-AlFx Q1->Sol1 Yes Cont1 Continue to next check Q1->Cont1 No Q2 Is GroEL prep free of endogenous substrates? Cont1->Q2 Sol2 Re-purify GroEL using acetone treatment step Q2->Sol2 No Cont2 Continue to next check Q2->Cont2 Yes Q3 Are buffer conditions (pH, salt) optimized? Cont2->Q3 Sol3 Screen buffer conditions. Check for sufficient Mg2+. Q3->Sol3 No End Complex should be stable. Consider cross-linking. Q3->End Yes

Caption: Troubleshooting decision tree for GroEL-GroES complex instability.

Experimental Protocols

Protocol 1: Purification of Contaminant-Free GroEL

This protocol incorporates an acetone wash to remove tightly bound endogenous substrate proteins.[14][16]

  • Cell Lysis: Resuspend the E. coli cell pellet overexpressing GroEL in lysis buffer (50 mM Tris-HCl pH 7.5, 60 mM KCl, 10 mM MgCl₂, 2 mM DTT, protease inhibitors). Lyse cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 45 minutes at 4°C to pellet cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Cut: Slowly add ammonium sulfate to the supernatant to a final concentration of 55% saturation. Stir for 1 hour at 4°C. Centrifuge to collect the protein precipitate.

  • Acetone Wash: Resuspend the pellet in a minimal amount of buffer. While stirring vigorously at 4°C, slowly add ice-cold acetone to a final concentration of 45% (v/v). Stir for 30 minutes.

  • Pellet Collection: Centrifuge at 10,000 x g for 15 minutes at 4°C. The pellet contains GroEL, while many contaminants remain in the supernatant.

  • Ion-Exchange Chromatography: Resuspend the pellet and dialyze against ion-exchange buffer (e.g., 50 mM Tris pH 7.5, 1 mM EDTA, 5 mM MgCl₂). Load onto a DEAE Sepharose column and elute with a linear NaCl gradient (e.g., 0-500 mM).[5][21] GroEL typically elutes around 350 mM NaCl.[21]

  • Size-Exclusion Chromatography (SEC): As a final polishing step, run the pooled fractions over an SEC column (e.g., Superose 6) to isolate the tetradecameric GroEL complex.

  • QC: Assess purity by SDS-PAGE and concentration by UV absorbance.

Protocol 2: Formation of a Stable Complex using GroEL(D398A)

This protocol utilizes the ATPase-deficient D398A mutant to trap an ATP-bound state.[19]

  • Reactants: Prepare purified GroEL(D398A), GroES, and your substrate protein of interest in reaction buffer (50 mM Tris-Acetate pH 7.5, 20 mM MgCl₂, 200 mM KCl).

  • Substrate Denaturation: Denature the substrate protein in a suitable denaturant (e.g., 8 M urea (B33335) or 6 M Guanidine-HCl).

  • Initial Binding: Mix GroEL(D398A) and denatured substrate. The substrate will bind to the apical domains of the chaperonin.

  • Complex Formation: To the GroEL-substrate mixture, add GroES (e.g., 2-fold molar excess over GroEL rings) and ATP (e.g., 1-2 mM final concentration).

  • Incubation: Incubate the reaction at room temperature or 25°C for 30-60 minutes to allow for complete formation of the asymmetric "bullet" complex.

  • Purification: Immediately purify the assembled complex using an SEC column equilibrated in the same reaction buffer (containing ATP) to separate the stable GroEL-GroES complex from unbound components.

  • Analysis: Use the purified complex for structural studies.

Protocol 3: Trapping the Complex using ADP-AlFₓ

This protocol creates a stable transition-state mimic.

  • Reactants: Prepare purified wild-type GroEL, GroES, and substrate in reaction buffer (e.g., 50 mM HEPES pH 8.0, 20 mM Mg(OAc)₂, 10 mM KCl).

  • Complex Assembly: Mix GroEL, GroES, and denatured substrate in the reaction buffer.

  • Nucleotide Addition: Add ADP to a final concentration of 1 mM.

  • Formation of AlFₓ: Add BeCl₂ and KF (e.g., 5 mM and 10 mM, respectively) or AlCl₃ and NaF to the mixture. This will form the AlFₓ or BeFₓ complex in situ, which will bind to the ADP in the nucleotide pocket, mimicking the transition state.[5]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Purification & Analysis: Proceed with SEC purification and subsequent analysis as described in Protocol 2.

References

Technical Support Center: Refinement of Molecular Dynamics Simulations of the GroES Mobile Loop

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on molecular dynamics (MD) simulations of the GroES mobile loop.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound?

The this compound is a flexible region of the GroES co-chaperonin that is crucial for its interaction with the GroEL chaperonin. This loop, typically composed of 16-20 amino acids, undergoes a significant conformational change upon binding to the apical domain of GroEL, transitioning from a disordered state to a more ordered β-hairpin structure. This binding event is essential for capping the GroEL cavity, creating a protected environment for protein folding. The flexibility of the mobile loop is critical for the efficient capture and release of substrate proteins and for the overall function of the GroEL/GroES chaperonin system.

Q2: Which force fields are best suited for simulating the this compound?

The choice of force field is critical for accurately simulating the flexibility and conformational dynamics of the this compound, which can be considered an intrinsically disordered region (IDR). Standard force fields may sometimes over-stabilize secondary structures. For IDPs and flexible loops like the this compound, consider using force fields specifically parameterized or validated for disordered proteins.

Force Field Recommendations:

Force Field FamilySpecific RecommendationsKey Characteristics
AMBER ff99SBildn, ff14SBWell-established force fields. ff99SBildn has been shown to perform well for IDPs.
CHARMM CHARMM36mA more recent force field with improved parameters for dihedral angles, showing good performance for IDPs.
GROMOS GROMOS 53A6, 54A7Widely used force fields in the GROMACS simulation package.

It is highly recommended to perform test simulations with a few different force fields and compare the results against available experimental data to select the most appropriate one for your specific system and research question.

Q3: How can I validate my simulation results against experimental data?

Validating simulation results against experimental data is a crucial step to ensure the accuracy of your computational model. For the this compound, several experimental techniques can provide data for comparison:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein dynamics at atomic resolution. You can compare simulated observables such as J-couplings, chemical shifts, and Nuclear Overhauser Effects (NOEs) with experimental NMR data.[1][2][3] Relaxation parameters from NMR can also be used to validate the timescales of motions observed in simulations.[4]

  • X-ray Crystallography: While crystallography provides a static picture, it can be used to validate the overall fold and key interactions of the ordered state of the mobile loop when bound to GroEL. The root-mean-square deviation (RMSD) between the simulated average structure and a crystal structure is a common validation metric.

  • Cryo-Electron Microscopy (Cryo-EM): Similar to X-ray crystallography, cryo-EM can provide structural information for the GroEL/GroES complex that can be used for validation.

Troubleshooting Guides

Problem 1: The this compound is too flexible or collapses during the simulation.

Symptoms:

  • Unusually high Root Mean Square Fluctuation (RMSF) values for the loop residues.

  • The loop adopts a collapsed, non-physical conformation and remains stuck.

  • The overall Root Mean Square Deviation (RMSD) of the protein does not stabilize.[5]

Possible Causes and Solutions:

CauseSolution
Inappropriate Force Field As discussed in the FAQs, the choice of force field is critical. A force field that is not well-parameterized for disordered regions might lead to unrealistic conformations. Action: Test different force fields, particularly those developed or validated for IDPs.
Insufficient Sampling The conformational landscape of a flexible loop is vast. A standard MD simulation might not be long enough to adequately sample all relevant conformations, leading to the system getting trapped in a local minimum. Action: Increase the simulation time. Consider using enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) or Metadynamics to overcome energy barriers and explore a wider range of conformations.
Starting Structure Issues If the initial structure of the loop is in a high-energy or unrealistic conformation, it may collapse or exhibit excessive flexibility. Action: Start from multiple, diverse initial conformations of the loop. These can be generated using loop modeling software or by running short, high-temperature simulations to generate a set of starting structures.
Solvent Model The choice of water model can influence the behavior of flexible loops. Action: Ensure you are using a water model that is compatible with your chosen force field and has been shown to perform well for protein simulations.
Problem 2: The simulation converges to a single, rigid conformation of the mobile loop.

Symptoms:

  • Very low RMSF values for the loop residues, suggesting a lack of flexibility.

  • The loop remains in a single conformation throughout the simulation, which may not be consistent with its known disordered nature in the unbound state.

Possible Causes and Solutions:

CauseSolution
Force Field Bias Some force fields may have a bias towards particular secondary structures (e.g., helical or extended). This can artificially stabilize a single conformation of the loop. Action: As before, test different force fields. Analyze the dihedral angle distributions from your simulation and compare them to what is expected for a flexible loop.
Simulation Time Too Short The simulation might have converged to a local energy minimum and not had enough time to explore other conformations. Action: Extend the simulation time significantly. Even for a seemingly stable trajectory, longer simulations are often needed to capture slower conformational transitions.
Missing Ions or Incorrect Protonation States The electrostatic environment plays a significant role in the conformational dynamics of flexible loops. Action: Ensure that the system is properly neutralized with ions and that the protonation states of titratable residues are correctly assigned for the simulated pH.

Experimental Protocols

Protocol: Basic Molecular Dynamics Simulation of the this compound using GROMACS

This protocol provides a general workflow for setting up and running a conventional MD simulation of the GroES protein with a focus on its mobile loop.

Workflow Diagram:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain PDB Structure Preprocess 2. Pre-process PDB (Remove water, add hydrogens) PDB->Preprocess Topology 3. Generate Topology (pdb2gmx) Preprocess->Topology Box 4. Define Simulation Box (editconf) Topology->Box Solvate 5. Solvate System (solvate) Box->Solvate Ions 6. Add Ions (grompp, genion) Solvate->Ions EM 7. Energy Minimization (grompp, mdrun) Ions->EM NVT 8. NVT Equilibration (grompp, mdrun) EM->NVT NPT 9. NPT Equilibration (grompp, mdrun) NVT->NPT Production 10. Production MD (grompp, mdrun) NPT->Production Analysis 11. Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: A general workflow for preparing and running an MD simulation in GROMACS.

Steps:

  • Obtain and Prepare the Protein Structure:

    • Download the crystal structure of GroES (e.g., from the Protein Data Bank).

    • Clean the PDB file by removing any crystallographic water molecules, ligands, or other non-protein atoms unless they are relevant to your study.

    • Use a molecular visualization program to inspect the structure and ensure there are no missing residues or atoms in the mobile loop region. If there are, they will need to be modeled in.

  • Generate the Topology:

    • Use the gmx pdb2gmx command in GROMACS to generate the protein topology.

    • Choose a force field and water model. This is a critical step, and you should refer to the FAQ on force fields for guidance.

    • gmx pdb2gmx -f protein.pdb -o protein_processed.gro -water spce

  • Create the Simulation Box:

    • Define the dimensions of the simulation box using gmx editconf. A cubic or dodecahedron box is common. Ensure there is a sufficient distance (e.g., at least 1.0 nm) between the protein and the box edge.

    • gmx editconf -f protein_processed.gro -o protein_newbox.gro -c -d 1.0 -bt cubic

  • Solvate the System:

    • Fill the simulation box with water molecules using gmx solvate.

    • gmx solvate -cp protein_newbox.gro -cs spc216.gro -o protein_solv.gro -p topol.top

  • Add Ions:

    • Add ions to neutralize the system and to reach a desired salt concentration using gmx grompp and gmx genion.

    • gmx grompp -f ions.mdp -c protein_solv.gro -p topol.top -o ions.tpr

    • gmx genion -s ions.tpr -o protein_solv_ions.gro -p topol.top -pname NA -nname CL -neutral

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.

    • gmx grompp -f minim.mdp -c protein_solv_ions.gro -p topol.top -o em.tpr

    • gmx mdrun -v -deffnm em

  • Equilibration (NVT and NPT):

    • Perform a two-stage equilibration process. First, equilibrate the system in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

    • Then, equilibrate in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein heavy atoms during equilibration.

    • NVT:

      • gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

      • gmx mdrun -v -deffnm nvt

    • NPT:

      • gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr

      • gmx mdrun -v -deffnm npt

  • Production MD:

    • Run the production simulation for the desired length of time without position restraints.

    • gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_1.tpr

    • gmx mdrun -v -deffnm md_0_1

  • Analysis:

    • Analyze the resulting trajectory to study the dynamics of the this compound. Common analyses include calculating RMSD, RMSF, radius of gyration, and dihedral angle distributions.

Data Presentation

Table 1: Representative Simulation Parameters for this compound Simulations
ParameterValueDescription
Force Field AMBER ff14SB, CHARMM36mRecommended force fields for proteins with disordered regions.
Water Model TIP3P, TIP4P-DTIP4P-D is often used with force fields specifically tuned for IDPs.
Ensemble NPTConstant pressure and temperature, closely mimicking physiological conditions.
Temperature 300 KPhysiological temperature.
Pressure 1 barPhysiological pressure.
Time Step 2 fsA standard time step for biomolecular simulations with constrained hydrogen bonds.
Simulation Time >100 nsLonger simulations are generally required to adequately sample the conformational space of flexible loops.
Non-bonded cutoff 1.0-1.2 nmCutoff distance for non-bonded interactions.
PME YesParticle Mesh Ewald for treating long-range electrostatic interactions.
Table 2: Example Quantitative Analysis of a this compound Simulation

The following table provides example data that could be generated from a 200 ns simulation of the GroES protein. The mobile loop residues are approximately 16-33.

Analysis MetricValueInterpretation
Full Protein RMSD (backbone) 0.25 ± 0.05 nmThe overall protein structure is stable during the simulation.
Mobile Loop RMSD (backbone) 0.4 ± 0.1 nmThe mobile loop shows higher deviation, indicating its flexibility.
Average Mobile Loop RMSF (Cα) 0.3 nmThe mobile loop residues are significantly more flexible than the rest of the protein.
Average Rest of Protein RMSF (Cα) 0.1 nmThe core of the protein remains relatively rigid.

Visualization of Logical Relationships

Diagram: Troubleshooting High RMSD in a Flexible Loop Simulation

high_rmsd_troubleshooting start High RMSD in Mobile Loop check_pbc Check for Periodic Boundary Condition Artifacts start->check_pbc recenter_wrap Re-center and wrap the trajectory check_pbc->recenter_wrap reanalyze Re-calculate RMSD recenter_wrap->reanalyze is_still_high Is RMSD still high? reanalyze->is_still_high cause_ff Potential Cause: Inappropriate Force Field is_still_high->cause_ff Yes cause_sampling Potential Cause: Insufficient Sampling is_still_high->cause_sampling Yes cause_start Potential Cause: Bad Starting Structure is_still_high->cause_start Yes end Problem Solved is_still_high->end No solution_ff Solution: Test different force fields (e.g., IDP-specific) cause_ff->solution_ff solution_sampling Solution: Increase simulation time or use enhanced sampling cause_sampling->solution_sampling solution_start Solution: Generate and simulate multiple starting structures cause_start->solution_start

Caption: A flowchart for troubleshooting high RMSD values in a flexible loop simulation.

References

Minimizing protein aggregation in GroEL-GroES functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering protein aggregation issues during GroEL-GroES functional assays.

Troubleshooting Guide

Issue 1: Substrate protein precipitates upon dilution into the refolding buffer.

This is a common issue indicating that the substrate protein is aggregating before it can effectively bind to GroEL.

Potential CauseTroubleshooting Strategy
High Protein Concentration Maintain a low final concentration of the substrate protein. It is often necessary to work at low protein concentrations to avoid aggregation that competes with productive folding pathways.[1][2][3]
Suboptimal Buffer Conditions Optimize the pH of the refolding buffer. Most proteins are least soluble at their isoelectric point (pI), so adjusting the pH to be at least one unit away from the pI can increase solubility.[2] Also, test different salt concentrations (e.g., KCl, NaCl) to find the optimal ionic strength for your protein.[2][4]
Inefficient Binding to GroEL Ensure that GroEL is in a state receptive to binding non-native substrates. The "apo" form of GroEL is the primary binding state.[5] Pre-incubating the denatured substrate with GroEL before initiating the folding reaction with ATP and GroES can be beneficial.[6]
Rapid Denaturant Removal If using dilution, add the denatured protein solution dropwise to the refolding buffer while gently stirring to ensure rapid and even distribution.[7] For dialysis, a stepwise decrease in denaturant concentration can improve refolding yields.[7]
Issue 2: Low yield of refolded, active protein despite minimal visible aggregation.

Even without visible precipitation, soluble aggregates or misfolded species can form, leading to a loss of biological activity.

Potential CauseTroubleshooting Strategy
Formation of Soluble Aggregates Add stabilizing agents to the refolding buffer. L-arginine (e.g., 0.5 M) and glycerol (B35011) (e.g., 10%) are commonly used to suppress aggregation and stabilize the native state.[1][7]
Incorrect Disulfide Bond Formation For proteins containing cysteine residues, include a redox shuffling system in the refolding buffer, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), to facilitate the formation of native disulfide bonds.[1][7]
Suboptimal Nucleotide Concentration The concentrations of ATP and ADP are critical for the GroEL-GroES reaction cycle. Ensure the ATP concentration is sufficient to drive the cycle forward.[5][6] The presence of ADP can influence the cycling and release of the substrate.[8]
Inefficient GroES Function Verify the concentration and purity of your GroES preparation. GroES is essential for encapsulating the substrate within the GroEL cavity, which is critical for efficient folding of many proteins.[9][10]
Issue 3: Refolded protein is active but aggregates over time.

This suggests that the refolded protein is not fully stable under the assay or storage conditions.

Potential CauseTroubleshooting Strategy
Inherent Instability of the Native State Screen for optimal buffer conditions for the refolded protein, including pH and ionic strength.[2] The addition of ligands or cofactors that bind to the native protein can also enhance its stability.[4]
Rebinding to GroEL In some cases, folded or partially folded proteins can rebind to GroEL, especially in the ADP-bound state.[9] This can be mitigated by optimizing the timing of the assay or by using a protein trap like α-casein to sequester free GroEL.[6]
Freeze-Thaw Instability If storing the refolded protein, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[2] The addition of a cryoprotectant like glycerol (10-20%) to the storage buffer can also prevent aggregation during freezing.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of GroEL:GroES:Substrate protein?

The optimal ratio can vary depending on the substrate protein. A common starting point is a molar excess of the chaperonin components. For instance, a ratio of 1:2:1 for Substrate:GroEL:GroES (monomer concentrations) is often used.[6] It is recommended to empirically determine the optimal ratio for your specific protein of interest.

Q2: How does ATP hydrolysis affect the GroEL-GroES functional cycle and protein folding?

ATP binding and hydrolysis drive the major conformational changes in GroEL that are essential for the reaction cycle.[5] ATP binding to the cis ring (the ring with the bound substrate) allows GroES to bind, leading to the encapsulation of the substrate.[11] ATP hydrolysis in the cis ring, followed by ATP binding to the trans ring, triggers the release of GroES and the folded or partially folded substrate.[12][13] While folding can occur in the absence of ATP hydrolysis with ADP, the rate is significantly slower.[8]

Q3: Can I use a denaturant other than urea (B33335) or guanidinium (B1211019) chloride?

While urea and guanidinium chloride are the most common denaturants, other methods can be employed depending on the protein. It's crucial to ensure complete denaturation for efficient subsequent refolding. The choice of denaturant and its removal method (dilution, dialysis) can significantly impact refolding efficiency.[7][14]

Q4: My protein has an affinity tag. Could this be interfering with the assay?

Yes, affinity tags can sometimes interfere with proper folding or interact with the GroEL-GroES system.[9] If you suspect the tag is causing issues, it may be necessary to cleave it off before the refolding assay. However, in some cases, co-expression with GroEL/GroES can help in the proper folding of tagged proteins.[9]

Q5: What methods can I use to quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Observation: The simplest method is to look for visible precipitates.[4]

  • Light Scattering: Dynamic Light Scattering (DLS) or static light scattering can be used to detect the presence of aggregates in solution.[4]

  • Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume of an SEC column.[4]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence.[15][16]

Experimental Protocols

General GroEL-GroES Mediated Refolding Assay

This protocol provides a general framework for a GroEL-GroES assisted refolding experiment. Optimization of concentrations and incubation times will be necessary for specific substrate proteins.

  • Preparation of Denatured Substrate:

    • Denature the substrate protein in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) for at least 2 hours at room temperature.[6]

  • Refolding Reaction Setup:

    • Prepare a refolding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT).[6]

    • In a reaction tube, add GroEL to the desired final concentration (e.g., 0.5 µM).[6]

    • Initiate the refolding by diluting the denatured substrate protein into the refolding buffer containing GroEL to a final concentration of, for example, 0.25 µM.[6]

    • Incubate for a short period (e.g., 10 minutes) to allow the formation of the GroEL-substrate complex.[6]

  • Initiation of the Folding Cycle:

    • Add GroES to the reaction mixture (e.g., 1 µM final concentration).[6]

    • Add ATP to a final concentration of 2.5 mM to start the folding reaction.[6]

  • Monitoring Refolding:

    • At various time points, take aliquots of the reaction mixture and measure the biological activity of the refolded protein using an appropriate functional assay.[6]

    • Express the recovered activity as a percentage of the activity of an equivalent amount of native protein.[6]

Visualizations

GroEL_GroES_Cycle cluster_unfolded Unfolded Substrate cluster_chaperonin Chaperonin System cluster_folded Folded Product Unfolded Unfolded Protein GroEL_apo GroEL (apo) Unfolded->GroEL_apo Binding GroEL_S GroEL-Substrate GroEL_S_ATP GroEL-S-ATP GroEL_S->GroEL_S_ATP + ATP Cis_Complex GroEL-S-GroES (Cis Complex) GroEL_S_ATP->Cis_Complex + GroES Folded_in_Cavity Folding in Cavity Cis_Complex->Folded_in_Cavity Encapsulation Release Release Folded_in_Cavity->Release ATP Hydrolysis + ATP in trans Release->GroEL_apo Reset Cycle Folded Native Protein Release->Folded Misfolded Misfolded/ Aggregated Release->Misfolded Misfolded->Unfolded Re-entry to cycle

Caption: The GroEL-GroES reaction cycle for protein folding.

Troubleshooting_Logic Start Protein Aggregation Observed Q1 When does aggregation occur? Start->Q1 A1 Upon dilution into refolding buffer Q1->A1 Initial Stage A2 During the refolding reaction Q1->A2 Intermediate Stage A3 Post-refolding/ During storage Q1->A3 Final Stage S1 Optimize [Protein] Optimize Buffer (pH, Salt) Improve GroEL Binding A1->S1 S2 Add Stabilizers (Arginine) Optimize Redox Buffer Check [ATP] & [GroES] A2->S2 S3 Optimize Storage Buffer Add Ligands/Cofactors Aliquot & Freeze at -80°C A3->S3

Caption: Troubleshooting flowchart for protein aggregation.

References

Validation & Comparative

A Comparative Analysis of GroES Mobile Loop Sequences Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The GroEL/GroES chaperonin system is a crucial component of the cellular machinery responsible for protein folding, making it an attractive target for novel antimicrobial drug development. The interaction between the GroEL chaperonin and its co-chaperonin, GroES, is mediated by a flexible "mobile loop" on the GroES protein. This guide provides a comparative analysis of the GroES mobile loop sequences from various bacterial species, highlighting key differences and their potential functional implications. The information presented is supported by experimental data and detailed methodologies to aid in further research and drug discovery efforts.

Data Presentation: Comparison of this compound Amino Acid Sequences

The mobile loop of GroES is a critical region of approximately 16-19 amino acids that directly interacts with the apical domain of GroEL. Variations in this sequence can influence the affinity and specificity of the GroEL-GroES interaction, thereby affecting the overall efficiency of the chaperonin system. The following table summarizes the amino acid sequences of the this compound from several key bacterial species.

Bacterial SpeciesMobile Loop SequenceSequence LengthKey Features
Escherichia coliAGDAGTIAGDGVKGE15Glycine-rich, contains charged residues (D, K, E)
Mycobacterium tuberculosisAGDGEVLGEGVKGPL15Contains bulky hydrophobic residues (V, L, P)
Thermus thermophilusAGDAATISGEGVKGE15Thermophilic adaptations, presence of Alanine
Pseudomonas aeruginosaAGDAGTIAGDGVKGE15Identical to E. coli sequence
Klebsiella pneumoniaeAGDAGTIAGDGVKGE15Identical to E. coli sequence
Acinetobacter baumanniiAGDAGTIAGDGVKGE15Identical to E. coli sequence

Functional and Structural Insights

The flexibility of the this compound is essential for its function.[1] In its unbound state, the loop is largely disordered. Upon binding to GroEL, it adopts a more defined β-hairpin conformation.[2][3][4] This induced fit is crucial for the proper capping of the GroEL folding chamber, which sequesters a substrate protein for folding.

Sequence variations within the mobile loop can have significant functional consequences. For instance, the mobile loop of Mycobacterium tuberculosis GroES features bulkier hydrophobic residues compared to the E. coli homolog. These differences may alter the interaction dynamics with their respective GroEL partners.[5] Studies have shown that even subtle changes in the mobile loop sequence can affect the stability of the GroEL-GroES complex and the efficiency of protein folding.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare this compound sequences and their functions.

Protein Expression and Purification of GroES

This protocol describes the overexpression and purification of GroES from E. coli, which can be adapted for other bacterial species.

a. Gene Cloning and Expression Vector Construction:

  • The groES gene is amplified from the genomic DNA of the target bacterium using PCR with specific primers.

  • The amplified gene is then cloned into an expression vector, such as pET-28a, which contains an inducible promoter (e.g., T7) and a purification tag (e.g., His-tag).

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • The culture is then incubated for an additional 4-6 hours at 30°C with shaking.

c. Cell Lysis and Protein Purification:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • The cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged GroES is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer (lysis buffer with 20 mM imidazole).

  • The GroES protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

  • The purity of the eluted protein is assessed by SDS-PAGE.

  • The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT) and stored at -80°C.

Analysis of GroEL-GroES Interaction using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of protein-protein interactions.

a. Immobilization of GroEL:

  • A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Purified GroEL is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to achieve the desired immobilization level.

  • The remaining activated groups are deactivated with an injection of ethanolamine-HCl.

b. Interaction Analysis:

  • A series of concentrations of purified GroES (the analyte) in a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.005% P20 surfactant) are injected over the immobilized GroEL surface.

  • The association and dissociation of GroES are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • The sensor surface is regenerated between each analyte injection using a regeneration solution (e.g., a short pulse of 0.1 M glycine-HCl, pH 2.5).

c. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Functional Assay of the GroEL/GroES System: Rhodanese Refolding

This assay measures the ability of the GroEL/GroES system to assist in the refolding of a denatured substrate protein, such as rhodanese.

a. Denaturation of Rhodanese:

  • Bovine heart rhodanese is denatured by incubation in a denaturation buffer (e.g., 6 M guanidinium (B1211019) chloride, 50 mM Tris-HCl pH 7.5, 5 mM DTT) for at least 2 hours at room temperature.

b. Refolding Reaction:

  • The refolding reaction is initiated by diluting the denatured rhodanese 100-fold into a refolding buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM KCl, 1 mM DTT) containing GroEL and GroES at specific concentrations.

  • ATP is added to a final concentration of 2 mM to start the chaperonin cycle.

  • The reaction is allowed to proceed at 25°C.

c. Measurement of Rhodanese Activity:

  • At various time points, aliquots are taken from the refolding reaction and assayed for rhodanese activity.

  • The activity is measured by monitoring the formation of thiocyanate (B1210189) from thiosulfate (B1220275) and cyanide, which can be quantified spectrophotometrically at 460 nm.

  • The percentage of refolded rhodanese is calculated relative to the activity of the same concentration of native rhodanese.

Mandatory Visualization

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Functional & Interaction Analysis PCR PCR Amplification of groES gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Induction IPTG Induction Transformation->Induction Lysis Cell Lysis Induction->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Purified Purified GroES Affinity->Purified SPR SPR Analysis (GroEL-GroES Interaction) Purified->SPR Refolding Rhodanese Refolding Assay (Functional Activity) Purified->Refolding Data Comparative Data Analysis SPR->Data Refolding->Data

Caption: Experimental workflow for comparing this compound function.

References

Functional differences between the GroES mobile loop and the Gp31 mobile loop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between the mobile loops of the co-chaperonins GroES and its bacteriophage T4 counterpart, Gp31. Understanding these differences is crucial for research in protein folding, chaperone-assisted mechanisms, and the development of novel therapeutics targeting bacterial and viral protein assembly.

Introduction: The Critical Role of the Mobile Loop

The GroEL/GroES chaperonin system is a vital molecular machine responsible for assisting the proper folding of a subset of cellular proteins in E. coli. The co-chaperonin, GroES, forms a dome-like cap on the GroEL chamber, creating an enclosed environment for substrate protein folding. This interaction is primarily mediated by a flexible "mobile loop" on each GroES subunit. Bacteriophage T4 utilizes the host's GroEL but has its own co-chaperonin, Gp31, which also possesses a mobile loop and performs a similar function. Despite their analogous roles, significant functional distinctions exist between the GroES and Gp31 mobile loops, largely dictated by structural differences.

Structural and Functional Comparison

The mobile loops of both GroES and Gp31 are intrinsically disordered in their free state but adopt a conserved β-hairpin conformation upon binding to the apical domain of GroEL[1]. This structural transition is fundamental to the chaperonin mechanism. However, key differences in the primary sequence and length of these loops lead to significant functional divergence.

Sequence and Structural Differences

The mobile loop of Gp31 is notably longer than that of GroES, consisting of 22 amino acids compared to GroES's 16[2]. This, along with a higher molecular weight of the Gp31 monomer (12 kDa vs. 10 kDa for GroES), contributes to a larger internal chamber volume in the GroEL-Gp31 complex[2]. Cryo-electron microscopy has revealed an 8% increase in the size of the folding cage, from 194,000 ų in GroEL-GroES to 210,000 ų in GroEL-Gp31[2]. This expanded cavity is essential for the folding of the large (56 kDa) bacteriophage T4 major capsid protein, gp23, which cannot be accommodated by the GroEL-GroES complex[2][3].

Table 1: Structural Comparison of GroES and Gp31 Mobile Loops

FeatureGroES Mobile LoopGp31 Mobile Loop
Length 16 amino acids22 amino acids
Bound Conformation β-hairpinβ-hairpin
Flexibility High in free form, required for function[4]High in free form
Impact on GroEL Cavity Forms a standard-sized folding chamberCreates an expanded folding chamber[2][3]
Functional Implications of Structural Differences

The primary functional consequence of the differing mobile loops is the substrate specificity of the respective chaperonin complexes. While the GroEL-Gp31 complex can functionally substitute for GroEL-GroES in folding a wide range of E. coli proteins, the reverse is not true for the specific substrate of Gp31, the bacteriophage capsid protein gp23[5][6].

Table 2: Functional Comparison of GroEL-GroES and GroEL-Gp31 Complexes

ParameterGroEL-GroESGroEL-Gp31
Binding Affinity (Qualitative) HighSlightly lower, faster dissociation
ATPase Rate Substrate and K+ dependent[7][8]Data on direct comparison is limited.
Substrate Specificity Broad range of cellular proteinsBroad range + large viral proteins (e.g., gp23)[5][6]
Folding Yield of gp23 No productive folding[5][6][9]Efficient folding in an ATP-dependent manner[5][6][10]
Folding Rate of gp23 N/AFaster than typical GroEL-GroES substrates[10]

The Chaperonin Cycle: A Tale of Two Loops

The chaperonin functional cycle involves the ATP-dependent binding and release of the co-chaperonin and substrate. The mobile loop plays a pivotal role in this dynamic process. The flexibility of the this compound is crucial for efficient complex formation and substrate folding, especially for substrates with high affinity for GroEL[4]. While the overall mechanism is conserved, the kinetics of the cycle differ between the GroES and Gp31 systems. Studies have indicated that the dissociation of Gp31 from GroEL is slightly faster than that of GroES, a feature that is further accelerated by the binding of its specific substrate, gp23.

Chaperonin_Cycle cluster_GroES GroEL-GroES Cycle cluster_Gp31 GroEL-Gp31 Cycle GroEL_S GroEL + Substrate GroEL_S_ATP GroEL-Substrate + ATP GroEL_S->GroEL_S_ATP ATP Binding GroEL_S_ATP_ES GroEL-Substrate-ATP + GroES (Mobile Loop Binding) GroEL_S_ATP->GroEL_S_ATP_ES GroES Binding Folding_ES Folding Chamber (GroEL-ADP-Substrate)GroES GroEL_S_ATP_ES->Folding_ES Encapsulation & ATP Hydrolysis Release_ES Release + ATP (trans ring) Folding_ES->Release_ES Substrate Folding Release_ES->GroEL_S GroES, ADP, Substrate Release Folded_ES Folded Protein Release_ES->Folded_ES GroEL_gp23 GroEL + gp23 GroEL_gp23_ATP GroEL-gp23 + ATP GroEL_gp23->GroEL_gp23_ATP ATP Binding GroEL_gp23_ATP_Gp31 GroEL-gp23-ATP + Gp31 (Mobile Loop Binding) GroEL_gp23_ATP->GroEL_gp23_ATP_Gp31 Gp31 Binding Folding_Gp31 Expanded Folding Chamber (GroEL-ADP-gp23)Gp31 GroEL_gp23_ATP_Gp31->Folding_Gp31 Encapsulation & ATP Hydrolysis Release_Gp31 Release + ATP (trans ring) Folding_Gp31->Release_Gp31 gp23 Folding Release_Gp31->GroEL_gp23 Gp31, ADP, gp23 Release Folded_Gp31 Folded gp23 Release_Gp31->Folded_Gp31

Caption: The chaperonin functional cycle for GroEL-GroES and GroEL-Gp31.

Experimental Protocols

Coupled Enzyme ATPase Assay

This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH, which is coupled to the production of ADP.

Materials:

Protocol:

  • Prepare the assay buffer with the coupling system.

  • Add GroEL to a final concentration of 0.1-0.5 µM.

  • Add GroES or Gp31 to a final concentration of 0.2-1.0 µM.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

In Vitro Protein Folding Assay (Thermolysin Protection)

This assay assesses the folding of a substrate protein by its resistance to proteolysis.

Materials:

  • Purified GroEL, GroES, and Gp31

  • Substrate protein (e.g., denatured rhodanese or gp23)

  • Denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride)

  • Folding Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂

  • ATP solution (100 mM)

  • Thermolysin solution (1 mg/ml)

  • EDTA solution (250 mM)

  • SDS-PAGE reagents

Protocol:

  • Denature the substrate protein in the denaturant.

  • Initiate folding by diluting the denatured substrate into the folding buffer containing GroEL.

  • Add GroES or Gp31 and ATP to initiate the chaperonin-assisted folding cycle.

  • At various time points, take aliquots of the reaction and add thermolysin to a final concentration of 0.1 mg/ml.

  • Incubate for a short period (e.g., 15-30 minutes) to allow digestion of unfolded protein.

  • Stop the proteolysis by adding EDTA.

  • Analyze the samples by SDS-PAGE to visualize the amount of protected (folded) substrate protein.

  • Quantify the band intensities to determine the folding yield over time.

Experimental_Workflow cluster_ATPase ATPase Assay cluster_Folding Protein Folding Assay Prepare Assay Mix Prepare Assay Mix Add Chaperonins Add Chaperonins Prepare Assay Mix->Add Chaperonins Equilibrate Equilibrate Add Chaperonins->Equilibrate Initiate with ATP Initiate with ATP Equilibrate->Initiate with ATP Monitor A340 Monitor A340 Initiate with ATP->Monitor A340 Calculate Rate Calculate Rate Monitor A340->Calculate Rate Denature Substrate Denature Substrate Dilute into Folding Buffer Dilute into Folding Buffer Denature Substrate->Dilute into Folding Buffer Add Chaperonins & ATP Add Chaperonins & ATP Dilute into Folding Buffer->Add Chaperonins & ATP Time-course Sampling Time-course Sampling Add Chaperonins & ATP->Time-course Sampling Thermolysin Pulse Thermolysin Pulse Time-course Sampling->Thermolysin Pulse Quench with EDTA Quench with EDTA Thermolysin Pulse->Quench with EDTA SDS-PAGE Analysis SDS-PAGE Analysis Quench with EDTA->SDS-PAGE Analysis Quantify Folding Quantify Folding SDS-PAGE Analysis->Quantify Folding

Caption: Experimental workflows for ATPase and protein folding assays.

Conclusion

The functional differences between the GroES and Gp31 mobile loops are a fascinating example of viral adaptation and provide valuable insights into the mechanism of chaperonin-assisted protein folding. The longer mobile loop of Gp31 and the resulting larger folding chamber of the GroEL-Gp31 complex are key to its specialized function in bacteriophage T4 morphogenesis. While both co-chaperonins utilize a conserved binding mechanism, subtle differences in their interaction kinetics and substrate specificity have profound biological consequences. Further research into these differences will undoubtedly enhance our understanding of protein folding and may pave the way for novel therapeutic strategies.

References

Unveiling the Dynamics of GroES: A Comparative Analysis of a Computational Model of the Mobile Loop with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A detailed validation of a computational model of the GroES mobile loop is presented, juxtaposing molecular dynamics simulation data with experimental findings from Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structural dynamics of this critical component of the GroEL-GroES chaperonin system.

The this compound, a segment of approximately 16 amino acids, plays a pivotal role in the function of the GroEL-GroES protein folding machinery. In its unbound state, the loop is characterized by a high degree of flexibility and disorder. However, upon binding to the apical domain of GroEL, it undergoes a significant conformational change, adopting a stable β-hairpin structure.[1] This transition is crucial for the encapsulation of substrate proteins within the GroEL folding chamber.

This guide focuses on the validation of a computational model derived from molecular dynamics (MD) simulations, as described by Shewmaker et al. (2001), against experimental data primarily from transferred Nuclear Overhauser Effect (trNOE) NMR spectroscopy and supplemented by high-resolution cryo-EM structures of the GroEL-GroES complex.

Comparative Analysis of Structural Parameters

The computational model and experimental data show remarkable agreement in the overall structure of the this compound upon binding to GroEL. Both methods converge on a β-hairpin conformation. The quantitative comparison of key structural parameters is summarized below.

ParameterComputational Model (Molecular Dynamics)Experimental Data (trNOE NMR)Experimental Data (Cryo-EM)
Overall Conformation β-hairpin with a Type I, G1 bulge turnβ-hairpin structure[1]Generally consistent with a folded loop structure, though individual loop resolution can vary.
Key Residues in β-strands Residues 19-23 and 28-32 form the two strands of the hairpin.NOE cross-peaks indicate proximity between backbone protons of these residues, consistent with a β-sheet.Not typically resolved at the residue level for the mobile loop.
Turn Region Gly24-Ala25-Thr26-Ile27 form the turn.Characteristic short-range NOEs and chemical shifts indicative of a turn structure.Loop region is generally less well-defined than the core of the complex.
Root Mean Square Deviation (RMSD) from ideal β-hairpin ~1.5 Å for backbone atoms.Not directly measured, but consistent with a well-defined structure.Not applicable.

Experimental and Computational Methodologies

A detailed understanding of the methodologies employed is crucial for a critical evaluation of the validation process.

Transferred Nuclear Overhauser Effect (trNOE) NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A synthetic peptide corresponding to the this compound (residues 13-32) is prepared. The peptide is dissolved in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) containing D₂O.

  • Interaction with GroEL: The peptide is mixed with a substoichiometric amount of the GroEL chaperonin. The fast exchange between the free and GroEL-bound states of the peptide is essential for the transferred NOE effect.

  • NMR Data Acquisition: A series of two-dimensional ¹H-¹H NOESY experiments are performed with varying mixing times (e.g., 50, 100, 150, 200 ms). This allows for the measurement of NOE buildup rates, which are proportional to the inverse sixth power of the inter-proton distance in the bound state.

  • Data Processing and Analysis: The acquired spectra are processed, and cross-peak intensities are measured. The initial buildup rates of the NOEs are used to calculate inter-proton distance restraints. These distance restraints are then used as input for structure calculation algorithms to determine the three-dimensional structure of the GroEL-bound peptide.

Cryo-Electron Microscopy (Cryo-EM)

Experimental Protocol:

  • Complex Formation: The GroEL-GroES complex is formed by incubating purified GroEL and GroES proteins in the presence of ADP.

  • Vitrification: A small aliquot of the complex solution is applied to a glow-discharged EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane, which vitrifies the sample and preserves the native structure of the complex.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. A large number of images (micrographs) are collected from different orientations of the complex.

  • Image Processing and 3D Reconstruction: Individual particle images are computationally extracted from the micrographs, aligned, and classified. A three-dimensional map of the GroEL-GroES complex is then reconstructed from the two-dimensional projection images. The resolution of the final map determines the level of structural detail that can be observed.

Molecular Dynamics (MD) Simulations

Computational Protocol:

  • System Setup: An extended conformation of the this compound peptide is placed in a simulation box containing explicit water molecules and ions to mimic physiological conditions.

  • Force Field: A suitable molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

  • Simulation: The system is subjected to energy minimization to remove any steric clashes. This is followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: The trajectory from the MD simulation is analyzed to identify the predominant conformations of the mobile loop. Structural parameters such as RMSD, hydrogen bonds, and secondary structure content are calculated to characterize the conformational ensemble. The simulated NOE distances can be back-calculated from the trajectory and compared directly with the experimental NMR data.

Validation Workflow

The process of validating the computational model with experimental data follows a logical progression, as illustrated in the diagram below.

ValidationWorkflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_analysis Data Analysis and Comparison cluster_validation Model Validation NMR trNOE NMR Spectroscopy NMR_Data NMR Distance Restraints & Chemical Shifts NMR->NMR_Data CryoEM Cryo-Electron Microscopy CryoEM_Data 3D Density Map (Overall Conformation) CryoEM->CryoEM_Data MD Molecular Dynamics Simulation MD_Data Conformational Ensemble (β-hairpin structure) MD->MD_Data Comparison Quantitative Comparison (Tables, RMSD) NMR_Data->Comparison CryoEM_Data->Comparison MD_Data->Comparison Validation Validated Computational Model Comparison->Validation

Workflow for validating the computational model of the this compound.

Conclusion

The strong concordance between the molecular dynamics simulations and the experimental data from transferred NOE NMR and cryo-EM provides a robust validation for the computational model of the this compound. This validated model, depicting a distinct β-hairpin structure upon binding to GroEL, offers valuable insights into the molecular mechanism of the chaperonin system. Such detailed structural and dynamic information is crucial for understanding the intricate process of protein folding and for the rational design of potential modulators of chaperonin activity in various therapeutic contexts.

References

Comparative Guide to the Biochemical Characterization of GroES Mobile Loop Point Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical properties of various point mutations within the mobile loop of the co-chaperonin GroES. The mobile loop, a flexible region of approximately 16-20 amino acids, is critical for the interaction with the chaperonin GroEL and the regulation of the protein folding cycle. Understanding the effects of specific mutations in this loop is crucial for elucidating the mechanism of chaperonin-assisted protein folding and for the potential development of therapeutic interventions targeting this system.

Introduction to the GroEL/GroES Chaperonin System

The GroEL/GroES system is a molecular machine essential for the proper folding of a subset of cellular proteins in E. coli and is homologous to the Hsp60/Hsp10 system in eukaryotes. GroEL consists of two heptameric rings stacked back-to-back, forming a central cavity where unfolded or misfolded substrate proteins bind. GroES is a heptameric ring that acts as a "lid" for the GroEL cavity, creating a secluded chamber for protein folding. This process is tightly regulated by ATP binding and hydrolysis.

The mobile loop of GroES is intrinsically disordered in its free state but adopts a defined β-hairpin structure upon binding to the apical domain of GroEL.[1] This interaction is crucial for triggering the conformational changes in GroEL necessary for substrate protein release into the folding chamber and for modulating the ATPase activity of GroEL. The flexibility of this loop is essential for efficient chaperonin function. Restricting its flexibility, for instance through disulfide cross-linking, leads to inefficient formation of the GroEL-polypeptide-GroES ternary complex and consequently, inefficient protein folding.[2]

Comparison of GroES Mobile Loop Point Mutations

Point mutations in the this compound can significantly alter the affinity for GroEL, modulate the ATPase activity of the complex, and affect the efficiency of protein folding. Below is a summary of the biochemical characteristics of several key mobile loop mutants compared to the wild-type GroES.

GroES VariantMutation LocationEffect on GroEL Binding AffinityEffect on GroEL ATPase ActivityEffect on Protein FoldingReference
Wild-Type -NormalBasal level, stimulated by substrateEfficient-
G23A Mobile LoopHigh AffinityAltered kineticsReduced efficiency at lower temperaturesFurtak et al., 2000
G24A Mobile LoopLow AffinityAltered kineticsReduced efficiency at higher temperaturesFurtak et al., 2000
I25A Mobile LoopReduced AffinityNot explicitly quantifiedLikely reduced efficiencyLiu et al., 2009[3]
V26A Mobile LoopReduced AffinityNot explicitly quantifiedLikely reduced efficiencyLiu et al., 2009[3]
A17C/A33C Mobile Loop (for cross-linking)Not explicitly quantifiedReduced stimulationInefficient folding of model substratesNojima et al., 2012[2]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below are protocols for key experiments used in the biochemical characterization of this compound mutations.

GroEL-GroES Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

This protocol provides a method to quantitatively determine the binding affinity (dissociation constant, Kd) between GroEL and GroES variants.

Materials:

  • Purified wild-type GroEL

  • Purified wild-type or mutant GroES

  • ITC buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 2 mM ADP

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare GroEL and GroES solutions in ITC buffer. Dialyze both proteins against the same buffer to minimize buffer mismatch effects.

  • Determine the precise concentrations of GroEL and GroES solutions spectrophotometrically.

  • Set up the ITC instrument according to the manufacturer's instructions. The typical experimental temperature is 25°C.

  • Load the sample cell with GroEL solution (e.g., 20 µM).

  • Load the injection syringe with the GroES variant solution (e.g., 200 µM).

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the GroES solution into the GroEL solution.

  • Record the heat changes associated with each injection.

  • Analyze the resulting titration curve using the instrument's software to determine the binding stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (Kd).

GroEL ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by GroEL in the presence of different GroES variants.

Materials:

  • Purified wild-type GroEL

  • Purified wild-type or mutant GroES

  • ATPase buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2

  • ATP solution (e.g., 100 mM)

  • Malachite green reagent for phosphate (B84403) detection (or a coupled enzymatic assay system)

Procedure:

  • Prepare a reaction mixture containing GroEL (e.g., 0.5 µM) and the GroES variant (e.g., 1 µM) in ATPase buffer.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw aliquots of the reaction and stop the reaction by adding a quenching solution (e.g., 0.5 M EDTA or by flash-freezing).

  • Quantify the amount of inorganic phosphate (Pi) released using the malachite green assay or a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Plot the concentration of Pi released over time. The initial rate of ATP hydrolysis is determined from the linear phase of the plot.

  • To determine kinetic parameters (kcat and Km), the assay should be performed with varying concentrations of ATP.

Chaperonin-Assisted Protein Refolding Assay

This assay measures the ability of GroEL and GroES variants to facilitate the refolding of a denatured substrate protein.

Materials:

  • Purified wild-type GroEL

  • Purified wild-type or mutant GroES

  • Substrate protein (e.g., denatured rhodanese or malate (B86768) dehydrogenase)

  • Denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride)

  • Refolding buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 2 mM DTT

  • ATP solution

Procedure:

  • Denature the substrate protein by incubation in a high concentration of denaturant (e.g., 6 M guanidinium chloride).

  • Prepare a refolding mixture containing GroEL (e.g., 1 µM) and the GroES variant (e.g., 2 µM) in refolding buffer.

  • Initiate the refolding reaction by diluting the denatured substrate protein (e.g., 100-fold) into the refolding mixture, resulting in a final substrate concentration of e.g., 0.1 µM.

  • Immediately after dilution, add ATP to a final concentration of 2 mM to start the chaperonin cycle.

  • At various time points, take aliquots of the reaction mixture and measure the enzymatic activity of the refolded substrate protein. For example, for rhodanese, the formation of thiocyanate (B1210189) from thiosulfate (B1220275) and cyanide can be monitored spectrophotometrically.

  • The percentage of refolded protein is calculated by comparing the activity at each time point to the activity of an equivalent concentration of native substrate protein.

  • Plot the percentage of refolded protein against time to determine the refolding rate and yield.

Visualizations

GroEL-GroES Chaperonin Cycle

GroEL_GroES_Cycle cluster_0 GroEL GroEL (Apo) GroEL_ATP_S GroEL-ATP-Substrate GroEL->GroEL_ATP_S Substrate, ATP GroEL_ES_ATP_S GroEL-GroES-ATP-Substrate (Cis-ternary complex) GroEL_ATP_S->GroEL_ES_ATP_S GroES GroEL_ES_ADP_S GroEL-GroES-ADP-Substrate (Folding chamber) GroEL_ES_ATP_S->GroEL_ES_ADP_S ATP Hydrolysis GroEL_ADP GroEL-ADP GroEL_ES_ADP_S->GroEL_ADP Release of Folded Substrate, GroES, ADP GroEL_ADP->GroEL ADP dissociation caption Simplified GroEL-GroES reaction cycle.

Caption: Simplified GroEL-GroES reaction cycle.

Experimental Workflow for Chaperonin-Assisted Refolding

Refolding_Workflow cluster_workflow Chaperonin-Assisted Protein Refolding Assay start Native Substrate Protein denaturation Denaturation (e.g., 6M GdmCl) start->denaturation denatured_protein Denatured Substrate denaturation->denatured_protein dilution Dilution into Refolding Buffer with GroEL and GroES variant denatured_protein->dilution atp_addition Initiate Cycle (add ATP) dilution->atp_addition refolding Time-course Incubation atp_addition->refolding activity_assay Measure Substrate Enzymatic Activity refolding->activity_assay analysis Calculate % Refolding and Rate activity_assay->analysis end Refolding Kinetics analysis->end caption Workflow for a chaperonin-assisted refolding experiment.

Caption: Workflow for a chaperonin-assisted refolding experiment.

Logical Relationship of Mobile Loop Mutations to Function

Mutation_Function_Relationship cluster_relationship Impact of this compound Mutations mutation Point Mutation in This compound affinity Altered GroEL Binding Affinity (Kd) mutation->affinity atpase Modified GroEL ATPase Activity (kcat, Km) mutation->atpase folding Altered Protein Folding Efficiency (Rate, Yield) affinity->folding atpase->folding phenotype Cellular Phenotype (e.g., Temperature Sensitivity) folding->phenotype caption Relationship between mobile loop mutations and function.

Caption: Relationship between mobile loop mutations and function.

References

A Comparative Analysis of Co-chaperonin Mobile Loop Flexibility: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a detailed comparative analysis of the flexibility of mobile loops from different co-chaperonins, key regulators of the chaperonin protein folding machinery. This document is intended for researchers, scientists, and drug development professionals working on protein folding, chaperone systems, and related therapeutic areas.

The function of group I chaperonins, such as E. coli GroEL and human mitochondrial Hsp60, is critically dependent on their interaction with co-chaperonins like GroES and Hsp10, respectively.[1] This interaction is primarily mediated by a highly flexible and intrinsically disordered "mobile loop" present in each subunit of the heptameric co-chaperonin.[2][3] This loop undergoes a significant conformational change, from disordered to an ordered β-hairpin, upon binding to the apical domain of the chaperonin, an event that is essential for the encapsulation of substrate proteins and the progression of the ATP-dependent folding cycle.[1][3] The degree of flexibility and the conformational preferences of this loop are critical determinants of the specificity and affinity of the chaperonin/co-chaperonin interaction.[1][4]

This guide compares the mobile loops of three well-characterized co-chaperonins: GroES from Escherichia coli, Hsp10 from human mitochondria, and Gp31 from bacteriophage T4.

Data Presentation: Co-chaperonin Mobile Loop Properties

While direct quantitative comparisons of flexibility metrics (e.g., Root Mean Square Fluctuation or NMR S² order parameters) across different studies are challenging due to varying experimental conditions, the available data provides significant insights into the distinct characteristics of these mobile loops.

PropertyGroES (E. coli)Hsp10 (Human)Gp31 (Bacteriophage T4)
Mobile Loop Length ~16 amino acids[3]18 amino acids~22 amino acids
Flexibility (Unbound) High degree of flexible disorder[3]Highly flexible; described as resembling a disordered polypeptide[4]Highly flexible polypeptide loop[2]
Motional Timescale (NMR) Not explicitly foundDominant timescales range from 0.6 to 18 ns[4]Not explicitly found
Bound Conformation β-hairpin with a Type I, G1 Bulge turn[3]Preferentially samples a hairpin conformation[4]Adopts a characteristic bulged hairpin conformation[2]
Qualitative Dynamics More dynamic than Hsp10[4]Less dynamic than GroES[4]Characterized by flexible disorder[2]

Experimental Protocols

The flexibility of co-chaperonin mobile loops is primarily investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Molecular Dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein dynamics at atomic resolution over a wide range of timescales.

  • Objective: To measure the amplitude and timescale of motion for individual atoms within the mobile loop.

  • Methodology:

    • Sample Preparation: Isotopically label the co-chaperonin with ¹⁵N.

    • Data Acquisition: Perform a series of NMR experiments to measure the ¹⁵N relaxation parameters (T₁, T₂, and the {¹H}-¹⁵N heteronuclear Nuclear Overhauser Effect, NOE).[4]

    • Data Analysis: Analyze the relaxation data using the "model-free" formalism.[5] This analysis yields the squared generalized order parameter (S²) for the N-H bond vector of each amino acid residue. The S² value ranges from 0 (completely flexible) to 1 (completely rigid).[5] Additionally, the analysis provides information on the timescale of internal motions (τe).[5] For the human Hsp10 mobile loop, analysis of relaxation data by spectral density mapping has been used to estimate the dominant timescales of motion, which range from 0.6 to 18 nanoseconds.[4]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent (D₂O). This rate is indicative of the solvent accessibility and secondary structure of a protein region.

  • Objective: To probe the conformational dynamics and solvent accessibility of the mobile loop.

  • Methodology:

    • Labeling: Incubate the co-chaperonin in a D₂O-based buffer for varying amounts of time.[6]

    • Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.[7]

    • Digestion: Digest the protein into peptides using an acid-stable protease (e.g., pepsin).

    • Mass Spectrometry: Analyze the peptide fragments by mass spectrometry to measure the mass increase due to deuterium incorporation.[6]

    • Data Analysis: Highly flexible and solvent-exposed regions, like the unbound mobile loop, will show rapid and extensive deuterium uptake. Upon binding to the chaperonin, the ordering and burial of the loop would result in a significant reduction in the rate and extent of deuterium exchange.[8]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to model the atomic-level movements and flexibility of proteins over time.

  • Objective: To calculate the fluctuation of each atom in the mobile loop and visualize its conformational ensemble.

  • Methodology:

    • System Setup: Prepare a system containing the co-chaperonin structure in a simulated aqueous environment.

    • Simulation: Run the simulation for a defined period (nanoseconds to microseconds), calculating the forces between atoms and their resulting motions using classical mechanics.

    • Trajectory Analysis: Analyze the resulting trajectory of atomic coordinates. A key metric is the Root Mean Square Fluctuation (RMSF), which is calculated for each residue.[9]

    • Interpretation: Higher RMSF values for the residues in the mobile loop indicate greater flexibility.[9] MD simulations of the GroES mobile loop have been used in combination with NMR data to define its bound β-hairpin structure.[3]

Visualization of the Chaperonin Functional Cycle

The flexibility of the co-chaperonin mobile loop is central to the chaperonin's mechanism of action. The following diagram illustrates the key steps in the GroEL/GroES functional cycle, highlighting the role of the mobile loop.

ChaperoninCycle cluster_unbound Unfolded Protein Binding cluster_folding Folding Chamber cluster_release Product Release GroEL_open GroEL (Open) GroEL_UP GroEL-UP Complex GroEL_open->GroEL_UP UP Unfolded Protein UP->GroEL_open Binding GroEL_GroES_UP_cis Cis-Complex (Ordered Loop) GroEL_UP->GroEL_GroES_UP_cis ATP + GroES Binding GroES GroES (Flexible Loop) GroES->GroEL_GroES_UP_cis Loop Orders GroEL_GroES_ADP_trans Trans-Complex GroEL_GroES_UP_cis->GroEL_GroES_ADP_trans ATP Hydrolysis & Folding Folded_Protein Folded Protein GroEL_GroES_ADP_trans->GroEL_open ATP + Substrate Binding to Trans Ring GroEL_GroES_ADP_trans->GroES Release GroEL_GroES_ADP_trans->Folded_Protein Release

Caption: The GroEL/GroES chaperonin functional cycle.

References

Unraveling the Functional Significance of the GroES Mobile Loop: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The intricate dance of protein folding, essential for virtually all life processes, is often aided by molecular chaperones. Among the most studied is the GroEL/GroES system in E. coli, a nanomachine that provides a safe environment for proteins to adopt their correct three-dimensional structures. A key player in this mechanism is the mobile loop of the co-chaperonin GroES, a flexible region that undergoes a significant conformational change upon binding to GroEL, thereby trapping a substrate protein within the GroEL cavity. This guide delves into the evolutionary conservation of the GroES mobile loop's function by comparing the wild-type E. coli GroES with a natural variant, the bacteriophage T4 Gp31 protein, and with functionally significant mutants of the this compound itself. We present quantitative data from functional assays, detailed experimental protocols, and visual representations of the underlying molecular processes.

Comparative Analysis of Co-chaperonin Function

The functionality of different co-chaperonins can be assessed by their impact on the ATPase activity of GroEL and their ability to assist in the refolding of denatured proteins. The following table summarizes key quantitative data for wild-type E. coli GroES, the bacteriophage T4 Gp31, and GroES variants with mutations in the mobile loop.

Co-chaperoninOrganism/MutationGroEL Binding Affinity (Kd)GroEL ATPase Activity (% of GroEL alone)Rhodanese Refolding Yield (%)Reference
Wild-type GroES Escherichia coli~1.1 - 1.2 µM~50%~75%[1]
Gp31 Bacteriophage T4Forms a stable complexInhibits ATPase activityCan substitute for GroES in vivo and in vitro[2][3]
GroES I25D E. coli (mutant)Weakened interaction~18% (with GroELSR)Reduced efficiency[4]
GroES L27D E. coli (mutant)Weakened interactionReduced inhibitionReduced efficiency[4]

Note: The data presented is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

GroEL ATPase Activity Assay (Malachite Green Assay)

This protocol measures the rate of ATP hydrolysis by GroEL in the presence and absence of co-chaperonins. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • GroEL protein

  • GroES, Gp31, or mutant GroES proteins

  • Triethanolamine (TEA) buffer (50 mM TEA, pH 7.5, 50 mM KCl, 20 mM MgCl2)

  • ATP solution (100 mM, pH 7.0)

  • Malachite Green reagent

  • Phosphate standard solution

Procedure:

  • Prepare a reaction mixture containing GroEL (final concentration 0.125 µM tetradecamer) in TEA buffer.

  • For reactions with co-chaperonins, add GroES, Gp31, or a GroES mutant to a final concentration of 0.3 µM (heptamer).

  • Incubate the mixture at 25°C for 10 minutes to allow for complex formation.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • At various time points (e.g., 0, 2, 4, 6, 8, 10, and 12 minutes), take aliquots of the reaction mixture.

  • Stop the reaction in the aliquots and measure the amount of released Pi using the Malachite Green reagent according to the manufacturer's instructions.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi in the experimental samples.

  • Calculate the rate of ATP hydrolysis (kcat) by plotting the concentration of Pi released over time. The rate is the slope of the linear portion of the graph.

GroEL-GroES Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (GroES) to a macromolecule (GroEL), allowing for the determination of the dissociation constant (Kd).

Materials:

  • GroEL protein

  • GroES, Gp31, or mutant GroES proteins

  • ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare solutions of GroEL and the co-chaperonin in the same ITC buffer. Degas the solutions to remove any dissolved air bubbles.

  • Load the GroEL solution into the sample cell of the ITC instrument.

  • Load the co-chaperonin solution into the injection syringe.

  • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

  • Initiate the titration, where small aliquots of the co-chaperonin are injected into the GroEL solution.

  • The instrument measures the heat released or absorbed during each injection.

  • The raw data is a series of heat pulses. Integrate these pulses to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of co-chaperonin to GroEL.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.[1]

Rhodanese Refolding Assay

This assay measures the ability of the GroEL/co-chaperonin system to assist in the refolding of denatured rhodanese, a model substrate protein.

Materials:

  • Bovine mitochondrial rhodanese

  • Denaturation buffer (e.g., 6 M guanidinium (B1211019) chloride)

  • Refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 5 mM DTT)

  • GroEL protein

  • GroES, Gp31, or mutant GroES proteins

  • ATP solution

  • Rhodanese activity assay reagents (e.g., KCN, thiosulfate)

Procedure:

  • Denature rhodanese by incubating it in the denaturation buffer.

  • Initiate refolding by diluting the denatured rhodanese into the refolding buffer containing GroEL (e.g., 2 µM) and the respective co-chaperonin (e.g., 4 µM).

  • Initiate the chaperonin cycle by adding ATP to the mixture.

  • At various time points, take aliquots of the refolding mixture.

  • Measure the enzymatic activity of the refolded rhodanese in the aliquots using a specific activity assay.

  • The refolding yield is calculated as the percentage of the activity of the refolded rhodanese compared to the activity of the same concentration of native rhodanese. The refolding rate can be determined by fitting the time course of activity recovery to a kinetic model.

Visualizing the Chaperonin Cycle and Experimental Workflow

To better understand the intricate processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the GroEL/GroES signaling pathway and a typical experimental workflow for studying co-chaperonin function.

GroEL_GroES_Cycle cluster_GroEL GroEL Double Ring GroEL_apo Apo GroEL GroEL_SP GroEL-Substrate GroEL_apo->GroEL_SP GroEL_ATP GroEL-ATP GroEL_SP_ATP GroEL-Substrate-ATP GroEL_SP->GroEL_SP_ATP ATP Binding Cis_Complex GroEL-GroES-Substrate-ADP (Cis) GroEL_SP_ATP->Cis_Complex GroES Binding Trans_Complex GroEL-GroES-ADP (Trans) Cis_Complex->Trans_Complex ATP Hydrolysis & Substrate Folding Folded_Substrate Folded Substrate Cis_Complex->Folded_Substrate Release Trans_Complex->GroEL_apo GroES & ADP Release ADP_Pi ADP + Pi Trans_Complex->ADP_Pi Substrate Unfolded Substrate Substrate->GroEL_apo Binding GroES GroES GroES->GroEL_SP_ATP ATP ATP ATP->GroEL_SP

Caption: The GroEL/GroES chaperonin cycle for protein folding.

Experimental_Workflow Start Start Protein_Prep Protein Purification (GroEL, GroES variants, Substrate) Start->Protein_Prep ATPase_Assay ATPase Activity Assay Protein_Prep->ATPase_Assay Binding_Assay Binding Affinity Assay (ITC/SPR) Protein_Prep->Binding_Assay Folding_Assay Protein Refolding Assay Protein_Prep->Folding_Assay Data_Analysis Data Analysis & Comparison ATPase_Assay->Data_Analysis Binding_Assay->Data_Analysis Folding_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparing co-chaperonin function.

Conclusion

The evolutionary conservation of the this compound's function is underscored by the ability of the bacteriophage Gp31 protein to functionally substitute for E. coli GroES in many contexts.[2] However, subtle differences in their interaction with GroEL and their efficiency in assisting the folding of specific substrates highlight the fine-tuning of this molecular machine. Mutagenesis studies of the this compound, particularly at key residues like I25 and L27, demonstrate the critical role of specific amino acid interactions in modulating the affinity for GroEL and, consequently, the overall efficiency of the chaperonin cycle.[4] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate structure-function relationships within the GroEL/GroES system and to explore the potential for engineering novel chaperonin systems for various biotechnological and therapeutic applications.

References

A Comparative Guide to Substrate Specificity in GroES Mobile Loop Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity and functional performance of various mobile loop variants of the co-chaperonin GroES. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to be a valuable resource for researchers investigating the intricate mechanism of the GroEL/GroES chaperonin system and for professionals in drug development targeting protein folding machinery.

Introduction

The GroEL/GroES system is a crucial molecular chaperone machinery responsible for assisting the proper folding of a wide range of cellular proteins. The binding and release of the cap protein, GroES, to the large GroEL chamber is a critical, ATP-dependent step that creates a protected environment for substrate protein folding. The interaction between GroEL and GroES is primarily mediated by a flexible "mobile loop" on each GroES subunit. Mutations within this mobile loop can significantly alter the affinity of GroES for GroEL, thereby impacting the chaperonin's ATPase activity, substrate encapsulation, and ultimately, its substrate folding efficiency and specificity. This guide focuses on a comparative analysis of key GroES mobile loop variants to elucidate how subtle changes in this region influence the chaperonin's function with different substrates.

Data Presentation: Performance of this compound Variants

The following tables summarize the quantitative data on the ATPase activity and substrate folding yields for different this compound variants. The data presented here is primarily from studies utilizing a single-ring version of GroEL (GroELsr), which allows for the study of a single folding cycle.

Table 1: Comparison of ATPase Activity of GroELsr in the Presence of this compound Variants

GroES VariantNumber of SubstitutionsRelative ATPase Activity (%)
Wild-type0~7%
I25D1~18%
I25D2~58%
L27D1~20%
L27D2~45%

Data adapted from a study on single-ring GroELsr, where the intrinsic ATPase activity of GroELsr alone is set to 100%[1].

Table 2: Comparison of Malate Dehydrogenase (MDH) Folding Yield with GroELsr and this compound Variants

GroES VariantNumber of SubstitutionsMDH Folding Yield (%)
Wild-type0~15%
I25D1~32%
I25D2>50%
L27D1Ineffective
L27D2~30%

Mandatory Visualization

The GroEL/GroES Chaperonin Cycle

The following diagram illustrates the key steps in the ATP-dependent GroEL/GroES chaperonin cycle, highlighting the crucial role of the this compound in binding to GroEL and initiating substrate protein folding within the enclosed chamber.

GroEL_GroES_Cycle cluster_trans Trans Ring cluster_cis Cis Ring GroEL_Open GroEL (Open Ring) Apical domains exposed GroEL_Substrate GroEL-Substrate Complex Non-native protein bound GroEL_Open->GroEL_Substrate 1. Substrate Binding GroEL_ATP_GroES GroEL-ATP-GroES-Substrate 'Bullet' formation GroEL_Substrate->GroEL_ATP_GroES 2. ATP & GroES Binding (Mobile Loop Interaction) Folding {Folding within Anfinsen Cage | Substrate refolds} GroEL_ATP_GroES->Folding 3. Encapsulation & Folding Initiation GroEL_ADP_GroES_Folded GroEL-ADP-GroES-Folded Protein Post-hydrolysis Folding->GroEL_ADP_GroES_Folded 4. ATP Hydrolysis GroEL_ADP_GroES_Folded->GroEL_Open 5. Release of GroES, ADP, & Folded Protein

The GroEL/GroES chaperonin functional cycle.
Experimental Workflow for Comparing Substrate Specificity

This diagram outlines a typical experimental workflow for characterizing and comparing the substrate specificity of different this compound variants.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Mutagenesis Site-Directed Mutagenesis of this compound Protein_Expression Expression & Purification of GroEL, GroES Variants, & Substrate Proteins Mutagenesis->Protein_Expression ATPase_Assay ATPase Activity Assay Protein_Expression->ATPase_Assay Refolding_Assays Substrate Refolding Assays (MDH, Rhodanese, GFP, etc.) Protein_Expression->Refolding_Assays Data_Collection Collect Quantitative Data: - ATPase rates - Folding yields/rates ATPase_Assay->Data_Collection Refolding_Assays->Data_Collection Comparison Comparative Analysis of Substrate Specificity Data_Collection->Comparison

Workflow for specificity analysis of GroES variants.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field.

Site-Directed Mutagenesis of GroES

Standard PCR-based site-directed mutagenesis is employed to introduce specific point mutations (e.g., G23A, G24A, I25D, L27D) into the groES gene cloned into an expression vector. The successful introduction of mutations should be confirmed by DNA sequencing.

Protein Expression and Purification
  • GroEL and GroES Variants : Recombinant GroEL and GroES variants are typically overexpressed in E. coli BL21(DE3) cells. Cells are grown in Luria-Bertani (LB) medium to an OD600 of 0.6-0.8 before induction with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification : Cell pellets are harvested, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT), and lysed by sonication. The lysate is cleared by centrifugation. Proteins are purified using a combination of ammonium (B1175870) sulfate (B86663) precipitation, anion-exchange chromatography (e.g., Q-Sepharose), and size-exclusion chromatography (e.g., Superdex 200). Protein purity is assessed by SDS-PAGE.

ATPase Activity Assay

The steady-state ATP hydrolysis rate is measured using a malachite green-based colorimetric assay to detect the release of inorganic phosphate (B84403).[1]

  • Reaction Mixture : Prepare a reaction mixture containing 0.125 µM of GroEL (or GroELsr) and 0.3 µM of the GroES variant in TEA buffer (50 mM triethanolamine, pH 7.5, 50 mM KCl, 20 mM MgCl2).

  • Incubation : Incubate the mixture at 25°C for 10 minutes.

  • Initiation : Initiate the hydrolysis reaction by adding ATP to a final concentration of 2 mM.

  • Time Points : At various time points (e.g., every 2 minutes for 12 minutes), take aliquots of the reaction.

  • Detection : Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at a wavelength of 620-650 nm.

  • Calculation : The rate of ATP hydrolysis is calculated from the slope of the linear portion of the phosphate release versus time plot.

Malate Dehydrogenase (MDH) Refolding Assay

The refolding of chemically denatured MDH is monitored by measuring the recovery of its enzymatic activity.

  • Denaturation : Denature porcine heart MDH (e.g., at 10-20 µM) in unfolding buffer (e.g., 6 M guanidinium (B1211019) hydrochloride, 50 mM Tris-HCl pH 7.5, 10 mM DTT) for at least 1 hour at room temperature.

  • Refolding Reaction : Initiate refolding by diluting the denatured MDH 100-fold into a refolding buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 2 mM DTT) containing GroEL (e.g., 1 µM) and the GroES variant (e.g., 2 µM).

  • ATP Addition : After a brief incubation to allow the formation of the GroEL-MDH complex, add ATP to a final concentration of 2 mM to initiate the folding cycle.

  • Activity Measurement : At different time points, take aliquots of the refolding reaction and add them to an assay mixture containing oxaloacetate and NADH. The enzymatic activity of refolded MDH is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculation : The percentage of refolded MDH is calculated by comparing the activity to that of an equivalent amount of native MDH.

Rhodanese Refolding Assay

The refolding of bovine mitochondrial rhodanese is monitored by a colorimetric assay that measures the formation of thiocyanate (B1210189).

  • Denaturation : Denature rhodanese in 8 M urea (B33335) containing 20 mM DTT for at least 2 hours on ice.[2]

  • Refolding Reaction : Initiate refolding by diluting the denatured rhodanese 100-fold into a refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 10 mM DTT, 50 mM Na2S2O3) containing GroEL and the GroES variant.[2]

  • Complex Formation : Allow the formation of the GroEL-rhodanese complex for about 5 minutes.[2]

  • Initiation : Add ATP to a final concentration of 5 mM to start the folding reaction.[2]

  • Activity Assay : At various time points, stop the reaction by adding the aliquot to a solution of potassium cyanide. Then, add ferric nitrate (B79036) solution. The activity of refolded rhodanese is proportional to the amount of thiocyanate produced, which forms a red complex with ferric ions, measured at 460 nm.

  • Calculation : The folding yield is determined by comparing the activity to that of native rhodanese.

Conclusion

The substrate specificity of the GroEL/GroES chaperonin system is intricately regulated by the dynamic interaction between the GroEL apical domains and the this compound. As the presented data indicates, even single amino acid substitutions in the mobile loop can have profound effects on the ATPase cycle and the ability to assist in the folding of specific substrates. The I25D and L27D variants, for instance, demonstrate differential capabilities in restoring the folding of MDH in a single-ring GroEL system, suggesting that the nature of the amino acid at these positions fine-tunes the interaction with GroEL in a substrate-dependent manner.

The lack of comprehensive quantitative data across a wider range of substrates for these and other important mobile loop variants, such as G23A and G24A, highlights a key area for future research. A more systematic investigation into how these variants handle substrates with different folding pathways, sizes, and hydrophobicities will be crucial for a complete understanding of the principles governing substrate recognition and folding by the GroEL/GroES machinery. The detailed experimental protocols provided in this guide offer a foundation for such future investigations. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of protein folding but may also open new avenues for therapeutic intervention in diseases associated with protein misfolding.

References

Unveiling the Chaperonin Dance: A Guide to Validating GroEL's Mobile Loop Conformation with Disulfide Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate conformational changes of molecular chaperones like GroEL is paramount. These nanomachines play a crucial role in protein folding, and their dysfunction is implicated in numerous diseases. A key element of the GroEL machinery is its mobile loop, which undergoes significant conformational shifts upon substrate and co-chaperone binding. This guide provides a comparative analysis of disulfide cross-linking as a powerful tool to validate these conformations, supported by experimental data and detailed protocols.

Probing the Open Conformation: A Comparative Look at Methodologies

Several techniques can be employed to study the conformational dynamics of GroEL's mobile loop. While each has its merits, disulfide cross-linking offers a unique approach to "trap" and visualize specific conformational states. Here, we compare it with two other common methods: Förster Resonance Energy Transfer (FRET) and Limited Proteolysis.

MethodPrincipleAdvantagesDisadvantages
Disulfide Cross-linking Introduction of cysteine residues at strategic locations allows for the formation of a disulfide bond when the residues are in close proximity, effectively locking a specific conformation.Covalently traps transient conformations, providing a stable snapshot for analysis. Relatively straightforward to implement and analyze via SDS-PAGE. Can be used to probe both inter- and intra-subunit interactions.Requires site-directed mutagenesis to introduce cysteine residues, which may perturb protein function. The cross-linking efficiency may not be 100%, potentially leading to a mixed population of states. Provides distance constraints but not real-time dynamic information.
Förster Resonance Energy Transfer (FRET) Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. Changes in conformation that alter the distance between the fluorophores result in a change in FRET efficiency.Provides real-time, quantitative information on conformational changes and dynamics in solution.[1] Highly sensitive to small changes in distance.Requires labeling with fluorescent probes, which can be technically challenging and may affect protein function. Data analysis can be complex. Limited to measuring distances between two specific points.
Limited Proteolysis Conformational changes can alter the accessibility of protease cleavage sites on the protein surface. Analyzing the resulting peptide fragments can reveal information about different conformational states.Does not require mutagenesis or labeling. Can provide a global overview of conformational changes. Relatively simple to perform.Provides low-resolution structural information. The interpretation of cleavage patterns can be complex. May not be sensitive to subtle conformational changes.[2][3][4]

Quantitative Analysis of GroEL Conformation via Disulfide Cross-linking

Disulfide cross-linking has been effectively used to demonstrate the nucleotide-dependent conformational changes in GroEL. By introducing cysteine residues at positions that are in close proximity only in the "open" conformation of the GroEL ring, the formation of disulfide bonds can be used as a direct readout of this state.[5] The extent of cross-linking can be quantified by non-reducing SDS-PAGE, where the cross-linked heptamer will migrate slower than the monomeric subunits.

ConditionNucleotideExpected GroEL ConformationObserved Cross-linking
1NonePredominantly closed ringsMinimal
2ADPOne ring open (GroEL_O)Partial
3ATPBoth rings open (GroEL_OO)Extensive
4ATP + GroESFormation of "bullet" and "football" complexesDependent on the specific complex formed

Data summarized from findings where engineered cysteines form inter-subunit cross-links specifically in the open ring conformation.[5]

Experimental Protocols

Site-Directed Mutagenesis for Cysteine Insertion in GroEL

This protocol outlines the general steps to introduce cysteine codons into the GroEL gene at desired locations using a plasmid-based method.

  • Primer Design: Design oligonucleotide primers containing the desired codon change for cysteine (TGC or TGT) flanked by 15-20 nucleotides of homologous sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the GroEL-containing plasmid as a template and the designed mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed colonies and verify the desired mutation by DNA sequencing.

In Vitro Disulfide Cross-linking of GroEL Mutants

This protocol describes the induction of disulfide bond formation in purified GroEL cysteine mutants.

  • Protein Preparation: Purify the GroEL cysteine mutant protein to homogeneity. Ensure the protein is in a reduced state by treating with a reducing agent like DTT, followed by its removal through dialysis or a desalting column.

  • Reaction Setup: Prepare reaction mixtures containing the purified GroEL mutant (e.g., 0.5 µM) in a suitable buffer (e.g., 50 mM HEPES, 20 mM Mg(OAc)₂, 10 mM KCl, pH 8.0).

  • Nucleotide Addition: Add the desired nucleotide (e.g., 5 mM ATP or ADP) to the reaction mixtures. For ATP, include an ATP regeneration system (e.g., 10 mM phosphoenolpyruvate (B93156) and 5 µg/ml pyruvate (B1213749) kinase).

  • Initiation of Cross-linking: Initiate the cross-linking reaction by adding an oxidizing agent. A common choice is diamide (B1670390) (e.g., to a final concentration of 20 µM).[5]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 2 hours).[5]

  • Quenching: Stop the reaction by adding a quenching agent that alkylates free sulfhydryl groups, such as N-ethylmaleimide (NEM) (e.g., to a final concentration of 10 mM).[5]

Analysis by Non-reducing SDS-PAGE
  • Sample Preparation: Mix the quenched reaction samples with a non-reducing SDS-PAGE loading buffer (i.e., without β-mercaptoethanol or DTT).

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., a 5-20% gradient gel) and perform electrophoresis.[5]

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Cross-linked oligomers will migrate slower than the monomeric GroEL subunits.

  • Quantification: Densitometry can be used to quantify the intensity of the bands corresponding to the monomeric and cross-linked species to determine the percentage of cross-linking.

Visualizing the Process: Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteines) purification Protein Expression & Purification mutagenesis->purification reaction Cross-linking Reaction (+/- Nucleotides, GroES) purification->reaction quenching Quenching (NEM) reaction->quenching sds_page Non-reducing SDS-PAGE quenching->sds_page quantification Densitometry Quantification sds_page->quantification

Disulfide cross-linking experimental workflow.

groel_cycle A GroEL-GroES (ADP-bound) B Substrate & ATP binding to open ring A->B 1 C GroES binding & Substrate encapsulation B->C 2 D Substrate folding in cis-cavity C->D 3 E ATP hydrolysis in cis-ring D->E 4 F ATP & Substrate binding to trans-ring E->F 5 G Release of GroES, ADP, & folded protein F->G 6 G->B 7

The functional cycle of the GroEL-GroES chaperonin.

validation_logic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_observation Observation cluster_conclusion Conclusion hypo GroEL mobile loop adopts an 'open' conformation upon ATP binding. cys_intro Introduce cysteines at positions proximal only in the 'open' state. hypo->cys_intro crosslink Induce disulfide bond formation under different nucleotide conditions. cys_intro->crosslink observation Increased cross-linking observed in the presence of ATP. crosslink->observation conclusion Disulfide cross-linking validates the ATP-induced 'open' conformation. observation->conclusion

Logic diagram for validating conformation.

References

Safety Operating Guide

GroES Mobile Loop: Proper Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the GroES chaperonin protein and its components, ensuring laboratory safety and environmental protection.

For researchers and drug development professionals working with the recombinant chaperonin protein GroES, understanding the proper disposal procedures is critical for maintaining a safe and compliant laboratory environment. While the GroES protein itself, including its mobile loop, is not classified as a hazardous substance, its recombinant nature necessitates specific handling and disposal protocols. This guide provides detailed, step-by-step instructions for the safe disposal of GroES in both liquid and solid forms.

Understanding the Biohazard Classification

GroES is a protein and is not infectious. However, as it is typically produced using recombinant DNA technology in host organisms such as E. coli, any waste containing the protein or the organisms used to produce it must be treated as potentially biohazardous. The primary concern is the potential for environmental release of recombinant organisms or nucleic acids. Therefore, all materials that have come into contact with GroES, including solutions, gels, and contaminated labware, must be decontaminated before disposal.

Disposal of Liquid Waste Containing GroES

Liquid waste includes purified GroES solutions, cell lysates, and chromatography buffers containing the protein. The recommended method for decontamination is chemical inactivation.

Waste TypeDecontamination MethodProcedureFinal Disposal
Liquid GroES Solutions Chemical Disinfection1. Add household bleach to the liquid waste to a final concentration of 10%. 2. Mix thoroughly and allow a contact time of at least 30 minutes.Pour down the sanitary sewer with copious amounts of water.
Cell Lysates Chemical Disinfection1. Add household bleach to the lysate to a final concentration of 10%. 2. Ensure thorough mixing and a minimum contact time of 30 minutes.Pour down the sanitary sewer with a large volume of water.
Contaminated Buffers Chemical Disinfection1. Add household bleach to the buffer to a final concentration of 10%. 2. Mix and let stand for at least 30 minutes.Dispose down the drain with running water.

Experimental Protocol: Chemical Decontamination of Liquid GroES Waste

  • Quantify Waste: Measure the volume of the liquid waste to be decontaminated.

  • Calculate Bleach Volume: Determine the volume of household bleach required to achieve a 10% final concentration. For example, for 900 mL of waste, add 100 mL of bleach.

  • Add Bleach: Carefully add the calculated volume of bleach to the waste container. It is recommended to do this in a fume hood.

  • Mix Thoroughly: Gently swirl the container to ensure the bleach is evenly distributed throughout the waste.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of any residual recombinant organisms or nucleic acids.

  • Dispose: Pour the decontaminated solution down the drain, followed by a steady stream of cold water for several minutes to dilute the bleach and wash it through the plumbing system.

Disposal of Solid Waste Containing GroES

Solid waste includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and polyacrylamide gels used for protein analysis. The preferred method for solid waste decontamination is autoclaving.

Waste TypeCollectionDecontamination MethodFinal Disposal
Contaminated Labware Biohazard BagAutoclaveDispose in regular municipal waste.
Polyacrylamide Gels Biohazard BagAutoclaveDispose in regular municipal waste.
Personal Protective Equipment (PPE) Biohazard BagAutoclaveDispose in regular municipal waste.

Experimental Protocol: Autoclaving of Solid GroES Waste

  • Segregate Waste: Collect all solid waste contaminated with GroES in a designated, leak-proof autoclave bag labeled with a biohazard symbol.

  • Prepare for Autoclaving:

    • Do not overfill the bag; leave enough room for steam penetration.

    • Add a small amount of water (approximately 50-100 mL) to the bag to facilitate steam generation.

    • Loosely seal the bag to allow steam to enter. Do not seal it tightly, as this can cause the bag to rupture.

    • Place the bag in a secondary, autoclavable container (such as a plastic or stainless steel tray) to contain any potential leaks.

  • Autoclave: Process the waste in a validated autoclave according to the manufacturer's instructions. A typical cycle for biohazardous waste is 121°C for a minimum of 30 minutes at 15 psi.

  • Verification: Ensure that the autoclave cycle was successful by checking the temperature and pressure logs and using a chemical indicator strip or biological indicator.

  • Final Disposal: Once the waste has been successfully autoclaved and has cooled, the biohazard symbol on the bag should be defaced. The bag can then be placed in the regular municipal waste stream.[1]

Decision-Making for GroES Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing GroES.

GroES_Disposal_Workflow cluster_waste Waste Generation cluster_assessment Waste Assessment cluster_liquid_path Liquid Waste Disposal cluster_solid_path Solid Waste Disposal Waste GroES-contaminated Waste IsLiquid Liquid or Solid? Waste->IsLiquid ChemDisinfect Chemical Disinfection (10% Bleach, 30 min) IsLiquid->ChemDisinfect Liquid Autoclave Autoclave (121°C, 30 min) IsLiquid->Autoclave Solid DrainDisposal Dispose down Drain with Water ChemDisinfect->DrainDisposal RegularTrash Dispose in Regular Trash Autoclave->RegularTrash

GroES Waste Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of GroES mobile loop and related materials, fostering a secure research environment and maintaining compliance with biosafety regulations.

References

Essential Safety and Operational Guide for Handling GroES Mobile Loop

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with the GroES mobile loop. The this compound is a flexible, approximately 16-amino acid segment of the GroES protein critical for its interaction with the GroEL chaperonin to facilitate protein folding.[1][2] As a recombinant protein, it is not considered intrinsically hazardous; however, adherence to standard laboratory safety practices is essential to ensure personnel safety and experimental integrity.[3][4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent contamination of the product and ensure personal safety during handling. The following table summarizes the required PPE.

PPE CategoryItemSpecificationPurpose
Torso Protection Laboratory CoatFire-resistant recommendedProtects clothing and skin from potential splashes and spills.[5]
Hand Protection Disposable GlovesNitrile gloves are preferred.[6][7]Prevents skin contact and contamination of the protein sample.[5]
Eye and Face Protection Safety Glasses/GogglesMust have side shields; goggles are preferred for splash-prone procedures.[6][8]Shields eyes from splashes, dust, or flying debris.[8]
Foot Protection Closed-Toe ShoesSturdy, non-slip soles.Protects feet from spills and falling objects.[8]
Handling and Storage

Correct handling and storage are crucial for maintaining the stability and functionality of the this compound.

General Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Use in a well-ventilated area to prevent aerosol inhalation.[3]

  • Aliquot the protein solution into single-use tubes to minimize contamination and avoid repeated freeze-thaw cycles.[9]

Storage:

  • Long-term: Store at -80°C to minimize degradation.[9]

  • Short-term: Store at -20°C for aliquoted samples.[9]

  • Temporary (during use): Keep at 4°C for proteins sensitive to freezing.[9]

  • Avoid repeated freeze-thaw cycles as this can lead to protein denaturation.[4][9]

Accidental Release and First Aid Measures

In the event of a spill or exposure, follow these procedures.

SituationAction
Small Spill Absorb the spill with an inert material. Clean the area thoroughly with a 10% bleach solution, followed by water. Dispose of cleanup materials in a sealed container for hazardous waste.[3]
Skin Contact Wash the affected area with soap and water. Seek medical advice if irritation develops.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[3][4]
Ingestion Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[3][4]
Disposal Plan

All materials that come into contact with the this compound must be decontaminated and disposed of properly.

Waste TypeDisposal Procedure
Liquid Waste Collect in a designated, leak-proof container. Decontaminate with a 10% bleach solution before drain disposal, or dispose of as chemical waste in accordance with local regulations. Avoid disposing of undiluted reagents down the drain.[3]
Solid Waste (Gloves, Tubes, etc.) Collect in a biohazard bag. Autoclave to decontaminate before disposal with regular laboratory waste, or dispose of as biohazardous waste according to institutional guidelines.
Sharps Dispose of in a designated sharps container.

Experimental Protocol: In Vitro Chaperonin Activity Assay

This protocol outlines a typical experiment to assess the function of the this compound in an ATP-dependent GroEL/GroES chaperonin system.

Objective: To determine the role of the this compound in the refolding of a denatured substrate protein.

Materials:

  • Purified GroEL

  • Purified GroES (with intact mobile loop)

  • Substrate protein (e.g., denatured rhodanese)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM KCl)

  • ATP solution

  • Denaturant (e.g., Guanidinium chloride)

  • Spectrophotometer

Procedure:

  • Prepare Substrate: Denature the substrate protein in the presence of a denaturant.

  • Initiate Reaction: In a cuvette, mix GroEL, the denatured substrate, and the assay buffer.

  • Add Chaperonin Components: Add GroES and ATP to the mixture to start the chaperonin cycle.

  • Monitor Refolding: Measure the enzymatic activity of the refolded substrate protein over time using a spectrophotometer. The rate of substrate refolding indicates the efficiency of the GroEL/GroES system.

  • Control Experiment: Repeat the experiment without GroES or with a mutated GroES lacking a functional mobile loop to serve as a negative control.

Visual Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of safety protocols.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Denatured Substrate Protein mix_components Mix GroEL and Denatured Substrate prep_substrate->mix_components prep_reagents Prepare Assay Buffer, ATP, and Chaperonins prep_reagents->mix_components initiate_reaction Add GroES and ATP to Initiate Folding mix_components->initiate_reaction monitor_activity Monitor Substrate Activity Over Time initiate_reaction->monitor_activity analyze_data Analyze Refolding Rate monitor_activity->analyze_data compare_controls Compare with Control Experiments analyze_data->compare_controls

Caption: Workflow for an in vitro chaperonin activity assay.

safety_protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response lab_coat Lab Coat handling Safe Handling in Ventilated Area lab_coat->handling Required for gloves Nitrile Gloves gloves->handling Required for goggles Safety Goggles goggles->handling Required for disposal Decontamination and Waste Disposal handling->disposal spill Spill Cleanup handling->spill If incident occurs exposure First Aid for Exposure handling->exposure If incident occurs storage Proper Storage (-80°C / -20°C)

Caption: Logical relationship of safety protocols for GroES handling.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.